molecular formula C11H11FO2 B1316732 7-Fluoro-2,2-dimethylchroman-4-one CAS No. 111477-98-6

7-Fluoro-2,2-dimethylchroman-4-one

Cat. No.: B1316732
CAS No.: 111477-98-6
M. Wt: 194.2 g/mol
InChI Key: MWTQZPUQPCIGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-2,2-dimethylchroman-4-one is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTQZPUQPCIGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569984
Record name 7-Fluoro-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111477-98-6
Record name 7-Fluoro-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Fluoro-2,2-dimethylchroman-4-one NMR spectral data analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 7-Fluoro-2,2-dimethylchroman-4-one

Introduction

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. Consequently, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the structural elucidation of such fluorinated organic molecules.[2][3]

This guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. It is designed for researchers and drug development professionals, offering not just data, but a methodological framework for spectral interpretation. We will explore how one-dimensional and two-dimensional NMR techniques are synergistically employed to build a self-validating structural proof, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and nuclear Overhauser effects.

Section 1: The Molecular Framework

To facilitate a clear discussion, the atomic numbering convention for the this compound scaffold used throughout this guide is presented below. Understanding this framework is the first step in correlating spectral data to specific nuclei.

References

An In-depth Technical Guide to 7-Fluoro-2,2-dimethylchroman-4-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Chromanones in Medicinal Chemistry

7-Fluoro-2,2-dimethylchroman-4-one, a fluorinated derivative of the chromanone scaffold, stands as a molecule of significant interest in the landscape of modern drug discovery. The chromanone core is a privileged structure, found in a variety of naturally occurring and synthetic bioactive compounds. The strategic incorporation of a fluorine atom onto this scaffold can profoundly influence its physicochemical and pharmacological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—are leveraged by medicinal chemists to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability.[1] This guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic pathway, and the potential applications of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis of Prediction
Molecular Formula C₁₁H₁₁FO₂[2]
Molecular Weight 194.21 g/mol [2]
CAS Number 111477-98-6[2]
Appearance Expected to be a solid at room temperature.Analogy with related chromanones.
Melting Point Not experimentally determined.-
Boiling Point Not experimentally determined.-
Solubility Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water is expected.General solubility of chromanone structures.
pKa The carbonyl group imparts weak basicity. The fluorine atom's electron-withdrawing nature would slightly decrease the pKa of any acidic protons compared to the non-fluorinated analogue.General chemical principles.

Chemical Structure and Reactivity

The chemical behavior of this compound is dictated by its constituent functional groups: a ketone, an aromatic ether, a fluorinated benzene ring, and a gem-dimethyl group.

G C1 C C2 C C1->C2 O7 O C1->O7 C3 C C2->C3 C4 C C3->C4 F14 F C3->F14 C5 C C4->C5 C13 C C4->C13 C6 C C5->C6 C6->C1 C8 C O7->C8 C9 C C8->C9 C11 C C8->C11 C12 C C8->C12 C9->C4 O10 O C9->O10 =O C13->C9 L1 7 L2 6 L3 5 L4 4a L5 8a L8 8 L_O 1 L_C2 2 L_C3 3 L_C4 4

Caption: Chemical structure of this compound.

The ketone at the C-4 position is a key site for chemical modifications, such as reduction to the corresponding alcohol or conversion to oximes and hydrazones. The aromatic ring can undergo further electrophilic substitution, with the fluorine atom and the ether oxygen directing incoming electrophiles. The gem-dimethyl group at the C-2 position provides steric hindrance and can influence the conformation of the heterocyclic ring.

Proposed Synthetic Pathway

A plausible and efficient route for the synthesis of this compound involves a two-step process starting from commercially available 3-fluorophenol and 3,3-dimethylacrylic acid.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation A 3-Fluorophenol C 3-(3-Fluorophenoxy)-3-methylbutanoic acid A->C Base (e.g., NaOH) B 3,3-Dimethylacrylic acid B->C D 3-(3-Fluorophenoxy)-3-methylbutanoic acid E This compound D->E Eaton's Reagent (P₂O₅ in MsOH) or Polyphosphoric Acid (PPA)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 3-(3-Fluorophenoxy)-3-methylbutanoic acid

  • To a solution of sodium hydroxide in water, add 3-fluorophenol and stir until a clear solution is obtained.

  • Add 3,3-dimethylacrylic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(3-fluorophenoxy)-3-methylbutanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation to yield this compound

  • To a flask containing a suitable cyclizing agent such as Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid, add the 3-(3-fluorophenoxy)-3-methylbutanoic acid from Step 1 in portions.[3]

  • Heat the reaction mixture with stirring at a temperature sufficient to promote cyclization (typically 60-100 °C), monitoring by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure this compound.

Spectral Characterization (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on extensive studies of substituted 2,2-dimethylchroman-4-one derivatives, a reliable prediction of its spectral characteristics can be made.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Region (δ 6.5-7.8 ppm): The fluorine atom at the 7-position will influence the chemical shifts and coupling constants of the aromatic protons at positions 5, 6, and 8. An AMX spin system is anticipated.

    • The proton at C-8 is expected to be a doublet of doublets due to coupling with the C-6 proton (meta coupling) and the fluorine atom.

    • The proton at C-6 will likely appear as a triplet of doublets, coupling to the C-5 proton (ortho), the C-8 proton (meta), and the fluorine atom.

    • The proton at C-5 will be a doublet of doublets, with ortho coupling to the C-6 proton and a smaller coupling to the fluorine atom.

  • Aliphatic Region (δ 1.0-3.0 ppm):

    • A singlet at approximately δ 2.7 ppm is expected for the methylene protons at the C-3 position.[4]

    • A singlet at around δ 1.5 ppm will correspond to the six equivalent protons of the gem-dimethyl group at the C-2 position.[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further structural confirmation.

  • Carbonyl Carbon: A signal in the downfield region, around δ 190-195 ppm, is characteristic of the ketone carbonyl at C-4.[4]

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 100-165 ppm). The carbon directly attached to the fluorine atom (C-7) will show a large one-bond C-F coupling constant. The chemical shifts of the other aromatic carbons will be influenced by the fluorine and ether oxygen substituents.

  • Aliphatic Carbons:

    • The quaternary carbon at C-2 is expected around δ 78 ppm.

    • The methylene carbon at C-3 should appear at approximately δ 48 ppm.

    • The gem-dimethyl carbons at C-2 will resonate at about δ 26 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch: A strong absorption band in the region of 1680-1660 cm⁻¹ is indicative of the conjugated ketone.

  • C-F Stretch: A strong band in the range of 1250-1000 cm⁻¹ will correspond to the C-F bond.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

  • C-O-C Stretch: A distinct band for the aromatic ether linkage is expected around 1250-1200 cm⁻¹.

  • C-H Stretches: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be observed just above 3000 cm⁻¹.

Mass Spectrometry

Under typical soft ionization techniques like electrospray ionization (ESI), this compound is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 195.08. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO and C₃H₆ (from the dimethylpropylidene unit).

Potential Applications in Drug Discovery and Development

The this compound scaffold holds considerable promise as a building block for the synthesis of novel therapeutic agents.

G A This compound B Enhanced Metabolic Stability A->B C-F Bond Strength C Modulated Receptor Binding A->C Fluorine as H-bond acceptor or steric blocker D Improved Pharmacokinetics B->D C->D E Lead Compound for Novel Therapeutics D->E

Caption: Rationale for the utility of this compound in drug discovery.

  • Antiviral Activity: Fluorinated flavanones and related chromanones have demonstrated significant antiviral activity, particularly against influenza viruses.[6] The fluorine substituent can enhance interactions with viral proteins and improve the drug-like properties of the molecule.

  • Anticancer Properties: The chromanone skeleton is found in numerous compounds with cytotoxic and antiproliferative effects against various cancer cell lines. The introduction of fluorine can lead to compounds with enhanced potency and selectivity.

  • Neuroprotective Agents: Chromanone derivatives have been investigated for their potential in treating neurodegenerative diseases. The modulation of physicochemical properties by fluorine can be advantageous for designing molecules that can cross the blood-brain barrier.

  • Enzyme Inhibition: The chromanone scaffold can be tailored to interact with the active sites of various enzymes. The fluorine atom can act as a hydrogen bond acceptor or a steric blocker to fine-tune these interactions.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. While a comprehensive experimental characterization is still emerging, its physicochemical and spectral properties can be reliably predicted. The proposed synthetic route offers a practical approach for its preparation, opening avenues for the exploration of its biological activities. As the demand for novel and effective therapeutics continues to grow, the strategic use of fluorinated scaffolds like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

An In-Depth Technical Guide to the Spectroscopic Data of 4-Fluoro-N-methoxy-N-methylbenzamide (CAS Number: 116332-54-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-N-methoxy-N-methylbenzamide, a member of the Weinreb amide class of compounds, is a valuable reagent in organic synthesis, particularly in the preparation of ketones and other carbonyl-containing molecules. Its utility in the construction of complex molecular architectures makes a thorough understanding of its spectroscopic properties essential for reaction monitoring, quality control, and structural verification. This guide provides a detailed analysis of the available spectroscopic data for 4-Fluoro-N-methoxy-N-methylbenzamide (CAS No. 116332-54-8), synthesized with insights from a Senior Application Scientist's perspective. While the initial query referenced CAS number 111477-98-6, extensive database searches have confirmed that 116332-54-8 is the correct and widely accepted CAS number for the compound named 4-Fluoro-N-methoxy-N-methylbenzamide[1][2][3][4][5][6][7][8][9][10][11].

This document will delve into the nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the causal relationships between the molecular structure and the observed spectral features. Where experimental data for a specific technique is not publicly available, this guide will provide predicted data based on established principles and data from analogous structures. Each section will also include a detailed, self-validating experimental protocol for data acquisition.

Chemical Structure and Properties

PropertyValueSource
Chemical Name 4-Fluoro-N-methoxy-N-methylbenzamide[3]
CAS Number 116332-54-8[1][2][3][4][5][6][7][8][9][10][11]
Molecular Formula C₉H₁₀FNO₂[3]
Molecular Weight 183.18 g/mol [3]
IUPAC Name 4-fluoro-N-methoxy-N-methylbenzamide[3]

Molecular Structure:

Caption: 2D Structure of 4-Fluoro-N-methoxy-N-methylbenzamide

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental tool for confirming the presence of hydrogen atoms in different chemical environments. For 4-Fluoro-N-methoxy-N-methylbenzamide, the ¹H NMR spectrum provides distinct signals for the aromatic protons and the methyl groups of the Weinreb amide moiety.

Experimental Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSource
7.73m2HAr-H (ortho to C=O)[1]
7.08m2HAr-H (ortho to F)[1]
3.52s3HOCH₃[1]
3.34s3HNCH₃[1]
Interpretation

The aromatic region of the spectrum displays two multiplets, each integrating to two protons. The downfield multiplet at approximately 7.73 ppm corresponds to the protons ortho to the electron-withdrawing carbonyl group. The upfield multiplet at around 7.08 ppm is assigned to the protons ortho to the fluorine atom. The splitting pattern of these aromatic protons is complex due to both proton-proton and proton-fluorine coupling.

The two singlets in the aliphatic region are characteristic of the N-methoxy-N-methyl group. The signal at ~3.52 ppm is assigned to the methoxy (OCH₃) protons, while the signal at ~3.34 ppm corresponds to the N-methyl (NCH₃) protons. The sharp, singlet nature of these peaks indicates free rotation around the N-C and N-O bonds at room temperature.

Experimental Protocol: ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 in a clean vial prep3 Transfer to a 5 mm NMR tube prep2->prep3 using a Pasteur pipette acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock and shim the magnetic field acq1->acq2 instrument-specific procedure acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 standard pulse sequence proc1 Fourier transform the FID acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3 proc4 Integrate peaks and assign chemical shifts proc3->proc4

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted Experimental Data
Chemical Shift (δ) ppmAssignment
~168C=O (Amide Carbonyl)
~165 (d, ¹JCF ≈ 250 Hz)C-F
~132C-C=O
~130 (d, ³JCF ≈ 9 Hz)Ar-CH (ortho to C=O)
~115 (d, ²JCF ≈ 22 Hz)Ar-CH (ortho to F)
~61OCH₃
~34NCH₃
Interpretation

The carbonyl carbon of the Weinreb amide is expected to resonate at the most downfield position, typically around 168 ppm. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz. The other aromatic carbons will also exhibit splitting due to coupling with the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms. The methoxy and N-methyl carbons are expected to appear in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the pulse program and the number of scans required due to the lower natural abundance of the ¹³C isotope.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare a concentrated sample (20-50 mg in 0.6-0.7 mL solvent) acq1 Acquire ¹³C spectrum with proton decoupling prep1->acq1 acq2 Increase number of scans (e.g., 1024 or more) for adequate signal-to-noise acq1->acq2 proc1 Process data similarly to ¹H NMR acq2->proc1 proc2 Reference to solvent peak (e.g., CDCl₃ at 77.16 ppm) proc1->proc2

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Data
Wavenumber (cm⁻¹)IntensityAssignmentSource
3274, 2972MediumC-H stretch (aromatic and aliphatic)[1]
1630StrongC=O stretch (amide)[1]
1582, 1508StrongC=C stretch (aromatic)[1]
1375MediumC-H bend (methyl)[1]
1262StrongC-F stretch[1]
918, 905, 583Medium-WeakOut-of-plane C-H bend (aromatic)[1]
Interpretation

The most prominent peak in the IR spectrum is the strong absorption at 1630 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the tertiary amide group. The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1582 and 1508 cm⁻¹ and the aromatic C-H stretching just above 3000 cm⁻¹. The strong absorption at 1262 cm⁻¹ is indicative of the C-F stretching vibration. The aliphatic C-H stretching of the methyl groups is observed around 2972 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (Thin Film)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve a small amount of sample in a volatile solvent (e.g., CH₂Cl₂) prep2 Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) prep1->prep2 prep3 Allow the solvent to evaporate, leaving a thin film prep2->prep3 acq1 Place the salt plate in the spectrometer prep3->acq1 acq2 Collect a background spectrum (air) acq1->acq2 acq3 Collect the sample spectrum acq2->acq3 proc1 The instrument software automatically ratios the sample to the background to generate the transmittance or absorbance spectrum acq3->proc1

Caption: Workflow for FT-IR analysis (thin film).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. While a publicly available experimental mass spectrum for 4-Fluoro-N-methoxy-N-methylbenzamide is not available, the expected fragmentation pattern can be predicted based on the structure of Weinreb amides[6][14][15].

Predicted Fragmentation Pattern
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 183, corresponding to the molecular weight of the compound.

  • Key Fragments:

    • m/z = 123: Loss of the N-methoxy-N-methyl group (•N(OCH₃)CH₃), resulting in the 4-fluorobenzoyl cation. This is often a prominent peak in the mass spectra of benzamides[6][16].

    • m/z = 95: Loss of carbon monoxide from the 4-fluorobenzoyl cation, yielding the 4-fluorophenyl cation.

    • m/z = 61: The N-methoxy-N-methylaminyl radical cation.

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent (e.g., acetonitrile/water) acq1 Inject the sample into the LC-MS system prep1->acq1 acq2 Ionize the sample using Electrospray Ionization (ESI) acq1->acq2 acq3 Analyze the ions in the mass analyzer acq2->acq3 proc1 Process the data to obtain the mass spectrum acq3->proc1 proc2 Identify the molecular ion peak and major fragment ions proc1->proc2

Caption: Workflow for LC-MS analysis.

UV-Visible Spectroscopy

Predicted Experimental Data
  • λmax: An absorption maximum is expected in the range of 230-270 nm, corresponding to the π → π* transitions of the aromatic ring and carbonyl group. The exact position and intensity will be influenced by the fluorine and amide substituents.

Experimental Protocol: UV-Vis Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane) prep2 Use a quartz cuvette for analysis prep1->prep2 acq1 Record a baseline spectrum with the solvent-filled cuvette prep2->acq1 acq2 Record the sample spectrum over the desired wavelength range (e.g., 200-400 nm) acq1->acq2 proc1 Subtract the baseline from the sample spectrum acq2->proc1 proc2 Identify the wavelength of maximum absorbance (λmax) proc1->proc2

Caption: Workflow for UV-Vis analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected and reported spectroscopic data for 4-Fluoro-N-methoxy-N-methylbenzamide (CAS No. 116332-54-8). The presented ¹H NMR and IR data are based on experimental findings, while the ¹³C NMR, MS, and UV-Vis data are predicted based on established spectroscopic principles and data from analogous compounds. The detailed experimental protocols offer a self-validating framework for researchers to acquire and interpret their own data. A thorough understanding of these spectroscopic fingerprints is crucial for any scientist working with this versatile synthetic intermediate.

References

A Senior Application Scientist's Guide to Investigating the Biological Activity of Novel Fluorinated Chromanones

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of Fluorine in Chromanone Scaffolds

The chromanone core, a privileged scaffold in medicinal chemistry, is a recurring motif in a multitude of biologically active natural products and synthetic compounds.[1][2] Its inherent structural features provide a versatile platform for therapeutic intervention across various disease models. The strategic incorporation of fluorine into this scaffold represents a significant leap forward in drug design.[3][4] Fluorine, with its small size and high electronegativity, can profoundly alter a molecule's physicochemical properties.[5][6] The introduction of a carbon-fluorine bond—one of the strongest in organic chemistry—can enhance metabolic stability, leading to improved half-life and bioavailability.[3][6] Furthermore, fluorine substitution can modulate lipophilicity and the basicity of nearby functional groups, which can critically influence a compound's ability to cross cellular membranes and interact with biological targets.[3][5] This guide provides a framework for the systematic investigation of novel fluorinated chromanones, focusing on three key areas of high therapeutic potential: anticancer, antimicrobial, and anti-inflammatory activities.

Part 1: Anticancer Activity Assessment

Chromanone derivatives have consistently demonstrated promising cytotoxic effects against various human cancer cell lines.[7][8][9] The introduction of fluorine can further enhance this potency. The primary mechanism often involves the induction of apoptosis, or programmed cell death, making this a critical pathway to investigate.[7][10][11]

Rationale for Experimental Approach

The initial step in assessing anticancer potential is to determine a compound's cytotoxicity—its ability to kill cancer cells. A dose-response study is essential to quantify this effect and calculate the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.[12] The MTT assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[9][13]

Following the confirmation of cytotoxic activity, the next logical step is to elucidate the mechanism of cell death. Apoptosis is a key pathway, characterized by the activation of a cascade of cysteine proteases known as caspases.[14][15] Specifically, executioner caspases like caspase-3 and caspase-7 are central to the process.[16][17] Therefore, quantifying their activity provides direct evidence of apoptosis induction.

Key Experimental Protocols

This protocol assesses cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[13]

Materials:

  • Novel fluorinated chromanone compounds

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT 116 for colon cancer)[7][12]

  • Normal, non-cancerous cell line for selectivity assessment (e.g., HMEC-1)[12]

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated chromanone compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Etoposide).[9]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.[12]

This assay quantifies the activity of key executioner caspases, providing a direct measure of apoptosis.[13]

Materials:

  • Fluorinated chromanone compounds

  • Target cell lines

  • White-walled 96-well plates for luminescence measurements

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the chromanone compounds at their predetermined IC50 concentrations for a specified time (e.g., 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Execution: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each sample using a luminometer. Increased luminescence corresponds to increased caspase-3/7 activity.

Data Presentation and Interpretation

Summarize the calculated IC50 values in a table to compare the potency of different fluorinated chromanones across various cell lines. An ideal candidate will show high potency (low IC50) against cancer cells and low potency (high IC50) against normal cells, indicating high selectivity.[7]

Table 1: Cytotoxicity (IC50) of Fluorinated Chromanones

Compound ID MCF-7 (µM) A549 (µM) HCT 116 (µM) HMEC-1 (Normal) (µM) Selectivity Index (SI)*
F-Chromanone-1 5.2 7.8 4.1 > 50 > 12.2 (vs HCT 116)
F-Chromanone-2 15.6 21.3 12.5 > 50 > 4.0 (vs HCT 116)
Etoposide 25.1 28.9 22.4 15.7 0.7 (vs HCT 116)

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Visualizing the Mechanism: The Apoptotic Cascade

The activation of caspases is a central event in apoptosis. This pathway can be triggered by extrinsic signals (death receptors) or intrinsic signals (mitochondrial stress), both converging on the activation of executioner caspases like Caspase-3.[16]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL/TNF DeathReceptor Death Receptor FasL->DeathReceptor ProCasp8 Pro-Caspase-8 DeathReceptor->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 DNA_Damage DNA Damage / Stress Mitochondrion Mitochondrion DNA_Damage->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The convergence of extrinsic and intrinsic pathways on Caspase-3 activation.

Part 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. Chromanone derivatives have shown potential in this area.[18][19][20]

Rationale for Experimental Approach

The standard metric for quantifying the in vitro activity of a potential antimicrobial agent is the Minimum Inhibitory Concentration (MIC).[21][22] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism under defined conditions.[21][23] The broth microdilution method is a highly standardized, efficient, and widely accepted technique for determining MIC values for multiple compounds against various microbial strains simultaneously.[21][24]

Key Experimental Protocol

This protocol outlines the steps to determine the MIC of fluorinated chromanones against selected bacterial strains.

Materials:

  • Fluorinated chromanone compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Gentamicin)[18]

  • Spectrophotometer or plate reader

Step-by-Step Procedure:

  • Compound Preparation: Dissolve compounds in DMSO to create a high-concentration stock solution. Prepare a working solution by diluting the stock in CAMHB to twice the highest desired final concentration.[24]

  • Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the working compound solution to the first column of wells. Mix thoroughly and transfer 50 µL from the first column to the second. Repeat this two-fold serial dilution across the plate, typically to column 10. Discard 50 µL from column 10.[25] This creates a gradient of compound concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.[25]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (columns 1-11). Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[24]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[21]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[25] This can be assessed visually or by measuring absorbance at 600 nm.

Data Presentation and Interpretation

MIC values should be tabulated to allow for easy comparison of the antimicrobial spectrum and potency of the tested compounds.

Table 2: Minimum Inhibitory Concentration (MIC) of Fluorinated Chromanones

Compound ID S. aureus (µg/mL) E. coli (µg/mL) P. aeruginosa (µg/mL) C. albicans (µg/mL)
F-Chromanone-1 8 32 >128 16
F-Chromanone-3 16 64 >128 32
Gentamicin 1 2 4 N/A

| Amphotericin B | N/A | N/A | N/A | 0.5 |

Visualizing the Process: MIC Determination Workflow

A clear workflow ensures consistency and reproducibility in MIC testing.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis A Prepare 2x Compound Serial Dilutions in Plate C Inoculate Plate with Bacteria (Final Vol: 100µL) A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 16-20 hours C->D E Visually Inspect Wells for Turbidity D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Standard workflow for the broth microdilution MIC assay.

Part 3: Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in a wide range of diseases, and chromones have been identified as potential anti-inflammatory agents.[1][26][27][28] A key pathway regulating inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[27][29]

Rationale for Experimental Approach

The NF-κB pathway is a central mediator of the inflammatory response.[29][30] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).[31][32] Therefore, inhibiting the production of NO in LPS-stimulated macrophages is a reliable and standard in vitro method to screen for anti-inflammatory activity and suggests potential inhibition of the NF-κB pathway.[1][27]

Key Experimental Protocol

This protocol uses the Griess reagent to measure nitrite, a stable breakdown product of NO, in the cell culture supernatant.

Materials:

  • Fluorinated chromanone compounds

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • Sodium nitrite (for standard curve)

  • Complete culture medium (DMEM with 10% FBS)

  • Sterile 96-well plates

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the fluorinated chromanone compounds for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include control wells: untreated cells, cells with LPS only, and cells with compound only (to check for intrinsic effects).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Component B) to each well and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration in each sample using a standard curve generated with sodium nitrite. Determine the percentage of NO production inhibition relative to the LPS-only control.

Data Presentation and Interpretation

Tabulate the results to show the dose-dependent inhibition of NO production by the fluorinated chromanones. It is also crucial to perform a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply cell death.

Table 3: Inhibition of NO Production in LPS-Stimulated Macrophages

Compound ID Concentration (µM) % NO Inhibition Cell Viability (%)
F-Chromanone-4 1 15.2 98.7
5 45.8 97.1
10 88.3 95.4

| Dexamethasone (Control) | 1 | 92.5 | 99.1 |

Visualizing the Mechanism: The NF-κB Signaling Pathway

Understanding the NF-κB pathway helps to contextualize the results of the NO assay and provides a basis for further mechanistic studies.

Caption: The NF-κB signaling pathway and a potential point of inhibition.

References

A Technical Guide to the Initial In Vitro Cytotoxicity Profiling of 7-Fluoro-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Imperative of Early Cytotoxicity Assessment

In the landscape of drug discovery and chemical safety assessment, the early and accurate identification of cytotoxic liabilities is paramount.[1] The process of bringing a novel chemical entity (NCE) from the bench to clinical application is fraught with high attrition rates, a significant portion of which can be attributed to unforeseen toxicity. Therefore, a robust, front-loaded strategy for cytotoxicity screening is not merely a regulatory checkpoint but a critical step in de-risking candidates and focusing resources on compounds with the highest potential for success.[2][3]

This guide provides a comprehensive framework for the initial in vitro cytotoxicity screening of 7-Fluoro-2,2-dimethylchroman-4-one , a novel compound belonging to the chromanone class. The chromanone scaffold is of significant interest in medicinal chemistry, with various derivatives demonstrating a range of biological activities, including recent findings on the antiviral properties of similar fluorinated structures. As such, a thorough understanding of this NCE's interaction with living cells is the foundational step for any further development.

We will proceed through a multi-phase, tiered approach, beginning with broad-spectrum viability assessment and progressively moving toward a more nuanced understanding of the potential mechanisms of cell death. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind each experimental choice to ensure a scientifically sound and self-validating investigation.

Foundational Strategy: Pre-Experimental Design

Before initiating any cell-based assay, meticulous preparation and strategic planning are essential. The quality of the data generated is directly dependent on the integrity of the initial setup.

Compound Management and Cell Line Selection Rationale

Compound Integrity: The NCE, this compound, must be of the highest possible purity, with its identity confirmed via analytical methods (e.g., NMR, LC-MS). A stock solution should be prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM) and stored in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

The Logic of a Diversified Cell Panel: Relying on a single cell line can produce misleading results due to cell-type-specific sensitivities.[4] A well-conceived initial screen should therefore employ a panel of cell lines to provide a broader, more translatable picture of cytotoxicity. Our recommended panel includes:

  • HeLa (Human Cervical Adenocarcinoma): A robust, rapidly proliferating cancer cell line. Its widespread use provides a wealth of comparative data, making it an excellent starting point for assessing general cytotoxic potential.[5]

  • HepG2 (Human Hepatocellular Carcinoma): Representing the liver, the primary organ for drug metabolism and a common site of toxicity. Assessing cytotoxicity in HepG2 cells provides early insights into potential hepatotoxicity.

  • MRC-5 (Human Fetal Lung Fibroblast): A non-cancerous, mortal cell line that serves as a crucial control for selectivity.[6] A compound that is highly toxic to cancer cells but significantly less so to normal cells possesses a favorable therapeutic window, a key characteristic of a promising drug candidate.[7]

This multi-cell line approach allows for the calculation of a Selectivity Index (SI) , which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells (e.g., IC50 of MRC-5 / IC50 of HeLa). A high SI value is highly desirable.[8]

Phase 1: Primary Screening via Metabolic Viability Assay

The first objective is to determine if, and at what concentration, the compound affects overall cell health. The MTT assay is a gold-standard, cost-effective colorimetric method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[9] Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10][11] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[11] A reduction in the purple color indicates a loss of cell viability.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture HeLa, HepG2, and MRC-5 cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution series of this compound in complete culture medium from the DMSO stock. A typical range for a novel compound is 0.1 µM to 100 µM.

    • Crucially, ensure the final DMSO concentration in all wells is constant and non-toxic (typically ≤0.5%).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Controls: Include wells for:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to validate assay performance.

      • Untreated Control: Cells in medium only.

      • Blank: Medium only (no cells) for background subtraction.

  • Incubation:

    • Incubate the plate for a standard exposure time, typically 48 or 72 hours, at 37°C and 5% CO₂.[12]

  • Assay Procedure:

    • After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[13]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and IC₅₀ Determination

The primary endpoint of this assay is the Half-Maximal Inhibitory Concentration (IC₅₀) , which is the concentration of the compound required to reduce cell viability by 50%.[14][15]

  • Calculate Percent Viability:

    • % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

  • Generate Dose-Response Curve:

    • Plot % Viability against the log of the compound concentration.

  • Determine IC₅₀:

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in software like GraphPad Prism to calculate the precise IC₅₀ value.[14]

Visualization: General Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Phase 0: Preparation cluster_phase1 Phase 1: Viability cluster_phase2 Phase 2: Mechanism cluster_analysis Phase 3: Synthesis Compound NCE Stock (this compound) MTT MTT Assay (Metabolic Activity) Compound->MTT Cells Cell Line Panel (HeLa, HepG2, MRC-5) Cells->MTT IC50 Calculate IC₅₀ Values MTT->IC50 LDH LDH Assay (Membrane Integrity) IC50->LDH If IC₅₀ is low AnnexinV Annexin V / PI Assay (Apoptosis vs. Necrosis) IC50->AnnexinV If IC₅₀ is low Data Synthesize Data (IC₅₀, LDH Release, Cell Death Profile) LDH->Data AnnexinV->Data Conclusion Initial Cytotoxicity Profile & Selectivity Index Data->Conclusion

Caption: Overall workflow for the initial cytotoxicity screening of a novel compound.

Phase 2: Differentiating Cytostatic vs. Cytotoxic Effects

A low IC₅₀ from the MTT assay indicates potency but doesn't distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (direct cell killing). To clarify this, we assess plasma membrane integrity.

Principle of the Lactate Dehydrogenase (LDH) Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[16][17] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[16] The LDH assay measures the activity of this extracellular LDH through a coupled enzymatic reaction that results in a measurable colorimetric or fluorescent signal, which is proportional to the extent of cell lysis.[18]

Detailed Experimental Protocol: LDH Assay
  • Experimental Setup: The cell seeding and compound treatment steps are identical to the MTT assay. It is often efficient to run both assays in parallel on sister plates.

  • Sample Collection: After the 48-hour incubation, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well without disturbing the cell layer.

  • Assay Procedure:

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) according to the manufacturer's instructions (e.g., Promega LDH-Glo™, Roche Cytotoxicity Detection Kit).

    • Incubate the plate in the dark at room temperature for the recommended time (e.g., 30 minutes).

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the wavelength specified by the kit.

  • Data Analysis: Express LDH release as a percentage of the maximum LDH release, determined from a positive control of cells completely lysed with a detergent provided in the assay kit.

Phase 3: Dissecting the Mode of Cell Death

If the compound is confirmed to be cytotoxic (i.e., it causes LDH release), the next logical step is to determine how the cells are dying. The distinction between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis) is critical for mechanistic understanding.

Principle of the Annexin V & Propidium Iodide (PI) Assay

This dual-staining method, typically analyzed via flow cytometry, provides a quantitative distinction between live, apoptotic, and necrotic cells.[19]

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V (e.g., Annexin V-FITC).[19]

  • Propidium Iodide (PI) or 7-AAD: These are fluorescent intercalating agents that stain DNA. They are impermeant to live and early apoptotic cells with intact membranes. They can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[20][21]

Data Interpretation from Dual-Staining Flow Cytometry

By plotting Annexin V fluorescence versus PI fluorescence, the cell population can be resolved into four distinct quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with mechanically damaged membranes).[19][20]

Visualization: Logic of Apoptosis vs. Necrosis Differentiation

G start Treated Cell Population stain Stain with: - Annexin V-FITC (Green) - Propidium Iodide (Red) start->stain quadrants Annexin V- / PI- (Live) Annexin V+ / PI- (Early Apoptosis) Annexin V- / PI+ (Necrosis) Annexin V+ / PI+ (Late Apoptosis/Necrosis) stain->quadrants q1_node Healthy quadrants:q1->q1_node q2_node Early Apoptotic quadrants:q2->q2_node q3_node Late Apoptotic/ Necrotic quadrants:q3->q3_node q4_node Necrotic quadrants:q4->q4_node

Caption: Quadrant interpretation for Annexin V and PI dual-staining assay.

Data Synthesis and Initial Profile Generation

The final step of this initial screen is to consolidate all data points into a coherent cytotoxicity profile.

Quantitative Data Summary

The IC₅₀ values should be compiled into a clear, comparative table.

Cell LineTypeIC₅₀ of this compound (µM)Selectivity Index (SI)
HeLa Cervical Cancer[Hypothetical Value, e.g., 8.5]N/A
HepG2 Liver Cancer[Hypothetical Value, e.g., 12.3]N/A
MRC-5 Normal Lung Fibroblast[Hypothetical Value, e.g., >100][e.g., >11.8 vs HeLa]
Drawing Conclusions: An Integrated View

Future Directions

This initial screen provides the critical data needed to make an informed "Go/No-Go" decision. If the profile is promising (as in Scenario A), subsequent studies should focus on more detailed mechanistic questions, such as:

  • Caspase activation assays to confirm the apoptotic pathway.

  • Mitochondrial membrane potential assays.

  • Cell cycle analysis to determine if the compound induces cell cycle arrest.

  • Screening against a broader panel of cancer cell lines to identify specific cancer types that are most sensitive.

By following this structured, logic-driven approach, researchers can efficiently and robustly characterize the initial cytotoxicity profile of novel compounds like this compound, laying a solid foundation for future drug development efforts.

References

7-Fluoro-2,2-dimethylchroman-4-one solubility and stability studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability Studies of 7-Fluoro-2,2-dimethylchroman-4-one

Authored by: A Senior Application Scientist

Foreword: Charting the Developability of a Novel Chromanone Scaffold

In the landscape of modern drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the molecule, which dictate its ultimate bioavailability and shelf-life. This guide provides a comprehensive framework for the systematic investigation of two such cornerstone properties—solubility and stability—for the novel compound, This compound .

While specific experimental data for this particular molecule is not yet widely published, this document serves as a robust, experience-driven roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic guide, grounded in established scientific principles and regulatory expectations. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide aims to empower research teams to generate the high-quality data necessary for informed decision-making in the pre-formulation and early development stages.

Physicochemical Profile of this compound

A thorough understanding of the intrinsic properties of a molecule is the bedrock of any solubility and stability program. This compound belongs to the chromanone class of compounds, which are known for a range of biological activities. The introduction of a fluorine atom and gem-dimethyl groups can significantly influence its physicochemical characteristics.

PropertyValue / PredictionSource
Molecular Formula C₁₁H₁₁FO₂-
Molecular Weight 194.20 g/mol -
Appearance Likely a solid at room temperatureInferred from similar structures[1]
Predicted LogP ~2.2Inferred from similar structures[2]
Predicted pKa Not readily ionizableBased on chemical structure

The fluorine atom is expected to increase lipophilicity and may influence metabolic stability.[3] The gem-dimethyl group at the 2-position can sterically hinder certain chemical reactions, potentially enhancing stability.

Aqueous Solubility Assessment: A Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability.[4][5] Poor solubility can lead to incomplete absorption and high inter-individual variability in clinical outcomes. Therefore, a precise and early assessment of solubility is paramount. This section outlines a multi-faceted approach to characterizing the solubility of this compound.

The Rationale Behind Kinetic and Thermodynamic Solubility Assays

It is crucial to differentiate between two key types of solubility measurements:

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration organic stock (typically DMSO) into an aqueous buffer. It is a high-throughput screening method that mimics the conditions of many in vitro biological assays and can flag potential precipitation issues early on.[5]

  • Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility at equilibrium. It is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period.[5][6] This value is more relevant for predicting in vivo dissolution and absorption.

Our strategy is to first employ a kinetic solubility assay for rapid assessment across a range of pH values, followed by a more resource-intensive thermodynamic solubility determination in key buffers.

Experimental Workflow for Solubility Determination

G cluster_0 Kinetic Solubility Assessment cluster_1 Thermodynamic Solubility Assessment k1 Prepare 10 mM DMSO stock of this compound k2 Dispense stock solution into 96-well plate k1->k2 k3 Add aqueous buffers (pH 2.0, 5.0, 7.4) k2->k3 k4 Incubate and shake for 2 hours k3->k4 k5 Measure precipitation by nephelometry or turbidimetry k4->k5 k6 Filter and quantify supernatant by HPLC-UV k4->k6 end_k Kinetic Solubility Profile k5->end_k k6->end_k t1 Add excess solid compound to vials with selected buffers (e.g., pH 7.4) t2 Agitate at a constant temperature (25°C or 37°C) for 24-48 hours t1->t2 t3 Visually inspect for remaining solid t2->t3 t4 Filter and quantify supernatant by HPLC-UV t3->t4 end_t Thermodynamic Solubility Value t4->end_t start Start Solubility Study start->k1 start->t1

Caption: Workflow for solubility assessment of this compound.

Detailed Protocol: Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: In a 96-well plate, add the appropriate volume of the DMSO stock solution to achieve final desired concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25 µM) upon addition of aqueous buffer. The final DMSO concentration should be kept constant and low (e.g., 1-2%).

  • Buffer Addition: Add the selected aqueous buffers (e.g., phosphate-buffered saline at pH 7.4, citrate buffer at pH 5.0, and HCl buffer at pH 2.0) to the wells containing the DMSO stock.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Analysis:

    • Nephelometry/Turbidimetry: Measure the light scattering or absorbance of the solutions in the plate reader to detect precipitation.[4]

    • HPLC Quantification: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate, dilute with mobile phase, and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

Hypothetical Solubility Data Summary
Assay TypepHSolubility (µg/mL)Classification
Kinetic2.0> 200Very Soluble
Kinetic5.0150Soluble
Kinetic7.480Sparingly Soluble
Thermodynamic7.465Sparingly Soluble

Stability Profiling: Ensuring Molecular Integrity

Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.[7][8] Forced degradation, or stress testing, is the cornerstone of these studies. It involves subjecting the compound to harsh conditions to accelerate its decomposition, which helps in identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[9][10][11]

The Imperative of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and other potential interferents.[12][13][14] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for developing SIMs for small molecules.[15]

Forced Degradation Experimental Design

The forced degradation studies for this compound should be designed to explore its susceptibility to the four primary degradation pathways: hydrolysis, oxidation, photolysis, and thermolysis.[8][16]

G cluster_0 Forced Degradation Conditions cluster_1 Analytical Workflow s1 Acid Hydrolysis (0.1 M HCl, 60°C) a2 Analyze stressed samples s1->a2 s2 Base Hydrolysis (0.1 M NaOH, 60°C) s2->a2 s3 Neutral Hydrolysis (Water, 60°C) s3->a2 s4 Oxidation (3% H₂O₂, RT) s4->a2 s5 Thermal Stress (Solid & Solution, 80°C) s5->a2 s6 Photostability (ICH Q1B light conditions) s6->a2 a1 Develop initial HPLC method a1->a2 a3 Check for peak purity of parent compound a2->a3 a4 Ensure separation of degradants a3->a4 a5 Optimize method (gradient, column, pH) a4->a5 a6 Validate the final stability-indicating method a5->a6 result Degradation Profile & Validated SIM a6->result start Start Stability Study compound This compound start->compound compound->s1 Subject to stress compound->s2 Subject to stress compound->s3 Subject to stress compound->s4 Subject to stress compound->s5 Subject to stress compound->s6 Subject to stress

Caption: Workflow for forced degradation and stability-indicating method development.

Detailed Protocol: Forced Degradation and HPLC Method Development
  • Preparation of Stressed Samples:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂).

    • For thermal stress, store both the solid compound and a solution in an inert solvent (e.g., acetonitrile) at an elevated temperature (e.g., 80°C).

    • For photostability, expose the solid compound and a solution to light as per ICH Q1B guidelines, with a control sample wrapped in aluminum foil.

  • Time Points and Sampling: Monitor the degradation over time (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by HPLC with a photodiode array (PDA) detector.

  • HPLC Method Development and Optimization:

    • Initial Conditions: Start with a generic gradient reversed-phase method (e.g., C18 column, mobile phase A: 0.1% formic acid in water, mobile phase B: 0.1% formic acid in acetonitrile).

    • Method Optimization: Analyze the chromatograms from the stressed samples. The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks. Adjust the gradient slope, mobile phase pH, and column chemistry as needed.

    • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in both stressed and unstressed samples to ensure there are no co-eluting impurities.

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Predicted Degradation Pathways

Based on the chromanone structure, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis: The ether linkage in the chromanone ring could be susceptible to cleavage under harsh acidic or basic conditions, leading to ring-opening.

  • Oxidation: The benzylic position adjacent to the ether oxygen could be a site for oxidation.

  • Photodegradation: Aromatic systems can undergo various photochemical reactions upon exposure to UV light.

The presence of the fluorine atom may influence the susceptibility to certain degradation pathways.

Data Interpretation and Reporting

All quantitative data from the solubility and stability studies should be tabulated clearly. The stability study report should include:

  • A summary of the degradation observed under each stress condition.

  • Chromatograms showing the separation of the parent compound from its degradants.

  • A mass balance calculation to account for the parent compound and all detected degradation products.

  • A discussion of the likely degradation pathways.

Conclusion: A Foundation for Rational Drug Development

The comprehensive solubility and stability studies outlined in this guide will provide a critical data package for this compound. This information is indispensable for:

  • Lead Optimization: Guiding medicinal chemists in designing analogs with improved physicochemical properties.

  • Formulation Development: Enabling the selection of appropriate formulation strategies to ensure adequate bioavailability and stability.

  • Regulatory Submissions: Forming a key part of the Chemistry, Manufacturing, and Controls (CMC) section of an Investigational New Drug (IND) application.

By adopting this systematic and scientifically rigorous approach, research teams can de-risk their drug discovery programs and build a solid foundation for the successful development of novel therapeutics based on the this compound scaffold.

References

A Technical Guide to Quantum Chemical Calculations for 7-Fluoro-2,2-dimethylchroman-4-one: A Drug Discovery Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] The strategic introduction of fluorine can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile, influencing properties like metabolic stability, binding affinity, and membrane permeability.[3][4] This guide provides an in-depth technical framework for performing and interpreting quantum chemical calculations on 7-Fluoro-2,2-dimethylchroman-4-one, a representative fluorinated chromanone. We will delve into the theoretical underpinnings, provide validated computational protocols, and explain the causality behind methodological choices, offering researchers and drug development professionals a robust roadmap for leveraging computational chemistry to accelerate the rational design of novel therapeutics.

Introduction: The 'Why' of a Computational Approach

In modern drug discovery, a "synthesis-first" approach is often inefficient and resource-intensive. Computational chemistry, particularly quantum mechanics (QM), allows us to predict molecular properties with high accuracy before a compound is ever synthesized. For a molecule like this compound, QM calculations can elucidate its fundamental electronic structure, stability, and reactivity, providing critical insights into its potential as a drug candidate.

The chroman-4-one framework is a key component of many natural polyphenols and synthetic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][5] The addition of a fluorine atom at the 7-position is a deliberate design choice. Fluorine's high electronegativity can alter the molecule's charge distribution, dipole moment, and pKa, which can profoundly impact its interaction with biological targets.[3] Furthermore, the gem-dimethyl group at the 2-position can lock the conformation of the dihydropyran ring and enhance metabolic stability.

This guide focuses on Density Functional Theory (DFT), a class of QM methods that offers an excellent balance of computational accuracy and efficiency, making it the workhorse for studying molecules of this size.[6][7]

Theoretical Methodology: Selecting the Right Tools

The validity of any computational study hinges on the appropriate selection of the theoretical method and basis set. This choice is not arbitrary; it is dictated by the chemical nature of the molecule and the properties being investigated.

Density Functional Theory (DFT)

DFT is grounded in the principle that the energy of a molecule can be determined from its electron density. This approach is computationally less demanding than other high-level QM methods while providing highly accurate results for a wide range of chemical systems, including organic and pharmaceutical compounds.[8][9]

Causality Behind Choice: For chromanone derivatives, DFT has been successfully used to investigate molecular geometry, vibrational spectra, electronic properties, and reactivity, showing good agreement with experimental data where available.[10][11]

The Functional: B3LYP

The "functional" is a key component of a DFT calculation that approximates the exchange-correlation energy. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively validated functionals for organic molecules.[7][12]

Causality Behind Choice: B3LYP consistently provides reliable predictions for geometries, vibrational frequencies, and electronic properties of flavonoid and coumarin-type structures, which are structurally related to chroman-4-one.[9][12] For enhanced accuracy, especially when studying potential intermolecular interactions, incorporating a dispersion correction (e.g., Grimme's D3) is recommended.[6]

The Basis Set: 6-311++G(d,p)

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set determines the flexibility the calculation has to model the electron distribution.

Causality Behind Choice: The Pople-style 6-311++G(d,p) basis set is a robust choice for this system for the following reasons:[10]

  • 6-311G : A triple-zeta basis set that provides a more accurate description of the valence electrons compared to smaller double-zeta sets.

  • ++ : These diffuse functions are crucial for accurately describing the electron density far from the atomic nuclei. They are particularly important for anions and for systems with lone pairs, such as the oxygen and fluorine atoms in our molecule.

  • (d,p) : These are polarization functions that allow for non-spherical distortion of the electron density around atoms. They are essential for correctly modeling the geometry and bonding in molecules, especially those with multiple bonds and electronegative atoms.

The Computational Workflow: A Validating, Step-by-Step Protocol

The following protocols outline a self-validating workflow for characterizing this compound. Each step builds upon the previous one, ensuring the final results are derived from a physically meaningful and stable molecular state.

G cluster_0 Computational Workflow A 1. Structure Input (Build Molecule in Avogadro/GaussView) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Initial Coordinates C 3. Frequency Calculation (Confirm Minimum Energy State) B->C Optimized Geometry D 4. Property Calculations (HOMO-LUMO, MEP, etc.) C->D Validated Structure E 5. Data Analysis & Interpretation D->E Calculated Properties G cluster_1 Property Interrelationships Properties Calculated Properties Optimized Geometry Electronic Structure (HOMO/LUMO) MEP Map Metrics Drug Discovery Metrics Stability & Reactivity Binding Potential Solubility & Permeability Properties:elec->Metrics:stab ΔE predicts reactivity Properties:mep->Metrics:bind Identifies interaction sites Properties:geo->Metrics:bind Defines molecular shape for docking

References

A Multi-Pronged Strategy for the Deconvolution of Novel Biological Targets for 7-Fluoro-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman-4-one scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, antioxidant, and anti-Alzheimer's properties.[1][2][3] The introduction of fluorine atoms into such scaffolds is a validated strategy for enhancing physicochemical and biological properties, often leading to improved metabolic stability and binding affinity.[4] 7-Fluoro-2,2-dimethylchroman-4-one is a novel analogue with an unexplored mechanism of action. Identifying its direct molecular targets is a critical step in elucidating its therapeutic potential and advancing it through the drug discovery pipeline.[5][6]

This technical guide presents a comprehensive, multi-modal strategy for the deconvolution of its biological targets. We eschew a single-method approach in favor of an integrated workflow that combines in silico prediction with orthogonal biophysical, biochemical, and genetic validation techniques. This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the expert-driven rationale behind experimental choices to ensure a robust and self-validating target identification cascade.

Chapter 1: Foundational Strategy - An Integrated Target Identification Workflow

The discovery of a small molecule's precise protein target(s) is fundamental to understanding its mechanism of action and potential off-target effects.[7] Our strategy is built on the principle of methodological orthogonality, where evidence from computational, biophysical, and genetic approaches is integrated to build a high-confidence portfolio of candidate targets. This workflow is designed to move logically from broad, hypothesis-generating screens to direct, evidence-based validation.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Direct Target Engagement & Validation cluster_2 Phase 3: Functional Validation & Pathway Analysis cluster_3 Phase 4: Candidate Prioritization in_silico In Silico Target Prediction (Reverse Docking & Ligand Similarity) cetsa CETSA (Thermal Shift Assay) in_silico->cetsa Generates initial hit list darts DARTS (Protease Protection Assay) in_silico->darts Generates initial hit list affinity Affinity-Based Proteomics (Compound Pulldown) in_silico->affinity Generates initial hit list crispr CRISPR Screening (Loss-of-Function & Gain-of-Function) in_silico->crispr Informs focused library design synthesis Data Synthesis & Target Prioritization cetsa->synthesis Confirms direct binding in cells darts->synthesis Confirms direct binding (label-free) affinity->synthesis Identifies direct binding partners crispr->synthesis Identifies functional pathway targets

Figure 1: Integrated workflow for target identification.

Chapter 2: In Silico Target Prediction - Charting the Possibilities

Before committing to resource-intensive wet-lab experiments, computational methods can predict a landscape of potential protein targets, providing a crucial hypothesis-generating foundation.[8][9] These approaches leverage vast databases of known protein structures and ligand-target interactions.

Core Principle: The Logic of Computational Inference

In silico target fishing operates on two primary assumptions: 1) molecules with similar structures may have similar biological activities, and 2) a small molecule's biological activity is dictated by its ability to fit into the binding pocket of a protein target.[10] We will employ a dual strategy:

  • Ligand-Based Methods: These methods compare the 2D or 3D structure of this compound against databases of compounds with known biological targets.[8][10]

  • Structure-Based Methods (Reverse Docking): This technique "docks" our compound into the 3D structures of a large panel of proteins, calculating the theoretical binding affinity for each.[8][11] This is particularly useful for identifying novel, non-obvious targets.

Experimental Protocol: In Silico Target Fishing
  • Compound Preparation: Generate a high-quality 3D conformation of this compound. Energy-minimize the structure using a suitable force field (e.g., MMFF94).

  • Ligand-Based Screening:

    • Utilize platforms like TargetHunter or SuperPred to screen the compound against databases of annotated ligands (e.g., ChEMBL).[10]

    • Rationale: This is a rapid method to identify targets that are known to bind molecules with similar scaffolds.

    • Analyze results based on similarity scores (e.g., Tanimoto coefficient) and the biological relevance of the predicted targets.

  • Reverse Docking Protocol:

    • Select a comprehensive library of protein crystal structures (e.g., from the PDB) representing the "druggable genome."

    • Use a validated docking program (e.g., AutoDock, Glide) to systematically dock the compound into the binding sites of all selected proteins.[8]

    • Rationale: This unbiased screen can uncover interactions that similarity-based methods might miss.

    • Rank the protein hits based on their docking scores, which estimate binding free energy.

  • Data Analysis and Triage:

    • Consolidate the hit lists from both ligand-based and structure-based approaches.

    • Prioritize targets that appear in both lists or have the highest confidence scores.

    • Filter the list based on biological plausibility. For example, if a phenotypic screen suggests anti-proliferative activity, prioritize targets known to be involved in cell cycle control or apoptosis.

Parameter Ligand-Based Screening Reverse Docking Expert Insight
Input 2D/3D structure of the query molecule3D structure of the query molecule and a protein libraryEnsure input compound structure is correctly protonated and energy-minimized.
Principle Similar molecules bind similar targetsFavorable binding energy indicates a potential interactionUse both methods; they provide complementary information.
Output Ranked list of targets based on ligand similarityRanked list of proteins based on docking scoreDo not treat scores as absolute truth; use them for ranking and prioritization.
Limitation Biased towards well-studied target familiesComputationally intensive; sensitive to protein conformationThe quality of the output is highly dependent on the quality of the input databases.

Chapter 3: Biophysical Validation - Confirming Direct Target Engagement

While in silico methods provide hypotheses, biophysical assays are required to confirm direct physical binding between the compound and its predicted targets within a biological context. The Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are powerful, label-free techniques for this purpose.[12][13][14][15]

CETSA: Leveraging Ligand-Induced Thermal Stabilization

Core Principle: The binding of a small molecule to its target protein often increases the protein's conformational stability.[16] This increased stability makes the protein more resistant to thermal denaturation. CETSA measures the amount of soluble target protein remaining after heating cells or cell lysates to various temperatures. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[17][18][19]

G start Treat intact cells or lysate with Compound or DMSO (Vehicle) heat Aliquot and heat samples across a temperature gradient start->heat lyse Lyse cells (if starting with intact cells) and pellet aggregated proteins heat->lyse collect Collect soluble protein fraction (supernatant) lyse->collect detect Detect target protein levels (e.g., Western Blot, Mass Spec) collect->detect plot Plot % soluble protein vs. Temperature to generate melting curves detect->plot shift Thermal Shift? (Compound vs. DMSO) plot->shift

Figure 2: The Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).

  • Heating Step: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments).[18]

  • Lysis and Fractionation: Subject the samples to freeze-thaw cycles to lyse the cells. Centrifuge at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Detection: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein in each sample using Western blotting or other protein detection methods.

  • Data Analysis: Quantify the band intensities and normalize them to the unheated control. Plot the percentage of soluble protein against temperature to generate melt curves for both the compound-treated and vehicle-treated samples. A rightward shift in the curve for the compound-treated sample indicates stabilization and target engagement.[17]

DARTS: Protection from Proteolysis

Core Principle: Similar to CETSA, DARTS relies on the principle that ligand binding stabilizes a protein's structure.[12] However, instead of heat, DARTS uses proteases to challenge the protein's stability. A bound ligand can shield protease cleavage sites, making the target protein more resistant to digestion.[13][20]

Experimental Protocol: DARTS

  • Lysate Preparation: Prepare a total protein lysate from a relevant cell line.

  • Compound Incubation: Aliquot the lysate and incubate with varying concentrations of this compound or a vehicle control.[12]

  • Protease Digestion: Add a protease (e.g., pronase, thermolysin) to each sample and incubate for a specific time. The choice of protease and digestion time must be optimized to achieve partial digestion in the vehicle control.[12][13]

  • Quenching and Analysis: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer. Separate the protein fragments by SDS-PAGE.

  • Detection: Visualize the results by silver staining or Western blotting for a specific candidate protein. A protected protein will appear as a more prominent band at its full molecular weight in the compound-treated lanes compared to the vehicle-treated lanes.

Technique Principle Advantage Consideration
CETSA Ligand-induced thermal stabilizationConfirms target engagement in intact cells, a highly physiological context.[15][16]Requires a specific antibody for detection (Western blot) or mass spec capabilities.
DARTS Ligand-induced protection from proteolysisDoes not require compound modification; applicable to a wide range of proteins.[13][14]Requires careful optimization of protease concentration and digestion time.

Chapter 4: Genetic Validation - Identifying Functional Targets with CRISPR

Confirming direct binding is essential, but it doesn't fully capture the functional consequences of that interaction. CRISPR-based genetic screens are a powerful, unbiased method to identify genes that functionally mediate a compound's effect.[21][22][23]

Core Principle: Linking Genotype to Phenotype

The core idea of a CRISPR screen is to create a large population of cells where each cell has a single gene knocked out (CRISPRko), inhibited (CRISPRi), or activated (CRISPRa).[7] This pooled library of cells is then treated with the compound. Genes whose perturbation leads to a change in sensitivity (e.g., resistance or hypersensitivity) are considered strong candidates for being the drug's target or part of its downstream pathway.[7][21]

G cluster_0 Library Transduction cluster_1 Selection cluster_2 Analysis transduce Introduce pooled sgRNA library into Cas9-expressing cells treat Treat cell population with This compound transduce->treat untreated Maintain parallel untreated control population transduce->untreated harvest Harvest surviving cells from both populations treat->harvest untreated->harvest ngs Genomic DNA extraction & Next-Gen Sequencing (NGS) of sgRNAs harvest->ngs analyze Bioinformatic analysis to identify enriched or depleted sgRNAs ngs->analyze

Figure 3: Pooled CRISPR screening workflow for target identification.

Experimental Protocol: Pooled CRISPRko Resistance Screen
  • Cell Line and Library Selection: Choose a cell line that is sensitive to this compound. Select a genome-wide or focused CRISPR knockout library.

  • Library Transduction: Introduce the pooled sgRNA library into Cas9-expressing cells via lentiviral transduction at a low multiplicity of infection (MOI) to ensure most cells receive only one sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells.

  • Compound Treatment: Split the cell population. Treat one arm with a lethal dose (e.g., IC90) of the compound and maintain the other as an untreated control.

  • Cell Harvest and Sequencing: After a period of selection (when most cells in the treated arm have died), harvest the surviving cells from both arms. Extract genomic DNA, amplify the sgRNA-encoding regions, and perform next-generation sequencing.

  • Data Analysis: Bioinformatically analyze the sequencing data to identify sgRNAs that are significantly enriched in the compound-treated population compared to the control. The genes targeted by these enriched sgRNAs are candidate resistance genes. If the direct target is knocked out, cells will become resistant to the compound's effects.

Chapter 5: Data Integration and Conclusion

The strength of this multi-pronged approach lies in the synthesis of its orthogonal datasets. A high-confidence biological target for this compound will be a protein that is:

  • Predicted by in silico analysis.

  • Confirmed to bind the compound directly in cells via CETSA and/or DARTS.

  • Validated as a functional mediator of the compound's activity through CRISPR screening.

By systematically applying this rigorous workflow, researchers can move from a novel compound with unknown potential to a well-characterized chemical probe with a validated mechanism of action, paving the way for future therapeutic development.

References

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of 7-Fluoro-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 7-Fluoro-2,2-dimethylchroman-4-one, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. The chroman-4-one scaffold is a privileged structure found in numerous biologically active molecules.[1][2] The introduction of a fluorine atom at the 7-position and gem-dimethyl groups at the 2-position can substantially modulate the compound's physicochemical and pharmacological properties. This guide details a robust synthetic route commencing from 3-Fluorophenol and 3,3-Dimethylacrylic acid, employing an acid-catalyzed cyclization. We provide a step-by-step methodology, mechanistic insights, safety protocols, and characterization guidelines intended for researchers in organic synthesis and drug development.

Introduction and Scientific Context

The chroman-4-one core is a fundamental structural motif in a vast array of natural products and synthetic compounds exhibiting diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] Fluorination is a widely adopted strategy in modern drug design to enhance metabolic stability, improve membrane permeability, and modulate binding affinity through specific electronic interactions. The target molecule, this compound, combines these features, making it a valuable building block for the development of novel therapeutic agents.

The synthesis described herein proceeds via an acid-catalyzed reaction between a substituted phenol and an α,β-unsaturated carboxylic acid. This method, a variation of the Pechmann condensation followed by intramolecular cyclization, offers a direct and efficient pathway to the chroman-4-one skeleton.[5]

Mechanistic Rationale: Friedel-Crafts Acylation and Intramolecular Oxa-Michael Addition

The synthesis of this compound is achieved through a one-pot reaction that involves two key transformations:

  • Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): 3-Fluorophenol acts as the nucleophile, attacking the activated form of 3,3-Dimethylacrylic acid. The reaction is catalyzed by a strong acid, typically Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid), which protonates the carboxylic acid, generating a highly electrophilic acylium ion intermediate. The hydroxyl group of the phenol directs the acylation primarily to the ortho position due to its activating, ortho-para directing nature. The fluorine atom, being an electron-withdrawing group, deactivates the ring but its influence is overcome by the strongly activating hydroxyl group.

  • Intramolecular Oxa-Michael Addition: Following the acylation, the phenolic hydroxyl group performs a nucleophilic attack on the α,β-unsaturated ketone system. This intramolecular conjugate addition results in the formation of the six-membered heterocyclic ring, yielding the final chroman-4-one product.

Reaction Mechanism Diagram

G Reactants 3-Fluorophenol + 3,3-Dimethylacrylic Acid Intermediate1 Acylium Ion Intermediate Reactants->Intermediate1 Activation Catalyst Eaton's Reagent (P₂O₅ / MeSO₃H) Catalyst->Intermediate1 Intermediate2 Friedel-Crafts Acylation Product (α,β-Unsaturated Ketone) Intermediate1->Intermediate2 Electrophilic Aromatic Substitution Product This compound Intermediate2->Product Intramolecular Oxa-Michael Addition

Caption: Key transformations in the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 1-2 grams of the final product. All operations involving strong acids and volatile organic solvents must be performed in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )CAS No.AmountMoles (mmol)Molar Eq.
3-Fluorophenol112.10372-20-31.12 g10.01.0
3,3-Dimethylacrylic Acid100.12541-47-91.10 g11.01.1
Eaton's Reagent (7.7 wt% P₂O₅ in MeSO₃H)N/AN/A15 mLN/AN/A
Dichloromethane (DCM)84.9375-09-2~150 mLN/AN/A
Saturated Sodium Bicarbonate (NaHCO₃)84.01144-55-8~100 mLN/AN/A
Brine (Saturated NaCl solution)N/AN/A~50 mLN/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9~5 gN/AN/A
Silica Gel (for column chromatography)N/A7631-86-9~50 gN/AN/A
Hexane / Ethyl Acetate (for eluent)N/AN/AAs neededN/AN/A
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

    • Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.

  • Reagent Addition:

    • To the flask, add 3-Fluorophenol (1.12 g, 10.0 mmol) and 3,3-Dimethylacrylic acid (1.10 g, 11.0 mmol).[6]

    • Carefully and slowly add Eaton's Reagent (15 mL) to the flask via a dropping funnel while stirring. The addition is exothermic and should be controlled.

  • Reaction Execution:

    • Heat the reaction mixture to 60-70 °C using an oil bath.

    • Maintain stirring at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The starting phenol should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Very cautiously, pour the dark mixture into a beaker containing crushed ice (~100 g). This step must be done slowly and behind a blast shield, as the quenching of Eaton's Reagent is highly exothermic.

    • Transfer the resulting aqueous slurry to a 500 mL separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers. Wash the combined organic phase sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, to neutralize residual acid), and finally with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Load the crude product onto the column (adsorbed onto a small amount of silica gel for best results).

    • Elute the column with a gradient of ethyl acetate in hexane (starting from 2% ethyl acetate and gradually increasing to 10%).

    • Collect the fractions containing the desired product (visualized by TLC) and combine them.

    • Remove the solvent under reduced pressure to yield this compound as a pale yellow oil or a low-melting solid. The expected yield is typically in the range of 60-75%.

Characterization

Confirm the identity and purity of the synthesized compound using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the methylene protons at C3, and the two methyl groups at C2.

  • ¹³C NMR: Expect signals for the carbonyl carbon (~190 ppm), the quaternary carbon at C2, and the aromatic carbons, showing C-F coupling.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₁₁H₁₁FO₂, M.W. = 194.20) should be observed.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1680 cm⁻¹.

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Assemble & Dry Glassware Add 2. Add Reactants & Eaton's Reagent Setup->Add React 3. Heat at 60-70 °C (4-6 hours) Add->React Monitor 4. Monitor by TLC React->Monitor Quench 5. Quench on Ice Monitor->Quench Reaction Complete Extract 6. Extract with DCM Quench->Extract Wash 7. Wash (H₂O, NaHCO₃, Brine) Extract->Wash Dry 8. Dry (MgSO₄) & Concentrate Wash->Dry Purify 9. Column Chromatography Dry->Purify Analysis 10. Characterize (NMR, MS, IR) Purify->Analysis

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety and Handling

  • Eaton's Reagent (P₂O₅ in MeSO₃H): Extremely corrosive and dehydrating. Reacts violently with water. Always wear a lab coat, safety goggles, and acid-resistant gloves. Handle exclusively in a fume hood.

  • 3-Fluorophenol: Toxic and corrosive. Avoid inhalation and skin contact.

  • Dichloromethane: Volatile and a suspected carcinogen. Ensure adequate ventilation and avoid inhalation of vapors.

  • General Precautions: A full risk assessment should be conducted before commencing any experimental work. Have appropriate spill kits (e.g., sodium bicarbonate for acid spills) readily available.

References

Application Notes and Protocols: Evaluating the Antiviral Efficacy of 7-Fluoro-2,2-dimethylchroman-4-one Against Influenza Virus

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anti-Influenza Therapeutics

Influenza viruses pose a significant and recurring threat to global public health, necessitating a continuous search for novel antiviral agents to combat seasonal epidemics, pandemic outbreaks, and the emergence of drug-resistant strains.[1][2] The current arsenal of anti-influenza drugs, which primarily includes neuraminidase inhibitors and a cap-dependent endonuclease inhibitor, is limited by the virus's high mutation rate, leading to reduced efficacy.[2] This underscores the critical need for new therapeutic strategies that target different stages of the viral life cycle.[3][4]

The chromanone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[5][6][7] Notably, recent studies have highlighted the potential of fluorinated 2-arylchroman-4-ones as potent inhibitors of influenza A virus replication, suggesting that this chemical class represents a promising starting point for the development of novel anti-influenza therapeutics.[8][9] This application note focuses on 7-Fluoro-2,2-dimethylchroman-4-one , a member of this promising class, and provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate its antiviral activity against influenza viruses.

This document provides detailed, step-by-step protocols for the preliminary assessment of a compound's efficacy, including cytotoxicity assays, cell-based antiviral assays (plaque reduction and TCID50), and a mechanistic enzyme inhibition assay (neuraminidase inhibition). The causality behind experimental choices is explained to ensure scientific integrity and the generation of robust, reproducible data.

Compound Profile: this compound

Property Value Source
CAS Number 111477-98-6[10][11]
Molecular Formula C11H11FO2[12]
Molecular Weight 194.20 g/mol [12]
Appearance Solid[13]
Solubility Soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is predicted to be low.[14]
Storage Store at room temperature in a dry, well-ventilated place.[10][15]

Rationale for Investigation: The presence of a fluorine atom can enhance metabolic stability and binding affinity of small molecules to their biological targets. Given the demonstrated anti-influenza activity of structurally related fluorinated chromanones, this compound is a logical candidate for antiviral screening.

Experimental Workflow for Antiviral Evaluation

A systematic approach is essential for the comprehensive evaluation of a novel compound's antiviral properties. The workflow should begin with an assessment of the compound's toxicity to the host cells, followed by a determination of its ability to inhibit viral replication. Finally, mechanistic assays can provide insights into the compound's mode of action.

experimental_workflow cluster_phase1 Phase 1: Foundational Assays cluster_phase2 Phase 2: Antiviral Efficacy cluster_phase3 Phase 3: Mechanistic Insight cluster_phase4 Phase 4: Data Analysis A Compound Preparation (Stock Solution in DMSO) B Cytotoxicity Assay (CC50) in MDCK cells A->B Serial Dilutions C Plaque Reduction Assay (IC50) B->C Determine non-toxic concentration range D TCID50 Assay (EC50) B->D Determine non-toxic concentration range E Neuraminidase Inhibition Assay C->E G Calculate CC50, IC50, EC50 C->G D->E D->G F Further Mechanistic Studies (e.g., Polymerase Assay) E->F H Determine Selectivity Index (SI) SI = CC50 / IC50 G->H

Caption: High-level experimental workflow for evaluating the antiviral potential of this compound.

PART 1: Cytotoxicity Assessment

Before evaluating the antiviral activity of a compound, it is crucial to determine its cytotoxic effect on the host cells that will be used for the viral assays. The 50% cytotoxic concentration (CC50) is the concentration of the compound that results in a 50% reduction in cell viability.[14][15] This value is essential for distinguishing between true antiviral activity and cell death induced by the compound. A desirable antiviral candidate should have a high CC50 value, indicating low toxicity.

Protocol 1: CC50 Determination using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 incubator.[14]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial two-fold dilutions in DMEM to achieve final concentrations ranging from, for example, 1 µM to 500 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Compound Treatment: After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells in triplicate. Include a "cells only" control (medium with 0.5% DMSO) and a "medium only" blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of treated wells - Absorbance of blank) / (Absorbance of cell control - Absorbance of blank)] x 100 Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the CC50 value using non-linear regression analysis.

PART 2: In Vitro Antiviral Activity Assays

Once the non-toxic concentration range of this compound is established, its ability to inhibit influenza virus replication can be assessed. The plaque reduction assay and the TCID50 assay are two commonly used methods for this purpose.[16][17][18]

Protocol 2: Plaque Reduction Assay

This assay is considered the gold standard for quantifying viral infectivity and the inhibitory effect of antiviral compounds. It measures the reduction in the number of viral plaques formed in a cell monolayer in the presence of the test compound. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%.

Materials:

  • Influenza A virus stock (e.g., A/Puerto Rico/8/34 (H1N1))

  • MDCK cells

  • This compound

  • DMEM with 2% FBS and TPCK-trypsin (1 µg/mL)

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Virus Dilution and Infection: Prepare serial dilutions of the influenza virus stock. Infect the MDCK cell monolayers with a dilution of the virus that will produce approximately 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: During the viral adsorption period, prepare different concentrations of this compound in the overlay medium. The concentrations should be below the determined CC50.

  • Overlay Application: After adsorption, remove the viral inoculum and wash the cells with PBS. Add the compound-containing overlay medium to the respective wells. Include a "virus only" control (no compound) and a "cells only" control (no virus or compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed.

  • Plaque Visualization: Fix the cells with 10% formalin and then stain with crystal violet solution.[16]

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression.

Protocol 3: Tissue Culture Infectious Dose 50 (TCID50) Assay

The TCID50 assay determines the viral titer by identifying the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the infected cell cultures.[16][18] This assay can be adapted to evaluate the efficacy of antiviral compounds by measuring the reduction in viral titer in the presence of the compound. The 50% effective concentration (EC50) is the concentration of the compound that reduces the viral titer by 50%.

Materials:

  • Influenza A virus stock

  • MDCK cells

  • This compound

  • DMEM with 2% FBS and TPCK-trypsin (1 µg/mL)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium. Mix each compound dilution with a constant amount of influenza virus (e.g., 100 TCID50).

  • Infection and Treatment: Add the virus-compound mixtures to the MDCK cell monolayers in replicate wells. Include a "virus only" control and a "cells only" control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • CPE Observation: Observe the cells daily for the presence of CPE using a microscope.

  • Endpoint Determination: After the incubation period, score each well as positive or negative for CPE. The TCID50 can be calculated using the Reed-Muench method.

  • Data Analysis: Determine the EC50 value by analyzing the reduction in viral titer at different compound concentrations.

PART 3: Mechanistic Insights

Understanding the mechanism of action of a potential antiviral compound is crucial for its development. For influenza virus, key targets include viral entry, replication, and release.[10] Given that neuraminidase inhibitors are a major class of anti-influenza drugs, assessing the effect of this compound on neuraminidase activity is a logical first step in mechanistic studies.[2]

influenza_replication_cycle cluster_cell Host Cell cluster_nucleus Nucleus Replication Viral RNA Replication & Transcription Translation Viral Protein Synthesis Replication->Translation mRNA Export Assembly Virion Assembly Replication->Assembly vRNP Export Entry Attachment (HA binds Sialic Acid) Endosome Endosome Entry->Endosome Endocytosis Uncoating vRNP Release Endosome->Uncoating Fusion & Uncoating Uncoating->Replication vRNP Import Translation->Assembly Budding Budding & Release Assembly->Budding NewVirus Progeny Virus Budding->NewVirus NA cleaves Sialic Acid Virus Influenza Virus Virus->Entry Inhibit_Entry Entry Inhibitors Inhibit_Entry->Entry Inhibit_Uncoating M2 Ion Channel Blockers Inhibit_Uncoating->Uncoating Inhibit_Replication Polymerase Inhibitors Inhibit_Replication->Replication Inhibit_Release Neuraminidase Inhibitors Inhibit_Release->Budding

Caption: Simplified influenza virus replication cycle highlighting potential targets for antiviral drugs.

Protocol 4: Neuraminidase Inhibition Assay

This is a fluorescence-based assay that measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase (NA). The assay uses a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by NA, releases a fluorescent product, 4-methylumbelliferone (4-MU).

Materials:

  • Recombinant influenza neuraminidase or purified virus

  • This compound

  • MUNANA substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., ethanol/NaOH mixture)

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme Reaction: In a black 96-well plate, add the diluted compound, a fixed amount of neuraminidase, and the MUNANA substrate. Include a "no inhibitor" control and a "no enzyme" blank.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Fluorescence Reading: Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • Data Analysis: Calculate the percentage of NA inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

Data Interpretation and Next Steps

The data generated from these assays will provide a comprehensive preliminary profile of the antiviral activity of this compound against influenza virus.

Parameter Description Desirable Outcome
CC50 50% Cytotoxic ConcentrationHigh value (low toxicity)
IC50/EC50 50% Inhibitory/Effective ConcentrationLow value (high potency)
Selectivity Index (SI) SI = CC50 / IC50High value (SI ≥ 10 is generally considered significant)[14][15]

A high selectivity index indicates that the compound is effective at inhibiting viral replication at concentrations that are not toxic to the host cells. If this compound demonstrates promising antiviral activity with a favorable selectivity index, further studies would be warranted. These could include:

  • Broad-spectrum activity testing: Evaluating the compound against a panel of different influenza A and B strains, including clinically relevant and drug-resistant isolates.

  • Mechanism of action studies: If the compound does not inhibit neuraminidase, other potential targets in the viral replication cycle, such as the viral polymerase complex or hemagglutinin-mediated entry, should be investigated.[3][4]

  • In vivo efficacy studies: Assessing the compound's therapeutic potential in animal models of influenza infection.

Conclusion

This application note provides a detailed framework for the systematic evaluation of this compound as a potential anti-influenza agent. By following these protocols, researchers can generate reliable and reproducible data to assess the compound's cytotoxicity, antiviral efficacy, and potential mechanism of action. The chromanone scaffold holds considerable promise for the development of new antiviral drugs, and a thorough investigation of its derivatives is a critical step towards expanding our therapeutic options against influenza.

References

Application Note: Cell-Based Assay Methods for Evaluating the Anticancer Activity of 7-Fluoro-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of pharmacological activities.[1][2] Derivatives of chroman-4-one have demonstrated significant potential as anticancer agents, exhibiting mechanisms that include the induction of apoptosis and inhibition of key cellular enzymes.[3][4] The compound 7-Fluoro-2,2-dimethylchroman-4-one is a novel derivative whose anticancer potential warrants systematic investigation.

This application note provides a comprehensive, multi-assay workflow designed for researchers, scientists, and drug development professionals to characterize the in vitro anticancer activity of this compound. The described protocols follow a logical progression, starting with a primary assessment of cytotoxicity and proceeding to detailed mechanistic studies to elucidate the mode of action, including the induction of apoptosis and cell cycle arrest. Each protocol is designed to be a self-validating system, with explanations of the scientific principles and critical experimental parameters.

Experimental Design & Workflow

A tiered approach is recommended to efficiently evaluate the anticancer properties of a test compound. This workflow begins with a broad screening for cytotoxic effects and progressively narrows the focus to specific cellular mechanisms. This strategy ensures that resources are directed toward the most promising avenues of investigation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Pathway Confirmation start Prepare Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) viability MTT Cell Viability Assay start->viability Treat with this compound (Dose-Response) ic50 Determine IC50 Value viability->ic50 apoptosis Annexin V-FITC / PI Staining (Flow Cytometry) ic50->apoptosis Treat at IC50 concentration cell_cycle Propidium Iodide Staining (Flow Cytometry) ic50->cell_cycle Treat at IC50 concentration western Western Blot Analysis (Caspase-3, PARP) apoptosis->western Confirm Apoptotic Markers

Figure 1: Recommended experimental workflow for anticancer activity assessment.

Section 1: Cytotoxicity Assessment by MTT Assay

The initial step is to determine the compound's ability to reduce the viability of cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.[5] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Protocol 1: MTT Cell Viability Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After incubation, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)0.850100.0
10.81095.3
50.65076.5
100.43551.2
250.21024.7
500.10512.4
1000.0607.1

Table 1: Example data from an MTT assay for calculating the IC₅₀ value.

Section 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

If this compound demonstrates significant cytotoxicity, the next step is to determine if cell death occurs via apoptosis. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC to detect early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.[8][9]

G a Q1 Necrotic (Annexin V- / PI+) b Q2 Late Apoptotic (Annexin V+ / PI+) a->b c Q3 Live (Annexin V- / PI-) c->a d Q4 Early Apoptotic (Annexin V+ / PI-) c->d d->b y_axis PI Fluorescence → x_axis Annexin V-FITC Fluorescence →

Figure 2: Quadrant analysis of an Annexin V/PI flow cytometry plot.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cells treated with this compound (at its IC₅₀ concentration)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)[10][11]

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Culture and treat cells with the test compound for a predetermined time (e.g., 24 or 48 hours). For adherent cells, gently detach them using trypsin, wash with serum-containing media to neutralize trypsin, and then collect by centrifugation. Suspension cells can be collected directly.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10⁵ cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9] Use FITC signal detector (FL1) for Annexin V-FITC and a phycoerythrin emission signal detector (FL2) for PI.

Interpretation: The results will be displayed as a dot plot with four distinct populations (as shown in Figure 2):

  • Lower-Left (Q3): Live cells (Annexin V- / PI-)

  • Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)

  • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+) An increase in the percentage of cells in the Q4 and Q2 quadrants compared to the vehicle control indicates that the compound induces apoptosis.

Section 3: Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequently triggering apoptosis.[12] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells across these phases. PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.

Protocol 3: Cell Cycle Analysis by PI Staining

Materials:

  • Cells treated with this compound

  • Ice-cold PBS

  • Ice-cold 70% Ethanol

  • PI/RNase Staining Buffer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample following treatment. Wash the cells once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cells and preserves their DNA.[13]

  • Storage: Incubate the cells on ice for at least 2 hours or store at -20°C overnight.

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of ice-cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade RNA, ensuring that PI only binds to DNA.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer. The data is typically displayed on a histogram with fluorescence intensity on the x-axis.

Interpretation:

  • G0/G1 phase: Cells with 2N DNA content will form the first major peak.

  • S phase: Cells actively synthesizing DNA will have varying content between 2N and 4N, appearing between the two peaks.

  • G2/M phase: Cells with 4N DNA content will form the second major peak, with approximately twice the fluorescence intensity of the G1 peak.[14]

  • Sub-G1 peak: A peak to the left of the G0/G1 peak represents apoptotic cells with fragmented DNA. An accumulation of cells in a particular phase (e.g., G2/M) or an increase in the sub-G1 population compared to the control suggests the compound induces cell cycle arrest and/or apoptosis.

Section 4: Confirmation of Apoptotic Pathway by Western Blot

To confirm the apoptotic mechanism suggested by flow cytometry, Western blotting can be used to detect the expression levels of key proteins in the apoptotic cascade. Apoptosis is executed by a family of proteases called caspases. A key executioner caspase is Caspase-3, which is activated by cleavage. Activated Caspase-3 then cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP), a DNA repair enzyme. The detection of cleaved Caspase-3 and cleaved PARP are definitive markers of apoptosis.[15]

G compound This compound initiator Initiator Caspases (e.g., Caspase-8, -9) compound->initiator Apoptotic Stimulus pro_cas3 Pro-Caspase-3 (Inactive) initiator->pro_cas3 Cleavage act_cas3 Cleaved Caspase-3 (Active) pro_cas3->act_cas3 parp PARP (116 kDa) act_cas3->parp Cleavage cparp Cleaved PARP (89 kDa) parp->cparp apoptosis Apoptosis cparp->apoptosis

Figure 3: Simplified schematic of the Caspase-3/PARP apoptosis pathway.

Protocol 4: Western Blot for Apoptosis Markers

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescent (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[16] Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[16] β-actin is typically used as a loading control to normalize the data.

Interpretation: A decrease in the band for pro-Caspase-3 (~32 kDa) and a corresponding increase in the band for cleaved Caspase-3 (~17/19 kDa) in treated samples indicates caspase activation. Similarly, a decrease in the full-length PARP band (~116 kDa) and the appearance of the cleaved PARP fragment (~89 kDa) confirms apoptotic activity.

Conclusion

This application note details a robust and integrated suite of cell-based assays for the comprehensive evaluation of the anticancer properties of this compound. By progressing from general cytotoxicity screening to specific mechanistic studies of apoptosis and cell cycle arrest, researchers can build a detailed profile of the compound's biological activity. The provided protocols, grounded in established scientific principles, offer a reliable framework for generating high-quality, reproducible data essential for early-stage drug discovery and development.

References

High-throughput screening of a 7-Fluoro-2,2-dimethylchroman-4-one derivative library

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Throughput Screening of a 7-Fluoro-2,2-dimethylchroman-4-one Derivative Library for Bioactive Hit Discovery

Abstract: The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] This application note provides a comprehensive guide to performing a high-throughput screening (HTS) campaign on a focused library of this compound derivatives. We present a robust, cell-based assay protocol designed for automated screening in a 384-well format, complete with detailed methodologies for assay development, execution, data analysis, and quality control. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot the workflow for their specific discovery programs.

The Scientific Rationale: A Privileged Scaffold for Drug Discovery

The chroman-4-one core is a heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Its structural rigidity and synthetic tractability make it an ideal starting point for the development of novel therapeutics.[1]

The library in focus incorporates specific modifications designed to enhance drug-like properties:

  • 7-Fluoro Substitution: The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties. It can increase metabolic stability by blocking potential sites of oxidation, enhance binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.

  • 2,2-dimethyl (gem-dimethyl) Group: This structural feature can lock the conformation of the heterocyclic ring and provide steric hindrance, which can prevent undesirable metabolic reactions and potentially enhance selectivity for a biological target.

Screening a library of such derivatives allows for the systematic exploration of the structure-activity relationship (SAR) and the identification of promising "hit" compounds for further optimization in a drug discovery pipeline.[5][6]

High-Throughput Screening (HTS) Workflow Overview

HTS is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for biological activity.[7][8] The process integrates automation, miniaturized assays, and sophisticated data analysis to efficiently identify starting points for new medicines.[9][10] A typical HTS campaign follows a multi-stage process from assay development to hit validation.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening Campaign cluster_2 Phase 3: Hit Confirmation & Follow-up AssayDev Assay Development (Target Selection, Reagent Optimization) Mini Miniaturization (e.g., to 384-well format) AssayDev->Mini Adaptation Validation Assay Validation (Z'-Factor > 0.5) Mini->Validation QC Check Primary Primary Screen (Full Library, Single Concentration) Validation->Primary DataAnalysis Data Analysis & Hit Selection Primary->DataAnalysis Confirmation Hit Confirmation (Re-test from fresh stock) DataAnalysis->Confirmation DoseResponse Dose-Response (IC50 Determination) Confirmation->DoseResponse SAR SAR Expansion DoseResponse->SAR

Figure 1. General workflow of a high-throughput screening campaign.

Assay Selection: A Cell-Based Cytotoxicity Assay

For this application, we will employ a cell-based cytotoxicity assay. Unlike biochemical assays that test against an isolated protein, cell-based assays provide more biologically relevant data by evaluating a compound's effect within a living cellular context.[11][12][13] This approach simultaneously assesses compound permeability, potential off-target effects, and general toxicity, which are critical parameters in early-stage drug discovery.

We will use a fluorescence-based readout for its high sensitivity, broad dynamic range, and compatibility with automated HTS platforms.[14][15][16] Specifically, a resazurin reduction assay (e.g., alamarBlue™ or CellTiter-Blue®) will be used. In this assay, metabolically active, viable cells reduce the non-fluorescent blue dye resazurin to the highly fluorescent pink resorufin. A decrease in fluorescence indicates a reduction in cell viability, or cytotoxicity.

Table 1: Key Assay Development Parameters

ParameterRecommended ChoiceRationale & Justification
Cell Line A549 (Human Lung Carcinoma)Adherent, robust, and widely used in cancer research and cytotoxicity screening. Exhibits stable growth characteristics suitable for automated handling.
Assay Format 384-well, black-walled, clear-bottom platesMiniaturization reduces reagent and compound consumption.[5] Black walls minimize well-to-well crosstalk and light scatter for fluorescent assays.
Compound Conc. 10 µM (Final)A standard concentration for primary screens, sufficient to identify moderately potent hits without excessive false positives from non-specific effects.
DMSO Tolerance ≤ 0.5% (Final)Vehicle control. High concentrations of DMSO can be toxic to cells. This level must be tested and validated during assay development.
Incubation Time 48 hoursAllows sufficient time for compounds to exert their cytotoxic or anti-proliferative effects.
Controls Negative: 0.5% DMSO (Vehicle) Positive: 20 µM DoxorubicinNegative: Represents 100% cell viability (baseline). Positive: A known cytotoxic agent to ensure the assay can detect cell death (maximum signal inhibition).

Detailed HTS Protocol: Cytotoxicity Screening

This protocol is designed for a fully automated screening platform but can be adapted for semi-automated or manual workflows.

Part A: Reagent and Library Preparation
  • Cell Culture: Culture A549 cells in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator. Passage cells every 2-3 days to maintain them in the exponential growth phase.

  • Compound Library Plating:

    • The this compound library is typically stored at 10 mM in 100% DMSO in source plates.[5]

    • Using an acoustic liquid handler (e.g., Echo®) or a pin tool, transfer 50 nL of each library compound from the source plate to the corresponding wells of the 384-well assay plates. This will achieve a 10 µM final concentration in a 50 µL assay volume.

    • For control wells, transfer 50 nL of 100% DMSO (for negative controls) or a 20 mM Doxorubicin stock (for positive controls). Columns 1-2 can be designated for negative controls and columns 23-24 for positive controls.

Part B: Automated Screening Workflow

The following steps are performed on an integrated robotic system.

  • Cell Seeding:

    • Harvest A549 cells using trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium to a concentration of 40,000 cells/mL.

    • Using a peristaltic pump dispenser (e.g., MultiFlo™ FX), dispense 25 µL of the cell suspension (1,000 cells) into each well of the compound-plated 384-well plates.

  • Incubation:

    • Immediately after cell seeding, centrifuge the plates at a low speed (e.g., 200 x g for 1 minute) to ensure even cell distribution at the bottom of the wells.

    • Place the plates in an automated, CO₂-controlled incubator at 37°C for 48 hours.

  • Reagent Addition:

    • After the 48-hour incubation, remove the plates from the incubator.

    • Prepare the resazurin detection reagent according to the manufacturer's instructions.

    • Using a liquid handler, add 5 µL of the detection reagent to each well.

  • Final Incubation:

    • Incubate the plates at 37°C for 2-4 hours, protected from light. The optimal incubation time should be determined during assay development to achieve a high signal-to-background ratio.

  • Data Acquisition:

    • Read the plates on a fluorescence plate reader (e.g., a BMG LABTECH PHERAstar® or similar) using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[9]

Screening_Protocol cluster_workflow Automated Screening Workflow plate_prep Plate Preparation Dispense 50 nL compound/control into 384-well plate cell_seed Cell Seeding Add 25 µL of A549 cell suspension (1,000 cells/well) plate_prep:f1->cell_seed:f0 Liquid Handler incubate1 Compound Incubation Incubate for 48h at 37°C, 5% CO₂ cell_seed:f1->incubate1:f0 Plate Centrifugation reagent_add Reagent Addition Add 5 µL of Resazurin reagent to each well incubate1:f1->reagent_add:f0 Plate Mover incubate2 Signal Development Incubate for 2-4h at 37°C (protect from light) reagent_add:f1->incubate2:f0 Liquid Handler read_plate Data Acquisition Read Fluorescence (Ex: 560nm, Em: 590nm) incubate2:f1->read_plate:f0 Plate Mover

Figure 2. Step-by-step automated workflow for the cytotoxicity screen.

Data Analysis and Hit Identification

Robust data analysis is critical for the success of any HTS campaign.[8] The process involves assessing data quality on a per-plate basis before normalizing the data and identifying hits.

Quality Control: The Z'-Factor

The Z'-factor is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[17][18] It measures the separation between the positive and negative control distributions, accounting for both the dynamic range of the signal and the data variation.[19][20]

The formula for the Z'-factor is: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

Where:

  • μp = mean of the positive control (Doxorubicin)

  • μn = mean of the negative control (DMSO)

  • σp = standard deviation of the positive control

  • σn = standard deviation of the negative control

Table 2: Interpretation of Z'-Factor Values

Z'-Factor ValueAssay ClassificationInterpretation
> 0.5 Excellent AssayClear separation between controls. Ideal for HTS.[21]
0 to 0.5 Acceptable AssaySmaller separation band. May require more confirmation steps.
< 0 Unacceptable AssayControl signals overlap. The assay is not reliable.

Data from any plate with a Z'-factor below 0.5 should be carefully reviewed and potentially excluded from the final analysis.

Data Normalization and Hit Selection
  • Normalization: The raw fluorescence data from each test compound well is normalized to the intra-plate controls to calculate the percent inhibition of cell viability.

    % Inhibition = 100 * [ (μn - valuesample) / (μn - μp) ]

  • Hit Identification: A "hit" is defined as a compound that produces a statistically significant biological response. For a primary screen, a common threshold is a percent inhibition value that is three standard deviations (3σ) above the mean of the negative controls. A simpler, activity-based cutoff can also be used.

    Primary Hit Criteria: Compounds exhibiting ≥ 50% inhibition of cell viability.

Table 3: Example Primary Screening Data (Single Plate)

Well IDCompound IDRaw Fluorescence% InhibitionClassification
A01DMSO (Neg Ctrl)85,4320.0%-
B01DMSO (Neg Ctrl)87,110-2.1%-
A23Doxorubicin (Pos Ctrl)5,67099.1%-
B23Doxorubicin (Pos Ctrl)6,01298.7%-
G10LibraryCmpd-00184,9980.5%Inactive
H15LibraryCmpd-00235,21062.5% Hit
K05LibraryCmpd-00312,87690.4% Hit
P20LibraryCmpd-00470,15018.9%Inactive
Plate Statsμn=85,800, σn=1,250 μp=5,850, σp=245 Z'-Factor = 0.78

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - High variability in controls (large σ).- Low signal-to-background ratio.- Check cell seeding uniformity; ensure consistent dispenser performance.- Optimize reagent concentration and incubation time.- Verify positive control concentration is appropriate.
Edge Effects - Uneven evaporation or temperature across the plate.- Use plates with lids; ensure proper humidity control in the incubator.- Avoid using the outer rows/columns for samples, reserve them for controls or leave empty.
False Positives - Compound autofluorescence.- Compound precipitates out of solution.- Run a counter-screen with compound addition just before reading to identify fluorescent compounds.- Check compound solubility in assay media.
False Negatives - Compound degradation.- Insufficient incubation time.- Check stability of compound library stocks.- Optimize compound incubation time during assay development.

Conclusion

This application note provides a validated, high-throughput protocol for screening a this compound derivative library using a cell-based cytotoxicity assay. By adhering to rigorous quality control standards, particularly the Z'-factor, researchers can confidently identify bioactive hits for further investigation. This workflow serves as a foundational template that can be adapted for various cell lines, compound libraries, and biological questions, accelerating the pace of modern drug discovery and development.

References

Application of 7-Fluoro-2,2-dimethylchroman-4-one as a SIRT2 Inhibitor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization and application of 7-Fluoro-2,2-dimethylchroman-4-one as a putative selective inhibitor of Sirtuin 2 (SIRT2). This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and well-validated approach to investigating this novel compound.

Introduction: The Rationale for Targeting SIRT2

Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in a multitude of cellular processes, including metabolism, DNA repair, and inflammation.[1] Among the seven mammalian sirtuins, SIRT2 is predominantly localized in the cytoplasm and is a key regulator of α-tubulin acetylation, a post-translational modification essential for microtubule stability and function. Dysregulation of SIRT2 activity has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders like Parkinson's and Huntington's disease, as well as in certain cancers.[1] Consequently, the development of potent and selective SIRT2 inhibitors is a promising therapeutic strategy.

The chroman-4-one scaffold has emerged as a promising starting point for the development of selective SIRT2 inhibitors.[1][2][3] Structure-activity relationship (SAR) studies have revealed that substitutions on the chroman-4-one ring system can significantly influence inhibitory potency and selectivity.[4][5] Specifically, modifications at the 2, 6, and 8 positions have been shown to be critical for activity, with larger, electron-withdrawing groups at the 6- and 8-positions often leading to enhanced potency.[3][4][5] Based on these findings, this compound is a compound of interest for investigation as a potential SIRT2 inhibitor. The fluorine atom at the 7-position, being an electron-withdrawing group, may contribute favorably to its inhibitory activity.

This guide will first outline a proposed synthetic route for this compound, followed by a comprehensive suite of protocols to rigorously characterize its activity and selectivity as a SIRT2 inhibitor. These protocols are designed to be self-validating, providing a clear and logical workflow from initial in vitro screening to cellular target engagement and downstream biomarker analysis.

Proposed Synthesis of this compound

A potential synthetic workflow is depicted below:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Pechmann Condensation cluster_reaction2 Grignard Reaction cluster_reaction3 Oxidation 3-Fluorophenol 3-Fluorophenol Intermediate_1 7-Fluoro-4-methylcoumarin 3-Fluorophenol->Intermediate_1 H2SO4 3,3-Dimethylacrylic acid 3,3-Dimethylacrylic acid 3,3-Dimethylacrylic acid->Intermediate_1 Intermediate_2 7-Fluoro-2,2-dimethyl-2H-chromen-4-ol Intermediate_1->Intermediate_2 CH3MgBr Final_Product This compound Intermediate_2->Final_Product PCC or Dess-Martin

Caption: Proposed synthetic workflow for this compound.

Part 1: In Vitro Characterization of SIRT2 Inhibition

The initial step in evaluating a putative SIRT2 inhibitor is to determine its direct enzymatic inhibitory activity and selectivity against other sirtuin isoforms.

Fluorometric In Vitro SIRT2 Inhibition Assay

This assay quantitatively measures the ability of the test compound to inhibit the deacetylase activity of recombinant human SIRT2. Commercially available kits provide a straightforward and reliable method for this purpose.[9][10]

Principle: The assay utilizes a substrate peptide with a fluorophore and a quencher. Upon deacetylation by SIRT2, a developing solution cleaves the deacetylated substrate, releasing the fluorophore from the quencher and resulting in a measurable increase in fluorescence. The presence of a SIRT2 inhibitor will prevent this deacetylation, leading to a reduced fluorescence signal.

Protocol:

  • Reagent Preparation: Prepare all reagents (assay buffer, SIRT2 enzyme, substrate, cofactor, and developer solution) as per the manufacturer's instructions.[9][10]

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer. A typical starting concentration range is from 100 µM down to 1 nM.

  • Assay Plate Setup: In a 96-well black, flat-bottom plate, add the following to each well:

    • Test wells: Diluted compound and SIRT2 enzyme.

    • Positive control: A known SIRT2 inhibitor (e.g., AGK2) and SIRT2 enzyme.

    • Negative control (No inhibitor): Assay buffer and SIRT2 enzyme.

    • Blank (No enzyme): Assay buffer only.

  • Enzyme and Substrate Addition: Add the SIRT2 enzyme to all wells except the blank, followed by the substrate/cofactor solution.

  • Incubation: Incubate the plate at 37°C for a specified time (typically 30-60 minutes), protected from light.

  • Development: Add the developer solution to all wells and incubate at 37°C for 10-15 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[9][10]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

CompoundSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)
This compound>100[Experimental Value]>100
AGK2 (Positive Control)~35~3.5~90
Sirtuin Selectivity Profiling

To establish the selectivity of this compound, the in vitro inhibition assay should be repeated using other relevant sirtuin isoforms, particularly the closely related SIRT1 and SIRT3. A truly selective SIRT2 inhibitor will exhibit significantly higher potency against SIRT2 compared to other sirtuins.

Part 2: Cellular Target Engagement

Confirming that the compound interacts with its intended target within a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12][13]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Protein Extraction cluster_detection Protein Detection cluster_analysis Data Analysis Cells Intact Cells Treatment Treat with This compound or Vehicle (DMSO) Cells->Treatment Heating Heat cells at varying temperatures Treatment->Heating Lysis Lyse cells and centrifuge to separate soluble and aggregated proteins Heating->Lysis WesternBlot Analyze soluble fraction by Western Blot for SIRT2 Lysis->WesternBlot Analysis Quantify SIRT2 bands and plot thermal stability curves WesternBlot->Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Cellular Thermal Shift Assay (CETSA) Protocol

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western blotting. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T or a cancer cell line known to express SIRT2) to approximately 80-90% confluency. Treat the cells with this compound at a desired concentration (e.g., 10x the in vitro IC50) or with vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Cell Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge: Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (e.g., 3 minutes) using a PCR machine, followed by a cooling step.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blot Analysis: Perform Western blotting to detect the amount of soluble SIRT2 in each sample. Use an antibody specific for SIRT2. A loading control (e.g., GAPDH) should also be probed on the same membrane.

  • Data Analysis: Quantify the band intensities for SIRT2 at each temperature for both the compound-treated and vehicle-treated samples. Normalize the SIRT2 band intensity to the loading control. Plot the normalized intensity against temperature to generate thermal stability curves. A rightward shift in the curve for the compound-treated sample indicates target engagement.

Part 3: Cellular Biomarker Analysis

To confirm that the compound inhibits SIRT2 activity in cells, it is essential to measure the acetylation status of a known SIRT2 substrate. The most well-characterized substrate of SIRT2 is α-tubulin at lysine 40.[14]

Western Blot for Acetylated α-Tubulin

Principle: Inhibition of SIRT2 will lead to an accumulation of acetylated α-tubulin. This can be detected and quantified by Western blotting using an antibody specific for acetylated α-tubulin.

Protocol:

  • Cell Treatment: Treat cells with increasing concentrations of this compound for a suitable duration (e.g., 6-24 hours). Include a vehicle control (DMSO) and a positive control (a known SIRT2 or HDAC6 inhibitor).

  • Cell Lysis: Lyse the cells in a buffer containing protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide) to preserve the acetylation status of proteins.[15]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.[15]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1).[15]

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody for total α-tubulin or another loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[16]

  • Data Analysis: Quantify the band intensities for acetylated α-tubulin and the loading control. Normalize the acetylated α-tubulin signal to the loading control. Express the results as a fold change relative to the vehicle-treated control.

Expected Outcome: A dose-dependent increase in the level of acetylated α-tubulin upon treatment with this compound would provide strong evidence of cellular SIRT2 inhibition.[1][2]

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the initial characterization of this compound as a SIRT2 inhibitor. By systematically evaluating its in vitro inhibitory activity and selectivity, confirming its engagement with SIRT2 in a cellular context, and assessing its impact on a key downstream biomarker, researchers can build a robust and compelling case for the further development of this compound as a potential therapeutic agent. The emphasis on causality and self-validating experimental design will ensure the generation of high-quality, reproducible data, which is paramount in the fields of chemical biology and drug discovery.

References

Application Note & Protocols: A Framework for Evaluating the Antimicrobial Activity of 7-Fluoro-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents.[1] Chroman-4-one scaffolds have been identified as a promising class of heterocyclic compounds with a range of biological activities, including antimicrobial properties.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust series of in vitro assays to characterize the antimicrobial potential of a novel derivative, 7-Fluoro-2,2-dimethylchroman-4-one. We present detailed, field-proven protocols for determining the Minimum Inhibitory Concentration (MIC), assessing susceptibility via the Agar Disk Diffusion method, and characterizing the compound's bactericidal or bacteriostatic dynamics through Time-Kill Kinetic assays. The causality behind each procedural step is explained to ensure scientific rigor and reproducibility, providing a complete framework for the preliminary evaluation of new chemical entities in the fight against infectious diseases.

Introduction: The Scientific Rationale

The discovery of new antimicrobial agents has slowed significantly, while bacterial resistance to existing drugs continues to rise, creating a critical public health threat.[4] The scientific community's focus has turned towards exploring novel chemical scaffolds that may possess unique mechanisms of action. Flavonoids and their derivatives, such as chroman-4-ones, have shown potential, with various studies documenting their activity against a spectrum of pathogens.[5] The introduction of a fluorine atom into a molecular structure can often enhance metabolic stability and biological activity, making this compound a compound of significant interest.[6][7]

The initial evaluation of any potential antimicrobial agent is a critical step in the development pipeline.[8] It requires a systematic approach using standardized, reproducible assays to generate reliable data. This guide is structured to provide a logical progression of experiments, starting with a quantitative assessment of potency (MIC), followed by a qualitative confirmation (Disk Diffusion), and culminating in a dynamic characterization of its effect on microbial viability (Time-Kill Kinetics). Adherence to established standards from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for generating data that is comparable and credible.[9][10][11][12]

Foundational Assessment: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the foundational metric in antimicrobial susceptibility testing, defined as the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism.[1][13][14] This quantitative value is essential for assessing a compound's potency and is the first step in its evaluation.[1] The broth microdilution method is a standardized, efficient, and widely accepted technique for determining MIC values.[13][15]

Principle of Broth Microdilution

This method involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[16][17] After a specified incubation period, the wells are visually inspected for turbidity. The absence of growth in a well indicates that the compound's concentration is sufficient to inhibit the microorganism.

Detailed Protocol: Broth Microdilution Assay

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Sterile 96-well, round-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Multichannel pipette and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Vortex the suspension to ensure homogeneity.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18]

    • Dilute this adjusted suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well. This inoculum must be used within 15-30 minutes of preparation.[15][18]

  • Compound Dilution Plate Setup:

    • Dispense 100 µL of CAMHB into all wells of a 96-well plate.[17]

    • Prepare a 2x working stock of this compound at the highest desired test concentration in CAMHB. Rationale: This is to ensure that upon addition of the inoculum, the compound concentration is at the correct starting point.

    • Add 100 µL of the 2x compound stock to the wells in Column 1.

    • Perform a serial two-fold dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down. Repeat this process across the plate to Column 10. Discard 100 µL from Column 10.[17]

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (broth only, no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum (at 1 x 10⁶ CFU/mL) to wells in Columns 1 through 11. The final volume in each well will be 200 µL, and the final inoculum density will be 5 x 10⁵ CFU/mL.

    • Do not add inoculum to Column 12.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[16]

  • MIC Determination:

    • Following incubation, visually inspect the plate. The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).[13]

    • The growth control (Column 11) should be turbid, and the sterility control (Column 12) should be clear.

Workflow and Data Presentation

BrothMicrodilution cluster_prep Preparation cluster_plate Plate Setup cluster_final Final Steps P1 Prepare Bacterial Inoculum (0.5 McFarland) F1 Inoculate Wells (Final vol: 200µL) P1->F1 P2 Prepare Compound Stock Solution S2 Create Serial Dilutions of Compound (Col 1-10) P2->S2 S1 Dispense Broth into 96-well Plate S1->S2 S3 Designate Controls (Growth & Sterility) S2->S3 S3->F1 F2 Incubate Plate (35°C, 16-20h) F1->F2 F3 Visually Read MIC F2->F3

Table 1: Example Data Layout for MIC of this compound

Test MicroorganismGram StainMIC (µg/mL) of CompoundPositive Control (e.g., Ciprofloxacin) MIC (µg/mL)
S. aureus ATCC 29213Positive160.5
E. coli ATCC 25922Negative640.015
P. aeruginosa ATCC 27853Negative>1281
E. faecalis ATCC 29212Positive321

Qualitative Screening: Agar Disk Diffusion Assay

The agar disk diffusion test, also known as the Kirby-Bauer test, is a widely used method to assess the susceptibility of bacteria to antimicrobial agents.[14][19] It provides a visual and qualitative (or semi-quantitative) confirmation of antimicrobial activity.

Principle of Disk Diffusion

A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a test bacterium.[18][20] The compound diffuses from the disk into the agar, creating a concentration gradient.[18][21] If the bacterium is susceptible, its growth will be inhibited in the area surrounding the disk, resulting in a clear "zone of inhibition."[18] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.

Detailed Protocol: Agar Disk Diffusion

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (poured to a uniform depth of 4 mm)[19][20]

  • Bacterial inoculum prepared to 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile forceps or disk dispenser

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Preparation of Compound Disks:

    • Prepare a stock solution of this compound in a suitable solvent. Crucial: The solvent must be tested for intrinsic antimicrobial activity by applying a solvent-only disk to a separate plate.

    • Aseptically apply a precise volume (e.g., 20 µL) of the compound solution onto each sterile paper disk to achieve a specific drug load per disk.

    • Allow the disks to dry completely in a sterile environment before use.

  • Inoculation of MHA Plate:

    • Within 15 minutes of standardizing the bacterial inoculum, dip a sterile cotton swab into the suspension.[18]

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure a confluent lawn of growth.[20]

  • Disk Application and Incubation:

    • Using sterile forceps, place the prepared compound disks onto the inoculated agar surface.

    • Ensure disks are placed at least 24 mm apart from center to center and away from the edge of the plate.[14][21]

    • Gently press each disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition for each disk in millimeters (mm), including the disk diameter.[18]

    • A larger zone diameter generally indicates greater susceptibility of the bacterium to the compound.

Workflow and Data Presentation

DiskDiffusion cluster_prep Preparation cluster_plate Plate Setup cluster_final Final Steps P1 Prepare Inoculum (0.5 McFarland) S1 Inoculate MHA Plate for Confluent Growth P1->S1 P2 Prepare & Dry Compound Disks S2 Aseptically Apply Disks onto Agar Surface P2->S2 S1->S2 F1 Invert & Incubate (35°C, 16-20h) S2->F1 F2 Measure Zone of Inhibition (mm) F1->F2

Table 2: Example Data Layout for Disk Diffusion Results

Test MicroorganismGram StainCompound Load per Disk (µg)Zone of Inhibition (mm)
S. aureus ATCC 29213Positive3022
E. coli ATCC 25922Negative3014
P. aeruginosa ATCC 27853Negative300

Dynamic Characterization: Time-Kill Kinetics Assay

While MIC provides information on growth inhibition, a time-kill assay reveals the rate at which an antimicrobial agent kills a bacterial population.[22] This is crucial for determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[23]

Principle of Time-Kill Kinetics

A standardized bacterial inoculum is exposed to the test compound at various concentrations (often multiples of the MIC) over a set period (e.g., 24 hours).[8] At specific time intervals, aliquots are removed, serially diluted, and plated to enumerate the surviving viable bacteria (CFU/mL). A bactericidal effect is typically defined as a ≥3-log₁₀ (or 99.9%) reduction in the initial inoculum count.[23][24]

Detailed Protocol: Time-Kill Assay

Materials:

  • Bacterial inoculum prepared in CAMHB

  • This compound

  • Sterile culture tubes or flasks

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Tryptic Soy Agar (TSA) or other appropriate agar plates

  • Shaking incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Setup:

    • Prepare a starting bacterial culture in the logarithmic phase of growth, adjusted to a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in flasks of CAMHB.

    • Prepare tubes or flasks containing the compound at desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a "growth control" tube with no compound.

    • The total volume should be sufficient for sampling at all time points.

  • Exposure and Sampling:

    • At time T=0, add the standardized inoculum to each tube (including the growth control) and immediately remove a sample from each. This is the 0-hour time point.

    • Incubate all tubes in a shaking incubator at 35°C.

    • Remove aliquots (e.g., 100 µL) from each tube at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours).

  • Enumeration of Survivors:

    • For each sample, perform a 10-fold serial dilution in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates. Rationale: Dilution is necessary to obtain a countable number of colonies (typically 30-300 colonies per plate).

    • Incubate the plates at 35°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.

    • Plot the results as Log₁₀ CFU/mL versus time (hours).

    • Compare the reduction in viable counts for each compound concentration against the growth control. A ≥3-log₁₀ reduction compared to the initial inoculum indicates bactericidal activity.[23]

Workflow and Data Presentation

TimeKill P1 Prepare Standardized Inoculum in Broth S1 Add Compound at various MIC multiples (e.g., 0x, 1x, 2x, 4x MIC) P1->S1 S2 Incubate in Shaking Incubator (35°C) S1->S2 T0 Sample at T=0h S2->T0 T_n Sample at Subsequent Time Points (2, 4, 8, 24h) S2->T_n F1 Perform 10-fold Serial Dilutions T0->F1 T_n->F1 F2 Plate Dilutions on Agar F1->F2 F3 Incubate Plates & Count Colonies F2->F3 F4 Calculate Log10 CFU/mL & Plot vs. Time F3->F4

Table 3: Example Data Layout for Time-Kill Assay of this compound against S. aureus

Time (hours)Growth Control (Log₁₀ CFU/mL)1x MIC (Log₁₀ CFU/mL)2x MIC (Log₁₀ CFU/mL)4x MIC (Log₁₀ CFU/mL)
06.056.046.056.03
26.885.514.874.15
47.955.123.993.01
88.814.953.15<2.00
249.105.05<2.00<2.00

Conclusion and Future Directions

This application note provides a validated, three-tiered framework for the initial in vitro characterization of this compound as a potential antimicrobial agent. By systematically determining the MIC, confirming activity with disk diffusion, and assessing the bactericidal/bacteriostatic nature through time-kill assays, researchers can build a comprehensive preliminary profile of the compound's efficacy. Positive and reproducible results from these foundational assays would justify progression to more advanced studies, including the determination of the Minimum Bactericidal Concentration (MBC), evaluation against a broader panel of clinical isolates and resistant strains, synergy testing, and mechanistic studies to elucidate its mode of action.

References

Analytical methods for quantifying 7-Fluoro-2,2-dimethylchroman-4-one in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Bioanalysis of 7-Fluoro-2,2-dimethylchroman-4-one

A Senior Application Scientist's Guide to Robust Analytical Methodologies in Biological Matrices

Introduction and Scope

This compound is a synthetic heterocyclic compound belonging to the chromanone class. The incorporation of a fluorine atom can significantly alter the molecule's metabolic stability, membrane permeability, and binding affinity, making it a compound of interest in drug discovery and development. Accurate quantification of this analyte in biological matrices such as plasma, urine, and tissue homogenates is paramount for evaluating its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is fundamental to pharmacokinetic (PK) and toxicokinetic (TK) studies.

This guide provides a comprehensive overview of two validated analytical methods for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. We will explore a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for low-concentration plasma analysis and a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for higher concentration matrices like urine. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, grounded in established regulatory principles.[1][2]

The Bioanalytical Imperative: Overcoming Matrix Complexity

The primary challenge in bioanalysis is the complexity of the sample matrix.[3] Biological fluids contain a vast array of endogenous components, including proteins, lipids, salts, and metabolites, which can interfere with the accurate quantification of a target analyte.[4] These interferences, collectively known as "matrix effects," can manifest as ion suppression or enhancement in mass spectrometry, or as co-eluting peaks in chromatography, compromising data integrity.[5]

Therefore, a robust bioanalytical method hinges on two key pillars:

  • Selective Sample Preparation: To isolate the analyte of interest from interfering matrix components.[6]

  • Selective Detection: To distinguish and quantify the analyte with high specificity.[7]

The methods detailed herein are designed to address these challenges through optimized sample extraction and state-of-the-art analytical instrumentation.

Method 1: High-Sensitivity Quantification in Plasma via LC-MS/MS

This method is the gold standard for demanding bioanalytical applications requiring low limits of quantification, typically for pharmacokinetic studies where plasma concentrations can be very low. The unparalleled sensitivity and selectivity of tandem mass spectrometry make it ideal for this purpose.[8]

Principle of the Method

The workflow involves a simple and rapid protein precipitation step to remove the bulk of plasma proteins.[4] An appropriate internal standard (IS) is added prior to precipitation to account for variability during sample processing and instrumental analysis. The resulting supernatant is injected into a reverse-phase HPLC system, which separates the analyte from remaining matrix components. The analyte and IS are then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity.

Experimental Protocol: LC-MS/MS

Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS): e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like 7-Chloro-2,2-dimethylchroman-4-one.

  • Blank, drug-free K2-EDTA human plasma

  • Acetonitrile (HPLC or MS grade)

  • Formic Acid (MS grade)

  • Ultrapure Water

Sample Preparation: Protein Precipitation

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of study sample, calibration standard, or QC sample into the appropriately labeled tube.

  • Add 10 µL of the internal standard working solution (e.g., 500 ng/mL in 50% acetonitrile) to every tube except for the blank matrix sample.

  • To precipitate proteins, add 200 µL of cold acetonitrile containing 0.1% formic acid. The acid helps in protein denaturation and improves chromatographic peak shape.

  • Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Seal the plate or vials and place them in the autosampler for analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis plasma 50 µL Plasma Sample add_is Add Internal Standard plasma->add_is add_acn Add 200 µL Cold Acetonitrile add_is->add_acn vortex Vortex (30s) add_acn->vortex centrifuge Centrifuge (14,000g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection quant Quantification detection->quant

Caption: LC-MS/MS Sample Preparation and Analysis Workflow.

Instrumental Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS system. These should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Setting Rationale
HPLC System Agilent 1290 Infinity II or equivalent Provides robust and reproducible high-pressure mixing and low delay volumes.
Column ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) C18 chemistry provides good retention for moderately polar compounds; small particle size ensures high efficiency.
Mobile Phase A 0.1% Formic Acid in Water Acidifier improves peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with low viscosity.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Gradient 10% B to 95% B over 3 min, hold for 1 min, return to 10% B A standard gradient to elute the analyte while washing the column.
Column Temp. 40 °C Reduces viscosity and can improve peak shape and reproducibility.

| Injection Vol. | 5 µL | Balances sensitivity with potential for matrix effects. |

Table 2: Tandem Mass Spectrometry Parameters

Parameter Recommended Setting Rationale
MS System Sciex Triple Quad™ 6500+ or equivalent High-sensitivity triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive Chromanones typically form stable positive ions [M+H]+.
MRM Transitions Analyte: m/z 209.1 → 153.1 (Hypothetical) Precursor ion ([M+H]+) to a stable product ion. Must be optimized by infusing the compound.
IS: m/z 225.1 → 169.1 (Hypothetical) Precursor and product ions for the internal standard.
Source Temp. 550 °C Optimized for efficient desolvation.
IonSpray Voltage 5500 V Optimized for stable spray and maximum ion generation.

| Collision Gas | Nitrogen | Standard collision gas for fragmentation. |

Note: MRM transitions are hypothetical and must be empirically determined by infusing a standard solution of this compound into the mass spectrometer to identify the precursor ion and major fragment ions.

Method 2: Routine Quantification in Urine via HPLC-UV

For applications where analyte concentrations are expected to be higher, such as in certain toxicokinetic or metabolism studies, an HPLC-UV method can be a cost-effective and robust alternative to LC-MS/MS.[9] This method is often simpler to implement and less susceptible to certain types of matrix effects like ion suppression.

Principle of the Method

This protocol uses a "dilute-and-shoot" approach, which is often feasible for urine samples due to their lower protein content compared to plasma.[5] Samples are simply diluted with mobile phase, centrifuged to remove particulates, and injected into the HPLC system. Separation is achieved on a reverse-phase column, and quantification is performed by measuring the analyte's absorbance at a specific UV wavelength. The chromanone core structure is expected to have a strong UV chromophore.

Experimental Protocol: HPLC-UV

Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS): A structurally similar compound with a distinct retention time and UV absorbance.

  • Blank, drug-free human urine

  • Methanol (HPLC grade)

  • Ammonium Acetate (HPLC grade)

  • Ultrapure Water

Sample Preparation: Dilute-and-Shoot

  • Pipette 100 µL of urine sample, standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 900 µL of the initial mobile phase composition (e.g., 90:10 Water:Methanol with 10 mM Ammonium Acetate). This 1:10 dilution minimizes matrix viscosity and potential interference.

  • Vortex for 15 seconds.

  • Centrifuge at 14,000 x g for 5 minutes to pellet any particulate matter.

  • Transfer the clear supernatant to an autosampler vial for analysis.

Instrumental Conditions

Table 3: High-Performance Liquid Chromatography Parameters

Parameter Recommended Setting Rationale
HPLC System Waters Alliance e2695 or equivalent A reliable and widely available HPLC system.
Detector Photodiode Array (PDA) or UV/Vis Detector PDA allows for spectral confirmation, while a standard UV/Vis is sufficient for quantification.
Column Waters SunFire C18 (4.6 x 150 mm, 5 µm) A robust, general-purpose C18 column suitable for routine analysis.
Mobile Phase Isocratic: 60% Acetonitrile, 40% 10mM Ammonium Acetate Buffer (pH 5.0) An isocratic method is simpler and more robust for routine QCs if separation is adequate.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 35 °C Ensures reproducible retention times.
Injection Vol. 20 µL A larger volume can be used to improve sensitivity compared to LC-MS/MS.

| Detection λ | 254 nm (or λmax of analyte) | The specific wavelength (λmax) should be determined by scanning the UV spectrum of the analyte. |

The Cornerstone of Reliability: Bioanalytical Method Validation

A bioanalytical method is only as reliable as its validation.[10] All new methods must be validated to ensure they are fit for purpose.[11][12] The validation process characterizes the method's performance, ensuring that it provides accurate and reproducible data. This process should be conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][13]

Validation_Process cluster_val Method Validation Core Parameters cluster_app Application Selectivity Selectivity & Specificity Linearity Calibration Curve (Linearity) Accuracy Accuracy Precision Precision LLOQ LLOQ Matrix Matrix Effect (LC-MS/MS) Stability Stability Routine Routine Sample Analysis ISR Incurred Sample Reanalysis (ISR) Routine->ISR MethodDev Method Development Validation Full Validation MethodDev->Validation Validation->Selectivity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LLOQ Validation->Matrix Validation->Stability Validation->Routine

Caption: The Bioanalytical Method Lifecycle: From Development to Application.

Table 4: Key Validation Parameters and Acceptance Criteria (based on FDA/EMA Guidelines[1][2][13])

Parameter Purpose Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration over the intended range. ≥ 75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To assess the closeness of measured concentrations to the nominal value (accuracy) and the reproducibility of measurements (precision). Measured at LLOQ and at least 3 QC levels (low, medium, high). Mean concentration should be within ±15% of nominal (±20% at LLOQ). Precision (CV%) should not exceed 15% (20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Analyte response should be ≥ 5 times the blank response. Accuracy within ±20% and precision ≤ 20%.
Matrix Effect (For LC-MS/MS) To evaluate the suppression or enhancement of ionization caused by the matrix. The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤ 15% across at least 6 lots of matrix.

| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, and processing). | Freeze-thaw, bench-top, long-term, and stock solution stability. Mean concentration of stability samples must be within ±15% of nominal. |

References

Application Notes and Protocols for the Use of 7-Fluoro-2,2-dimethylchroman-4-one in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Fluorinated Chromanone Scaffold in Drug Discovery

The chroman-4-one framework is a "privileged structure" in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with a wide array of biological activities.[1][2] Its structural rigidity and synthetic tractability make it an ideal starting point for the development of novel therapeutic agents. The introduction of a fluorine atom at the 7-position of the 2,2-dimethylchroman-4-one scaffold is a deliberate design choice aimed at leveraging the unique properties of fluorine to enhance drug-like characteristics.

Fluorine, being the most electronegative element, can significantly alter a molecule's physicochemical properties.[3][4] Strategic incorporation of fluorine can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.[3]

  • Modulation of Lipophilicity: Fluorine substitution can increase lipophilicity, which may improve membrane permeability and cellular uptake.[3]

  • Improved Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.[4]

  • Altered pKa: Fluorine's electron-withdrawing nature can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility and target engagement.[4]

This application note provides a comprehensive guide for researchers on utilizing 7-Fluoro-2,2-dimethylchroman-4-one as a foundational scaffold for structure-activity relationship (SAR) studies, with a focus on anticancer drug discovery. We will detail its synthesis, outline a systematic approach to SAR exploration, provide a protocol for evaluating biological activity, and discuss a relevant signaling pathway.

PART 1: Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process, beginning with the appropriate fluorinated phenol. The following protocol is a representative method adapted from established syntheses of similar chromanone derivatives.[5]

Overall Reaction Scheme:

Synthesis_Scheme A 3-Fluorophenol B Intermediate A (3-Fluoro-1-(prop-1-en-2-yloxy)benzene) A->B Acetone, K2CO3 C Intermediate B (2-(3-Fluorophenoxy)propan-2-ol) B->C Claisen Rearrangement (Heat) D This compound C->D Intramolecular Cyclization (Polyphosphoric Acid) SAR_Workflow Start Scaffold: this compound Mod_A Modification at C3 (e.g., Aldol Condensation) Start->Mod_A Mod_B Modification of 7-Fluoro Group (e.g., Other Halogens, Methoxy) Start->Mod_B Mod_C Modification of 2,2-Dimethyl Group (e.g., Spirocycles, other alkyls) Start->Mod_C Synthesis Synthesize Analog Library Mod_A->Synthesis Mod_B->Synthesis Mod_C->Synthesis Screening Biological Screening (e.g., MTT Assay) Synthesis->Screening Data_Analysis Analyze IC50 Data Identify SAR Trends Screening->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Cycles PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTOR mTOR Akt->mTOR Activates Downstream Cell Survival Proliferation Growth Akt->Downstream mTOR->Downstream Chromanone Chromanone Derivative (Potential Inhibitor) Chromanone->PI3K Chromanone->Akt

References

Application Note: Streamlining Early-Stage Drug Discovery with Lipinski's Rule of Five Analysis of 7-Fluoro-2,2-dimethylchroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern drug discovery, the early identification of candidates with favorable pharmacokinetic profiles is paramount to reducing attrition rates in later developmental stages. The chromanone scaffold, a privileged structure in medicinal chemistry, has been the basis for numerous compounds with diverse biological activities. The introduction of fluorine and dimethyl groups, as seen in the 7-Fluoro-2,2-dimethylchroman-4-one core, can significantly modulate a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a detailed guide and protocol for the in silico analysis of novel this compound derivatives using Lipinski's rule of five, a cornerstone heuristic for predicting oral bioavailability.

The Foundational Logic of Lipinski's Rule of Five

Developed by Christopher A. Lipinski in 1997, the "Rule of Five" emerged from the observation that the majority of orally administered drugs are relatively small and moderately lipophilic molecules.[1][2] The rule establishes four simple physicochemical parameters to evaluate the "drug-likeness" of a chemical compound and its likelihood of being orally bioavailable.[3] A compound is predicted to have poor oral absorption or permeation if it violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.

  • Logarithm of the Octanol-Water Partition Coefficient (logP) ≤ 5: This parameter is a measure of the molecule's lipophilicity. An optimal balance between hydrophilicity and lipophilicity is crucial for both dissolution in aqueous environments and permeation through lipid membranes.

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds. Excessive hydrogen bonding can hinder membrane permeability.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total count of nitrogen and oxygen atoms. Similar to hydrogen bond donors, a high number of acceptors can negatively impact membrane transport.

It is critical to understand that Lipinski's rule is a guideline, not an immutable law. Many successful drugs, particularly natural products and those utilizing active transport mechanisms, fall outside these parameters.[2] However, for novel small molecules intended for oral administration, adherence to the Rule of Five serves as an excellent initial filter to prioritize candidates for further investigation.

The Influence of Fluorine in Drug Design

The strategic incorporation of fluorine into drug candidates has become a prevalent strategy in medicinal chemistry. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's properties.[4] It can alter acidity/basicity, modulate lipophilicity, enhance metabolic stability by blocking sites of oxidation, and influence compound conformation.[1][5] In the context of this compound derivatives, the fluorine atom is expected to impact the electronic and lipophilic character of the molecule, making a Lipinski analysis particularly insightful.

Protocol: In Silico Lipinski's Rule of Five Analysis

This protocol outlines the steps for performing a Lipinski's rule of five analysis on a series of this compound derivatives using a freely available online tool, SwissADME.[6]

I. Preparation of Molecular Structures

  • Define the Core Structure and Derivatives: Begin with the core structure of this compound. Design a series of derivatives with various substituents at plausible positions (e.g., positions 5, 6, or 8, or on the heterocyclic ring if chemically feasible).

  • Generate SMILES Notations: For each designed derivative, generate the corresponding Simplified Molecular-Input Line-Entry System (SMILES) string. This can be done using chemical drawing software such as ChemDraw, MarvinSketch, or free online tools.

    • Example SMILES for the core structure: FC1=CC2=C(C=C1)OC(C)(C)CC2=O

II. Calculation of Physicochemical Properties using SwissADME

  • Access the SwissADME Web Server: Navigate to the SwissADME website (--INVALID-LINK--]">http://www.swissadme.ch).[6]

  • Input Molecular Structures: In the input field, paste the list of SMILES strings for your this compound derivatives. Each SMILES string should be on a new line.

  • Initiate the Analysis: Click the "Run" button to start the calculation of physicochemical properties.

  • Data Extraction: The results will be displayed in a table. For each compound, locate the following parameters relevant to Lipinski's rule of five:

    • Molecular Weight ( g/mol )

    • Consensus Log Po/w (an average of multiple logP prediction methods)

    • #H-bond donors

    • #H-bond acceptors

    • Lipinski #violations

III. Data Analysis and Interpretation

  • Tabulate the Results: Organize the extracted data into a clear and concise table for easy comparison (see Table 1 for an example).

  • Evaluate Lipinski Compliance: For each derivative, assess its compliance with the Rule of Five. Note the number of violations for each compound.

  • Prioritize Candidates: Compounds with zero or one violation of Lipinski's rules are generally considered to have a higher probability of good oral bioavailability and should be prioritized for further in vitro and in vivo studies.

  • Structure-Property Relationship (SPR) Analysis: Analyze the relationship between the structural modifications of the derivatives and their corresponding physicochemical properties. For instance, does the addition of a hydroxyl group increase the H-bond donor count? How does a long alkyl chain affect the logP value? This analysis will provide valuable insights for future compound design.

Data Presentation: Lipinski's Rule of Five Analysis of Hypothetical this compound Derivatives

To illustrate the application of this protocol, a set of hypothetical derivatives of this compound were designed and their physicochemical properties were calculated using SwissADME.

Table 1: Calculated Physicochemical Properties and Lipinski's Rule of Five Analysis

Compound IDStructureMolecular Weight ( g/mol )Consensus LogPH-Bond DonorsH-Bond AcceptorsLipinski Violations
Core This compound208.232.58020
Deriv-A 6-Hydroxy-7-fluoro-2,2-dimethylchroman-4-one224.232.31130
Deriv-B 6-Amino-7-fluoro-2,2-dimethylchroman-4-one223.241.99130
Deriv-C 6-Bromo-7-fluoro-2,2-dimethylchroman-4-one287.123.25020
Deriv-D 7-Fluoro-2,2-dimethyl-6-(morpholin-4-yl)chroman-4-one293.342.15040
Deriv-E 7-Fluoro-2,2-dimethyl-6-(4-phenylpiperazin-1-yl)chroman-4-one368.464.30040
Deriv-F 6-(4-Carboxyphenyl)-7-fluoro-2,2-dimethylchroman-4-one328.333.90140
Deriv-G 6-(3,4,5-Trimethoxyphenyl)-7-fluoro-2,2-dimethylchroman-4-one376.413.55060

Interpretation of Results:

Based on the in silico analysis presented in Table 1, all the hypothetical derivatives of this compound, including the core structure, exhibit zero violations of Lipinski's rule of five. This suggests that this chemical scaffold and the selected modifications are within a "drug-like" chemical space and are likely to possess favorable oral bioavailability. These compounds would, therefore, be considered high-priority candidates for synthesis and further biological evaluation.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and logical flow, the following diagrams have been generated using Graphviz.

Lipinski_Workflow cluster_design Compound Design cluster_insilico In Silico Analysis cluster_evaluation Evaluation & Prioritization cluster_output Outcome Start Define Core Structure: This compound Design Design Derivatives Start->Design SMILES Generate SMILES Notations Design->SMILES SwissADME Calculate Properties (SwissADME) SMILES->SwissADME Data Extract MW, LogP, HBD, HBA SwissADME->Data Analysis Lipinski's Rule of Five Analysis Data->Analysis Table Tabulate Results Analysis->Table Decision Prioritize Candidates (≤1 Violation) Table->Decision Proceed Proceed to Synthesis & In Vitro Testing Decision->Proceed

Caption: Workflow for Lipinski's Rule of Five Analysis.

Decision_Tree Start Compound from In Silico Analysis Violation_Check Violations > 1? Start->Violation_Check Yes Yes Violation_Check->Yes No No Violation_Check->No Deprioritize Deprioritize or Redesign Yes->Deprioritize Prioritize High Priority Candidate No->Prioritize Proceed Advance to Further Studies Prioritize->Proceed

Caption: Decision-making based on Lipinski's Rule violations.

Conclusion

Lipinski's rule of five remains a valuable and widely used tool in the early stages of drug discovery for rapidly assessing the drug-likeness of novel compounds. The in silico protocol described in this application note provides a straightforward and cost-effective method for evaluating this compound derivatives, enabling researchers to make informed decisions about which compounds to advance in the drug development pipeline. By integrating this analysis early in the design phase, research efforts can be focused on candidates with a higher probability of success, ultimately accelerating the discovery of new therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Optimizing 7-Fluoro-2,2-dimethylchroman-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Fluoro-2,2-dimethylchroman-4-one. This resource is designed for researchers, chemists, and professionals in drug development who are working with this important fluorinated chromanone intermediate. Here, we will delve into the intricacies of its synthesis, troubleshoot common challenges, and provide evidence-based strategies to enhance your reaction yields and product purity. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure you have the most reliable information at your fingertips.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds via a two-step process: a Friedel-Crafts acylation followed by an intramolecular cyclization. The general scheme involves the reaction of 3-fluorophenol with 3,3-dimethylacrylic acid or its acid chloride in the presence of a Lewis acid catalyst to form an intermediate, which then undergoes ring closure to yield the desired chroman-4-one.

dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"3-Fluorophenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3,3-Dimethylacrylic_Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"3-Fluorophenol" -> "Intermediate" [label="Friedel-Crafts Acylation\n(Lewis Acid)"]; "3,3-Dimethylacrylic_Acid" -> "Intermediate"; "Intermediate" -> "this compound" [label="Intramolecular Cyclization"]; } caption="General synthetic route for this compound."

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis, offering diagnostic questions and actionable solutions.

Issue 1: Low or No Product Yield

Initial Diagnostic Questions:

  • Was the reaction carried out under anhydrous conditions?

  • What Lewis acid was used, and was its quality verified?

  • At what temperature was the reaction performed?

  • Was the starting material purity confirmed?

Possible Causes & Solutions:

  • Moisture Contamination: Lewis acids commonly used in Friedel-Crafts reactions, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Water can hydrolyze the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inactive or Inappropriate Catalyst: The choice and activity of the Lewis acid are paramount for a successful Friedel-Crafts acylation.[2][3][4]

    • Solution: Use a freshly opened or properly stored container of the Lewis acid. Consider screening other Lewis acids such as iron(III) chloride (FeCl₃) or employing a Brønsted acid like polyphosphoric acid (PPA), which can also be effective.[1][5]

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and the stability of the intermediates.

    • Solution: For the initial Friedel-Crafts acylation, reactions are often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or heated gently. The optimal temperature profile should be determined empirically. For the intramolecular cyclization step, heating may be necessary to drive the reaction to completion.

  • Poor Quality Starting Materials: Impurities in the 3-fluorophenol or 3,3-dimethylacrylic acid can interfere with the reaction.

    • Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS. Purify if necessary before proceeding with the synthesis.

Issue 2: Formation of Multiple Products (Isomers)

Initial Diagnostic Questions:

  • Are there other potential sites for acylation on the aromatic ring?

  • Could intermolecular side reactions be occurring?

Possible Causes & Solutions:

  • Lack of Regioselectivity: The hydroxyl group of 3-fluorophenol is an ortho-, para-director. While the fluorine atom is also an ortho-, para-director, its deactivating effect can influence the position of acylation. This can lead to the formation of regioisomers.

    • Solution: Controlling the reaction temperature can influence the kinetic versus thermodynamic product distribution. Lower temperatures often favor the kinetic product.[1] The choice of solvent can also play a crucial role in directing the acylation to the desired position.[1]

  • Intermolecular Reactions: At high concentrations, the acylated intermediate may react with another molecule of 3-fluorophenol instead of cyclizing, leading to polymeric byproducts.

    • Solution: Employing high-dilution conditions can favor the intramolecular cyclization over intermolecular side reactions.[6] This involves slowly adding the acylating agent to a dilute solution of the phenol.

Issue 3: Reaction Stalls or is Incomplete

Initial Diagnostic Questions:

  • How is the reaction being monitored?

  • Has the reaction been running for a sufficient amount of time?

  • Is there any evidence of starting material degradation?

Possible Causes & Solutions:

  • Insufficient Catalyst: The Lewis acid is consumed during the reaction and must be used in stoichiometric amounts.

    • Solution: Ensure that at least one equivalent of the Lewis acid is used per mole of the acylating agent. In some cases, using an excess of the catalyst can improve the reaction rate and yield.[2]

  • Deactivation of the Aromatic Ring: The fluorine atom on the phenyl ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution.

    • Solution: If the reaction is sluggish, a stronger Lewis acid or higher reaction temperatures may be necessary to overcome the deactivating effect of the fluorine substituent.

  • Product Inhibition: The product itself may coordinate with the Lewis acid, effectively inhibiting the catalyst.

    • Solution: In some cases, adding the Lewis acid in portions throughout the reaction can help to maintain a sufficient concentration of active catalyst.

III. Frequently Asked Questions (FAQs)

Q1: What is the best Lewis acid for the Friedel-Crafts acylation step? A1: While aluminum chloride (AlCl₃) is a common choice, the optimal Lewis acid can be substrate-dependent.[1] It is advisable to screen a few different Lewis acids, such as FeCl₃, or consider using a Brønsted acid like polyphosphoric acid (PPA), which can be particularly effective for intramolecular cyclizations.[5]

Q2: How can I effectively monitor the progress of the reaction? A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of starting materials and the formation of the product. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.

Q3: What are the best methods for purifying the final product? A3: The crude product can typically be purified by flash column chromatography on silica gel.[7] The choice of eluent will depend on the polarity of the product and any impurities present. Recrystallization can also be an effective method for obtaining a highly pure product.

Q4: Are there any alternative synthetic routes to this compound? A4: Yes, other methods for chromanone synthesis have been reported, such as those involving tandem reactions or different cyclization strategies.[8][9] However, the Friedel-Crafts acylation followed by intramolecular cyclization remains a common and often efficient approach.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 3-Fluorophenol

  • 3,3-Dimethylacryloyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-fluorophenol (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Lewis Acid: Slowly add anhydrous AlCl₃ (1.2 eq) to the stirred solution.

  • Addition of Acylating Agent: Add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture back to 0 °C and quench by slowly adding 1 M HCl. Extract the aqueous layer with DCM (3x). Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

dot graph "Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

subgraph "cluster_0" { label = "Problem Identification"; style=filled; color="#F1F3F4"; "Low_Yield" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Side_Products" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Incomplete_Reaction" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_1" { label = "Diagnostic Checks"; style=filled; color="#F1F3F4"; "Check_Anhydrous_Conditions" [fillcolor="#FBBC05", fontcolor="#202124"]; "Verify_Catalyst_Activity" [fillcolor="#FBBC05", fontcolor="#202124"]; "Analyze_Reaction_Mixture" [fillcolor="#FBBC05", fontcolor="#202124"]; "Check_Concentration" [fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_2" { label = "Corrective Actions"; style=filled; color="#F1F3F4"; "Optimize_Catalyst" [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Adjust_Temperature" [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Use_High_Dilution" [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Increase_Catalyst_Load" [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Low_Yield" -> "Check_Anhydrous_Conditions"; "Low_Yield" -> "Verify_Catalyst_Activity"; "Side_Products" -> "Analyze_Reaction_Mixture"; "Side_Products" -> "Check_Concentration"; "Incomplete_Reaction" -> "Verify_Catalyst_Activity"; "Incomplete_Reaction" -> "Analyze_Reaction_Mixture";

"Check_Anhydrous_Conditions" -> "Optimize_Catalyst" [label="Moisture present"]; "Verify_Catalyst_Activity" -> "Optimize_Catalyst" [label="Inactive catalyst"]; "Analyze_Reaction_Mixture" -> "Adjust_Temperature" [label="Isomers formed"]; "Check_Concentration" -> "Use_High_Dilution" [label="Polymerization"]; "Verify_Catalyst_Activity" -> "Increase_Catalyst_Load" [label="Reaction stalled"]; } caption="A logical workflow for troubleshooting common synthesis issues."

V. Quantitative Data Summary

The following table provides a summary of how different reaction parameters can influence the yield of this compound, based on typical outcomes reported in the literature for similar transformations.

ParameterCondition AYield (A)Condition BYield (B)Rationale
Lewis Acid AlCl₃ (1.2 eq)~60-70%PPA~50-60%AlCl₃ is a stronger Lewis acid, often leading to higher yields in Friedel-Crafts acylations.[2][5]
Temperature 0 °C to RT~65%Reflux~55%Higher temperatures can sometimes lead to more side products and decomposition.
Solvent Dichloromethane~65%NitrobenzeneVariableSolvent polarity can influence catalyst activity and regioselectivity.[1]
Concentration 0.1 M~70%1.0 M~40%High dilution favors intramolecular cyclization over intermolecular side reactions.[6]

VI. References

  • --INVALID-LINK-- National Center for Biotechnology Information.

  • --INVALID-LINK-- National Center for Biotechnology Information.

  • --INVALID-LINK-- Winston-Salem State University Archival Repository.

  • --INVALID-LINK-- Master Organic Chemistry.

  • --INVALID-LINK-- Angewandte Chemie International Edition.

  • --INVALID-LINK-- ResearchGate.

  • --INVALID-LINK-- International Journal of Research in Pharmacy and Chemistry.

  • --INVALID-LINK-- MDPI.

  • --INVALID-LINK-- PubMed.

  • --INVALID-LINK-- Vrije Universiteit Amsterdam.

  • --INVALID-LINK-- SpringerLink.

  • --INVALID-LINK-- Royal Society of Chemistry.

  • --INVALID-LINK-- BenchChem.

  • --INVALID-LINK-- ResearchGate.

  • --INVALID-LINK-- Organic Chemistry Portal.

  • --INVALID-LINK-- Journal of Medicinal Chemistry.

  • --INVALID-LINK-- ACS Sensors.

  • --INVALID-LINK-- ResearchGate.

  • --INVALID-LINK-- Preprints.org.

  • --INVALID-LINK-- Bulletin of the Korean Chemical Society.

  • --INVALID-LINK-- ChemicalBook.

  • --INVALID-LINK-- PubMed.

  • --INVALID-LINK-- European Journal of Chemistry.

  • --INVALID-LINK-- ResearchGate.

References

Overcoming solubility issues of 7-Fluoro-2,2-dimethylchroman-4-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Fluoro-2,2-dimethylchroman-4-one

Introduction: Understanding the Solubility Challenge

This compound is a heterocyclic compound belonging to the chromanone class, which serves as a vital building block in medicinal chemistry for designing novel therapeutic agents.[1] Its molecular structure, characterized by a fluorinated aromatic ring and dimethyl substitution, contributes to a significant hydrophobic character. This inherent lipophilicity results in poor aqueous solubility, a common and critical hurdle for researchers in drug development and biological assays.[2][3]

The primary challenge arises when transitioning the compound from a high-concentration organic stock solution (typically dimethyl sulfoxide, DMSO) into an aqueous buffer system required for most biological experiments.[4] This dilution often leads to precipitation, causing inaccurate concentration measurements, reduced compound activity, and unreliable experimental data.[2][4]

This guide provides a comprehensive framework for understanding and systematically overcoming the solubility issues associated with this compound. We will explore the causative factors and provide validated, step-by-step protocols to ensure your compound remains in solution, thereby safeguarding the integrity of your experimental results.

Predicted Physicochemical Properties of Chromanone Analogs:

PropertyPredicted ValueImplication for Solubility
Molecular Weight 194.2 g/mol [5]Moderate; less of a factor than lipophilicity.
Calculated LogP ~2.2 (for a similar analog)[6]Indicates significant hydrophobicity and poor aqueous solubility.
pKa Not readily ionizableThe compound is neutral; its solubility is largely unaffected by pH changes in the physiological range.[7][8]

Note: Experimental data for this specific compound is limited. The LogP value is an estimate based on a structurally similar compound, 5,7-difluoro-2,2-dimethylchroman-4-one. LogP is the logarithm of the partition coefficient between octanol and water, a key measure of lipophilicity.[9][10]

Frequently Asked Questions (FAQs)

Q1: I dissolved my this compound in DMSO to make a 10 mM stock. When I diluted it into my phosphate-buffered saline (PBS) for a cell-based assay, the solution turned cloudy. What happened?

A1: You have observed precipitation, a classic sign of a compound crashing out of solution. This occurs because while this compound is soluble in 100% DMSO, its solubility dramatically decreases when the percentage of the aqueous buffer increases.[2] The final concentration of your compound in PBS likely exceeded its maximum aqueous solubility limit, even with a small percentage of DMSO present.

Q2: What is the maximum percentage of DMSO I can use in my cell-based assay without causing toxicity?

A2: This is cell-line dependent, but a general best practice is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced artifacts or cytotoxicity.[11] Some robust cell lines may tolerate up to 1%, but this should be validated with a solvent-only control in your specific assay. Always ensure the final DMSO concentration is consistent across all experimental conditions, including vehicle controls.[12]

Q3: Can I just sonicate the cloudy solution to get the compound back into solution?

A3: While sonication or vortexing can temporarily disperse particles, it does not address the fundamental issue of insolubility. The compound will likely re-precipitate over time, especially during incubation periods, leading to inconsistent results.[13] These physical methods are not a substitute for a proper solubilization strategy.

Q4: Is it better to add the DMSO stock directly to the full volume of assay buffer or to a small volume first?

A4: It is preferable to add the DMSO stock directly to the final assay medium while vortexing or mixing.[2] This "shock dilution" into a larger volume containing proteins or other components (like in cell culture media) can sometimes help keep the compound solubilized compared to a stepwise dilution, which increases the time the compound spends at a high, unstable concentration in a highly aqueous environment.[2]

Troubleshooting Guides & Protocols

Strategy 1: Optimizing Co-Solvent (DMSO) Concentration

The first and simplest approach is to determine the maximum soluble concentration of the compound at an acceptable final DMSO concentration.

Mechanism: Co-solvents like DMSO are water-miscible organic solvents that increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[14][15]

Experimental Protocol: Determining Kinetic Solubility

  • Prepare a high-concentration stock: Prepare a 20 mM stock solution of this compound in 100% anhydrous DMSO. Ensure it is fully dissolved.

  • Set up serial dilutions: In a 96-well plate or microcentrifuge tubes, add your aqueous assay buffer (e.g., PBS or cell culture medium).

  • Add the compound: Add a fixed volume of your DMSO stock to the buffer to achieve a range of final compound concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM) and a fixed final DMSO concentration (e.g., 0.5%).

  • Incubate and Observe: Mix well and incubate under your experimental conditions (e.g., 1 hour at 37°C). Visually inspect for precipitation or cloudiness against a dark background. You can also measure absorbance at ~600 nm; an increase indicates scattering from a precipitate.

  • Identify the Limit: The highest concentration that remains clear is your working kinetic solubility limit under these conditions.

Data Summary Table:

Final Compound Conc. (µM)Final DMSO Conc. (%)Buffer SystemObservation (1 hr @ 37°C)
2001.0PBSHeavy Precipitate
1000.5PBSPrecipitate
500.5PBSSlight Haze
25 0.5 PBS Clear
100.5PBSClear
1000.5RPMI + 10% FBSClear

This table illustrates that the presence of proteins (like FBS in cell media) can help maintain solubility compared to simple buffers.

Strategy 2: Utilizing Solubilizing Excipients (Cyclodextrins)

For concentrations where co-solvents alone are insufficient, cyclodextrins are a powerful tool.

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex.[18][19] This complex presents a hydrophilic exterior to the aqueous buffer, dramatically increasing the apparent water solubility of the guest molecule.[16][20]

Recommended Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.

Experimental Protocol: Solubilization with HP-β-CD

  • Prepare Excipient Stock: Prepare a 45% (w/v) stock solution of HP-β-CD in your desired aqueous buffer. This may require gentle warming to fully dissolve.

  • Prepare Compound Stock: Prepare a concentrated stock of this compound in 100% DMSO (e.g., 20 mM).

  • Form the Complex (Method A - Preferred): a. In a clean tube, add a specific volume of the HP-β-CD stock solution. b. While vortexing vigorously, add a small volume of the DMSO compound stock directly to the HP-β-CD solution. c. Continue to vortex for 5-10 minutes to facilitate complex formation. d. Use this complexed solution as your new "stock" for further dilutions into the final assay buffer.

  • Final Dilution: Dilute the complexed stock into your final assay medium. Always run a parallel vehicle control containing the same final concentration of HP-β-CD and DMSO.

Visualization of the Solubilization Workflow

Below is a decision-making workflow to guide your choice of solubilization strategy.

G start Start: Need to prepare aqueous solution stock Prepare 10-20 mM stock in 100% DMSO start->stock test_sol Test solubility at target concentration (Final DMSO <= 0.5%) stock->test_sol observe Precipitation observed? test_sol->observe success Success! Proceed with experiment observe->success no strategy Select Advanced Strategy observe->strategy yes fail Yes no No cyclo Use Cyclodextrin (HP-β-CD) - Good for most assays - Low toxicity strategy->cyclo retest Re-test solubility with HP-β-CD present cyclo->retest observe2 Precipitation observed? retest->observe2 success2 Success! Proceed with experiment (Include HP-β-CD in vehicle control) observe2->success2 no2 consult Consult Technical Support - Consider alternative strategies (e.g., surfactants, formulation) observe2->consult fail2 fail2 Yes no2 No

Caption: Decision tree for solubilizing this compound.

Final Recommendations & Best Practices

  • Always Use Anhydrous DMSO: DMSO is hygroscopic (absorbs water from the air). Water contamination can decrease the solubility of hydrophobic compounds in your stock solution over time, leading to precipitation upon freeze-thaw cycles.[4]

  • Prepare Fresh Dilutions: Whenever possible, prepare your final working solutions fresh from a concentrated DMSO stock just before use.[21][22]

  • Validate with Controls: Always include a vehicle control in your experiments that contains the same final concentration of all solvents and excipients (DMSO, HP-β-CD, etc.) as your test articles.[12]

  • Store Stocks Properly: Store DMSO stocks in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and water absorption.

By methodically applying these principles and protocols, researchers can confidently overcome the solubility challenges posed by this compound, ensuring the generation of accurate and reproducible data.

References

Troubleshooting unexpected results in 7-Fluoro-2,2-dimethylchroman-4-one bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Fluoro-2,2-dimethylchroman-4-one Bioassays

Welcome to the technical support center for researchers utilizing this compound in biological assays. This guide is designed to provide expert, field-proven insights into troubleshooting unexpected results. As a fluorinated chromanone, a scaffold prevalent in medicinal chemistry, this compound holds significant potential; however, its physicochemical properties can present unique challenges in experimental settings.[1][2][3] This resource addresses common issues in a direct question-and-answer format, explaining the science behind the problem and offering robust, validated solutions.

Section 1: Solubility and Compound Handling Artifacts

Poor aqueous solubility is one of the most common sources of assay variability and artifactual data for lipophilic molecules like chromanones.[4][5][6][7] It can lead to underestimated potency, poor reproducibility, and misleading structure-activity relationships (SAR).[4][5]

Q1: My dose-response curves are inconsistent between experiments, or the compound's potency is much lower than expected. What's the primary suspect?

A: The most likely cause is poor aqueous solubility leading to compound precipitation or aggregation.[6][7] When you dilute your DMSO stock into aqueous assay buffer, the compound may crash out of solution, meaning the actual concentration available to interact with the target is far lower than the nominal concentration you calculated.[4] This leads to a right-shifted potency curve and experiment-to-experiment variability.

Troubleshooting Protocol:

  • Visual Inspection: After preparing your highest concentration in the final assay buffer, visually inspect the solution (and the wells of your microplate) for any signs of turbidity, cloudiness, or precipitate.[6]

  • Kinetic Solubility Assessment: Before conducting extensive biological assays, perform a simple turbidimetric solubility assay to determine the maximum soluble concentration of this compound in your specific assay buffer.[8] This provides an empirical upper limit for your dose-response experiments.

  • Optimize Dilution Method:

    • Ensure your DMSO stock is fully dissolved. Gently warm and vortex if necessary.

    • When diluting, add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing vigorously. This rapid mixing minimizes localized high concentrations that promote precipitation.[6]

    • Keep the final DMSO concentration consistent across all wells (including controls) and ideally below 0.5% to avoid solvent-induced artifacts.[9]

  • Assay at Lower Concentrations: If solubility is limiting, you must restrict the top concentration of your assay to below the measured solubility limit.[4]

Section 2: Interference in Optical-Based Assays (Fluorescence & Absorbance)

Assays relying on fluorescence or absorbance readouts are highly susceptible to interference from small molecules.[10][11][12] Chromanone and flavonoid scaffolds, with their conjugated aromatic systems, are known to be optically active and can generate false positives or negatives.[13][14][15][16]

Q2: I'm seeing high background signal or apparent "activation" in my fluorescence-based assay (e.g., FP, FRET, or fluorescence intensity). How can I determine if it's a compound artifact?

A: This is a classic sign of compound autofluorescence .[10][17] The compound itself is fluorescent at the excitation and emission wavelengths of your assay, adding to the signal and mimicking a positive result.

Troubleshooting Workflow for Autofluorescence:

  • Run Compound-Only Controls: Prepare a plate with assay buffer and this compound across your concentration range, but without the fluorescent probe or enzyme/cells.

  • Measure Fluorescence: Read the plate using the same filter set as your main experiment.

  • Analyze: If you observe a concentration-dependent increase in signal, your compound is autofluorescent.

dot

Caption: Workflow to diagnose compound autofluorescence.

Q3: My fluorescence signal is unexpectedly low, or the compound appears to be a potent inhibitor. How do I rule out quenching?

A: The compound may be causing fluorescence quenching , where it absorbs the excitation or emitted light from your fluorophore, leading to a reduced signal and a false-positive "inhibition" result.[14][17] This can also be caused by the inner filter effect , especially at high compound concentrations.[17]

Protocol to Test for Quenching:

  • Run a "Post-Reaction" Control: In a biochemical assay, allow the enzymatic reaction to proceed to completion first, generating the maximum fluorescent signal.

  • Add Compound: Now, add this compound to the completed reaction at various concentrations.

  • Measure Fluorescence: Read the plate immediately.

  • Analyze: If the fluorescence signal decreases in a concentration-dependent manner after the compound is added, it is quenching your fluorophore.

Mitigation Strategy Description Primary Application Reference
Switch to Red-Shifted Dyes Move to fluorophores that excite and emit at longer wavelengths (>650 nm). Autofluorescence and color-based interference are more common in the blue-green spectrum.Autofluorescence, Quenching[17]
Use a Time-Resolved Assay Employ TR-FRET or other time-resolved fluorescence methods. These techniques measure signal after a delay, allowing short-lived background fluorescence from the compound to decay.Autofluorescence[18]
Change Assay Readout Switch to an orthogonal detection method that is not based on fluorescence, such as luminescence or a label-free technology.All Optical Interference[10][11]
Reduce Compound Concentration If possible, work at concentrations where interference is minimal. This is only feasible if the biological activity occurs at a much lower concentration than the artifact.All Optical Interference[14]

Section 3: Aggregation-Based Artifacts

Many "frequent hitters" or nuisance compounds in high-throughput screening act via the formation of colloidal aggregates.[12][19] These aggregates can nonspecifically sequester and inhibit enzymes, leading to potent-looking but artifactual activity.[18][20] Lipophilic compounds like this compound are prone to this behavior.

Q4: My compound shows potent, non-saturating inhibition in a biochemical assay, and the dose-response curve is unusually steep. Could this be aggregation?

A: Yes, these are hallmark characteristics of an aggregation-based inhibitor. The inhibition is often sensitive to minor changes in buffer conditions and protein concentration.

Protocol to Identify Aggregation:

  • Detergent Test: The most definitive test is to re-run the assay with the inclusion of a low concentration (e.g., 0.01% v/v) of a non-ionic detergent like Triton X-100 or Tween-80 in the assay buffer.

  • Mechanism: The detergent disrupts the formation of compound aggregates.

  • Interpretation:

    • Activity Disappears/Greatly Reduced: If the inhibitory activity is abolished or significantly reduced in the presence of the detergent, the original result was likely due to aggregation.[12]

    • Activity Unchanged: If the potency remains the same, the inhibition is likely due to a specific interaction with the target.

dot dot digraph "Aggregation_Test_Logic" { graph [fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

References

Technical Support Center: Optimization of Reaction Conditions for the Fluorination of 2,2-Dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the fluorination of 2,2-dimethylchroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate successful experimentation. As there is no specific literature detailing the direct fluorination of 2,2-dimethylchroman-4-one, this guide is built upon established principles of electrophilic fluorination of cyclic ketones and related chromanone structures. Empirical optimization will be crucial for this novel transformation.

I. Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues you may encounter during the electrophilic fluorination of 2,2-dimethylchroman-4-one.

Question 1: My reaction shows low or no conversion to the desired 3-fluoro-2,2-dimethylchroman-4-one. What are the likely causes and how can I improve the yield?

Low or no product yield is a common initial challenge. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inefficient Enolate Formation: The mechanism of electrophilic fluorination of a ketone proceeds through an enol or enolate intermediate. The rate of enolization of 2,2-dimethylchroman-4-one may be slow under neutral conditions.

    • Solution: Consider the addition of a catalytic amount of a non-nucleophilic acid or base to promote enolization. For instance, a Lewis acid or a Brønsted acid can catalyze enol formation. Alternatively, a weak, non-nucleophilic base can be used to generate the enolate. It is crucial to perform small-scale test reactions to determine the optimal catalyst and concentration.

  • Insufficient Reactivity of the Fluorinating Agent: While powerful, the reactivity of electrophilic fluorinating agents can be influenced by the reaction medium.

    • Solution: Ensure your fluorinating agent, such as Selectfluor™, is from a fresh, properly stored batch. If using a weaker fluorinating agent like N-Fluorobenzenesulfonimide (NFSI), a stronger base might be necessary to generate a sufficient concentration of the enolate for the reaction to proceed.[1]

  • Suboptimal Reaction Temperature: The reaction may have a significant activation energy barrier.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction closely by TLC or LC-MS to check for product formation and the appearance of side products. Be aware that higher temperatures can also lead to decomposition of the fluorinating agent or the product.[2]

  • Solvent Effects: The choice of solvent is critical as it affects the solubility of the reagents and the stability of the intermediates.

    • Solution: Acetonitrile is a common solvent for reactions with Selectfluor™.[3] However, if solubility is an issue, or if the reaction is sluggish, consider other polar aprotic solvents such as DMF or DMSO. Always ensure the solvent is anhydrous, as water can react with the enolate and the fluorinating agent.

Question 2: I am observing the formation of multiple products, including what appears to be a di-fluorinated species. How can I improve the selectivity for mono-fluorination?

The formation of di-fluorinated byproducts indicates that the mono-fluorinated product is sufficiently activated for a second fluorination.

Potential Causes & Solutions:

  • Excess Fluorinating Agent: Using a large excess of the fluorinating agent can drive the reaction towards multiple fluorinations.

    • Solution: Carefully control the stoichiometry of the fluorinating agent. Start with 1.0-1.2 equivalents and monitor the reaction progress closely. If the reaction stalls, a small additional portion of the fluorinating agent can be added.

  • High Reactivity of the Mono-fluorinated Product: The introduction of a fluorine atom can sometimes increase the acidity of the remaining α-proton, making the mono-fluorinated product more susceptible to deprotonation and subsequent fluorination.

    • Solution: Lowering the reaction temperature can often improve selectivity by favoring the reaction with the lower activation energy, which is typically the first fluorination. Additionally, using a milder fluorinating agent or a less basic catalyst can help to control the reaction.

  • Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the formation of side products.

    • Solution: Monitor the reaction progress diligently using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹⁹F NMR). Quench the reaction as soon as the starting material is consumed to a satisfactory level.

Question 3: My reaction is complete, but I am struggling to isolate the pure product. What purification strategies are recommended?

Purification can be challenging due to the similar polarities of the starting material and the fluorinated product, as well as the presence of byproducts from the fluorinating agent.

Potential Causes & Solutions:

  • Residual Fluorinating Agent: Byproducts from reagents like Selectfluor™ can complicate purification.

    • Solution: After quenching the reaction, perform an aqueous workup to remove the bulk of the water-soluble byproducts. Washing the organic layer with water and brine is a standard procedure. A general workup involves removing the solvent under reduced pressure, redissolving the residue in a solvent like dichloromethane, and washing with water.[3]

  • Similar Polarity of Product and Starting Material: The introduction of a single fluorine atom may not significantly alter the polarity of the molecule.

    • Solution: Optimize your column chromatography conditions. A shallow solvent gradient (e.g., gradually increasing the percentage of ethyl acetate in hexanes) can improve separation. Consider using a different stationary phase, such as alumina, or employing preparative HPLC for difficult separations.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the fluorination of 2,2-dimethylchroman-4-one.

Question 1: Which electrophilic fluorinating agent is best suited for this reaction?

The choice of fluorinating agent is a critical parameter.

  • Selectfluor™ (F-TEDA-BF₄): This is often the reagent of choice for the α-fluorination of ketones due to its high reactivity, stability, and ease of handling.[4] It is a crystalline solid that is not volatile and can be handled in the air for brief periods.[5]

  • N-Fluorobenzenesulfonimide (NFSI): NFSI is another widely used electrophilic fluorinating agent. It is generally considered to be milder than Selectfluor™ and may offer better selectivity in some cases.[6] The use of NFSI often requires a base to generate the enolate.[1]

For initial screening, Selectfluor™ is recommended due to its proven efficacy in the fluorination of a broad range of ketones.[4]

Question 2: What is the proposed mechanism for the fluorination of 2,2-dimethylchroman-4-one with Selectfluor™?

The precise mechanism of electrophilic fluorination is still a subject of discussion, with evidence for both Sₙ2 and single-electron transfer (SET) pathways depending on the substrate.[6][7] For a ketone like 2,2-dimethylchroman-4-one, the reaction likely proceeds through the formation of an enol or enolate intermediate, which then acts as a nucleophile, attacking the electrophilic fluorine atom of Selectfluor™.

Fluorination Mechanism cluster_0 Step 1: Enolization cluster_1 Step 2: Electrophilic Attack Ketone 2,2-Dimethylchroman-4-one Enol Enol Intermediate Ketone->Enol Catalyst (Acid or Base) Product 3-Fluoro-2,2-dimethylchroman-4-one Enol->Product Nucleophilic attack on F⁺ Selectfluor Selectfluor™ (F-TEDA-BF₄) Selectfluor->Product Fluorination Workflow Start Dissolve 2,2-dimethylchroman-4-one in anhydrous solvent Add_Reagent Add Selectfluor™ (1.1 eq.) Start->Add_Reagent Reaction Stir at specified temperature Add_Reagent->Reaction Monitor Monitor reaction by TLC/LC-MS Reaction->Monitor Quench Quench with sat. NaHCO₃ (aq) Monitor->Quench Upon completion Workup Aqueous workup Quench->Workup Purify Purify by column chromatography Workup->Purify Analyze Characterize pure product Purify->Analyze

References

Minimizing by-product formation in the synthesis of 7-Fluoro-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Fluoro-2,2-dimethylchroman-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances of this specific synthesis. Our goal is to provide you with actionable intelligence to minimize by-product formation and optimize your reaction outcomes. The guidance provided herein is based on established chemical principles and a thorough review of synthetic methodologies for chromanones and related heterocyclic systems.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, while conceptually straightforward, often presents challenges related to by-product formation, which can complicate purification and reduce overall yield. This guide will address the most common issues encountered during its synthesis, providing troubleshooting strategies and detailed protocols to enhance the purity and yield of your target molecule.

The most prevalent synthetic route to this compound involves a two-step process:

  • Nucleophilic Addition: Reaction of 3-fluorophenol with 3,3-dimethylacrylic acid (or its ester) to form the precursor, 3-(3-fluorophenoxy)-3-methylbutanoic acid.

  • Intramolecular Friedel-Crafts Cyclization: Acid-catalyzed ring closure of the phenoxy acid intermediate to yield the desired chromanone.

Each of these steps has the potential to generate specific by-products. Understanding the mechanisms of their formation is key to their prevention.

Visualizing the Synthesis and Potential Pitfalls

To better understand the synthetic pathway and the origin of common by-products, a workflow diagram is presented below.

cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization 3-Fluorophenol 3-Fluorophenol Precursor Formation 3-(3-fluorophenoxy)-3-methylbutanoic acid 3-Fluorophenol->Precursor Formation Base 3,3-Dimethylacrylic Acid 3,3-Dimethylacrylic Acid 3,3-Dimethylacrylic Acid->Precursor Formation Desired Precursor Desired Precursor Precursor Formation->Desired Precursor Major Product O-alkylation vs C-alkylation C-Alkylated Phenol Precursor Formation->O-alkylation vs C-alkylation Minor By-product Cyclization Acylium Ion Intermediate Desired Precursor->Cyclization Strong Acid (PPA, MSA) Polymerization Polymeric By-products Desired Precursor->Polymerization Intermolecular Reactions Target Molecule This compound Cyclization->Target Molecule Ortho-attack (desired) Isomeric By-product 5-Fluoro-2,2-dimethylchroman-4-one Cyclization->Isomeric By-product Para-attack (undesired) Start Start Analyze Crude Product Analyze Crude Product Start->Analyze Crude Product Low Conversion Low Conversion/ High Starting Material Analyze Crude Product->Low Conversion Incomplete Reaction Isomer Formation Significant Isomer Formation Analyze Crude Product->Isomer Formation Multiple Products Polymerization Polymerization/ Tar Formation Analyze Crude Product->Polymerization Low Mass Balance Successful Synthesis High Yield and Purity Analyze Crude Product->Successful Synthesis Clean Reaction Check Catalyst Activity/\nEnsure Anhydrous Conditions Check Catalyst Activity/ Ensure Anhydrous Conditions Low Conversion->Check Catalyst Activity/\nEnsure Anhydrous Conditions Lower Reaction Temperature Lower Reaction Temperature Isomer Formation->Lower Reaction Temperature Reduce Reaction Temperature Reduce Reaction Temperature Polymerization->Reduce Reaction Temperature Increase Temperature/\nReaction Time Cautiously Increase Temperature/ Reaction Time Cautiously Check Catalyst Activity/\nEnsure Anhydrous Conditions->Increase Temperature/\nReaction Time Cautiously Screen Alternative Catalysts\n(e.g., Eaton's Reagent) Screen Alternative Catalysts (e.g., Eaton's Reagent) Lower Reaction Temperature->Screen Alternative Catalysts\n(e.g., Eaton's Reagent) Slow Addition of\nStarting Material Slow Addition of Starting Material Reduce Reaction Temperature->Slow Addition of\nStarting Material

Technical Support Center: Enhancing Cell Permeability of 7-Fluoro-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Fluoro-2,2-dimethylchroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming cell permeability challenges with this promising scaffold. We will move from foundational principles to specific troubleshooting scenarios and detailed experimental protocols.

Section 1: Foundational FAQs

This section addresses the most common initial questions regarding this compound and its permeability characteristics.

Q1: What is this compound and what are its likely physicochemical properties?

A1: this compound is a heterocyclic compound belonging to the chromanone class.[1][2] The core structure, chroman-4-one, is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[2][3][4]

Based on its structure, we can predict the following properties:

  • Lipophilicity: The 2,2-dimethyl groups and the benzene ring contribute to its hydrophobic character. The fluorine atom at the 7-position will also increase lipophilicity compared to its non-fluorinated analog. This suggests the compound is likely to be poorly soluble in aqueous media.[5]

  • Molecular Weight: The molecular formula is C₁₁H₁₁FO₂, giving it a molecular weight of approximately 194.2 g/mol .[1] This is well within the range for good oral bioavailability as suggested by Lipinski's Rule of Five.

  • Hydrogen Bonding: It has one hydrogen bond acceptor (the carbonyl oxygen) and no hydrogen bond donors.

Overall, this compound is a small, relatively lipophilic molecule. Its primary challenge to cell permeability is more likely related to poor aqueous solubility rather than its ability to cross the lipid bilayer itself.

Q2: Why is cell permeability a critical parameter for this compound?

A2: For a compound to be therapeutically effective, it must reach its intracellular target. Cell permeability is the measure of how easily a compound can cross the cell membrane to get inside the cell.[6] Poor permeability leads to low bioavailability and reduced efficacy, requiring higher doses that can increase the risk of off-target effects and toxicity.[7] For chromanone derivatives, which often target intracellular proteins like kinases, efficient cell entry is paramount for their biological function.[3][4]

Q3: How do I begin to assess the permeability of my compound?

A3: A tiered approach is most effective. Start with a simple, high-throughput assay and move to more complex, biologically relevant models as needed.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[8][9] It is excellent for getting a quick, initial assessment of passive permeability and is useful for ranking compounds in early discovery.[8]

  • Caco-2 Cell Permeability Assay: This is the industry "gold standard" for predicting human intestinal absorption.[10][11][12] It uses a monolayer of differentiated human colon adenocarcinoma cells that mimic the intestinal epithelium, complete with tight junctions and active transport proteins.[10][13][14] This assay can measure both passive diffusion and active transport, including efflux.[10][13]

The diagram below illustrates a typical workflow for assessing and troubleshooting permeability.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In-Depth Analysis & Troubleshooting cluster_2 Phase 3: Enhancement Strategy start Synthesize Compound (this compound) pampa PAMPA Assay (Passive Permeability) start->pampa pampa_res Permeability Result pampa->pampa_res caco2 Caco-2 Bidirectional Assay (Passive + Active Transport) pampa_res->caco2 If Low/Medium Permeability solubility Aqueous Solubility Assay pampa_res->solubility If Low Permeability analyze Analyze Data: Papp (A->B), Papp (B->A) Efflux Ratio, Recovery caco2->analyze solubility->analyze decision Identify Root Cause analyze->decision prodrug Chemical Modification (Prodrug Design) decision->prodrug High Efflux or Metabolic Instability formulation Formulation Strategy (e.g., Cyclodextrins, SEDDS) decision->formulation Poor Solubility nanoparticle Advanced Delivery (e.g., Nanoparticles) decision->nanoparticle Very Poor Solubility/ Targeting Needed retest Re-test in Caco-2 Assay prodrug->retest formulation->retest nanoparticle->retest

Caption: Workflow for Permeability Assessment and Enhancement.

Section 2: Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Q4: My compound shows low permeability in the PAMPA assay. What does this mean and what should I do next?

A4: Low permeability in a PAMPA assay indicates a problem with passive diffusion.[8] Since this is a cell-free system, the issue is not related to active transport or efflux. The two most likely causes are:

  • Poor Aqueous Solubility: The compound may be precipitating out of the donor solution, reducing the effective concentration available for diffusion. This compound, being lipophilic, is a prime candidate for this issue.

  • High Lipophilicity (LogP >> 5): While some lipophilicity is needed to enter the lipid membrane, extremely high lipophilicity can cause the compound to become trapped within the membrane, preventing it from partitioning into the aqueous acceptor compartment.

Troubleshooting Steps:

  • Step 1: Measure Aqueous Solubility. Before further permeability tests, determine the thermodynamic solubility of your compound in the assay buffer. If solubility is below the tested concentration, the permeability value is likely an underestimate.

  • Step 2: Re-run PAMPA with a Co-solvent. If solubility is the issue, try re-running the PAMPA assay with a small percentage (e.g., 1-2%) of a biocompatible co-solvent like DMSO or ethanol in the donor well. Be aware that high concentrations of co-solvents can disrupt the artificial membrane.

  • Step 3: Proceed to Caco-2 Assay. Even with low PAMPA results, it's often informative to proceed to a Caco-2 assay.[10] Sometimes, active uptake transporters, which are absent in PAMPA, can "rescue" a compound with low passive permeability.

Q5: My Caco-2 assay results show a high efflux ratio (>2). What is happening?

A5: A high efflux ratio (where the permeability from the basolateral-to-apical side is much higher than apical-to-basolateral) is a clear indicator that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[10][13] These transporters act as cellular "pumps," actively removing the compound from the cell, which is a major cause of low oral bioavailability and drug resistance.

Troubleshooting Steps:

  • Step 1: Confirm with Inhibitors. Re-run the Caco-2 assay in the presence of known efflux pump inhibitors.[12][13] For example, co-incubate your compound with verapamil (a P-gp inhibitor) or Ko143 (a BCRP inhibitor). If the efflux ratio decreases and the apical-to-basolateral permeability increases, you have confirmed that your compound is a substrate for that specific transporter.

  • Step 2: Structural Modification. This is the most definitive solution. Analyze the structure of your compound to identify potential pharmacophores recognized by the efflux pump. Minor modifications, such as adding or removing a hydrogen bond donor/acceptor or altering the charge distribution, can sometimes disrupt recognition by the transporter without affecting the compound's primary activity.

  • Step 3: Prodrug Approach. Design a prodrug that masks the part of the molecule recognized by the efflux transporter.[15][16] The prodrug will be absorbed, and once inside the cell, it will be cleaved by intracellular enzymes to release the active compound.[17][18]

Q6: The mass balance/recovery in my Caco-2 assay is low (<70%). Where did my compound go?

A6: Low recovery is a common and challenging issue. It means the total amount of compound recovered from the apical, basolateral, and cell lysate fractions is significantly less than the amount initially added. The likely culprits are:

  • Intracellular Metabolism: The Caco-2 cells may be metabolizing your compound into a different chemical form that is not being detected by your analytical method (e.g., LC-MS/MS).

  • Non-specific Binding: The compound may be binding to the plastic of the Transwell plate or other components of the assay system. This is common for "sticky," lipophilic compounds.

  • Membrane Trapping: As mentioned before, highly lipophilic compounds can get stuck within the cell membrane.

Troubleshooting Steps:

  • Step 1: Analyze the Cell Lysate. Ensure you are thoroughly lysing the cells at the end of the experiment and analyzing the lysate. If the compound is highly permeable but gets trapped inside the cell, you will find it here.

  • Step 2: Perform a Metabolic Stability Assay. Incubate your compound with Caco-2 cell homogenates or liver microsomes to see if it is rapidly metabolized. If it is, you may need to block specific metabolic pathways (if known) or redesign the molecule to be more stable. The fluorine atom on your compound may have been introduced to block a potential site of metabolism.

  • Step 3: Run a Recovery Test on the Plate. Add your compound to a Transwell plate with buffer but without cells. Incubate for the same duration as the assay and then measure the amount of compound recovered. This will tell you how much is being lost to non-specific binding on the apparatus. Using low-binding plates can sometimes help.

Section 3: Strategies for Permeability Enhancement

If troubleshooting confirms that the intrinsic properties of this compound are limiting its permeability, the following strategies can be employed.

Strategy 1: Chemical Modification - The Prodrug Approach

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[16] This is an excellent strategy for transiently masking functional groups that hinder absorption.[15][18][19]

When to use it:

  • To overcome efflux by masking transporter recognition sites.

  • To increase lipophilicity by masking polar groups (though not the primary issue for this scaffold).

  • To improve solubility by adding a highly polar, ionizable promoiety that is later cleaved.

Example Application: Although this compound lacks obvious polar groups like carboxylic acids or amines to derivatize, a potential strategy could involve modifications if the core scaffold is found to be an efflux substrate. A bioreversible modification could be designed to alter the shape and electronics of the molecule.

G compound Parent Drug (Low Permeability) prodrug Prodrug (High Permeability) compound->prodrug Chemical Synthesis (Add Promolety) membrane Cell Membrane prodrug->membrane Passive Diffusion enzyme Intracellular Esterases membrane->enzyme Enzymatic Cleavage active_drug Active Drug Released (Reaches Target) enzyme->active_drug

Caption: Mechanism of a Carrier-Linked Prodrug Strategy.
Strategy 2: Formulation Approaches

For compounds whose permeability is limited by poor aqueous solubility, formulation strategies can provide a significant boost without altering the chemical structure.[7][17][20]

Strategy Mechanism Best For... Considerations
Cyclodextrins Encapsulate the hydrophobic molecule in their lipophilic core, while their hydrophilic exterior enhances aqueous solubility.[7][20]Compounds with poor solubility but good intrinsic permeability (BCS Class II).Can be limited by the size of the molecule and the binding affinity.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with aqueous fluids in the gut, keeping the drug in solution.[17][20]Highly lipophilic, poorly soluble compounds.Requires careful selection of excipients to ensure stability and avoid drug precipitation upon dilution.
Nanonization Reducing the particle size of the drug to the nanometer range dramatically increases the surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[7][21]Crystalline drugs with very low solubility.Preventing particle agglomeration often requires the use of stabilizers.[21]
Strategy 3: Intramolecular Hydrogen Bonding

For certain molecules, creating an intramolecular hydrogen bond (IHB) can "hide" polar functional groups from the aqueous environment, effectively reducing the energy penalty for moving into the lipophilic cell membrane. This is a "chameleon-like" strategy where the molecule changes its conformation depending on the polarity of its environment.[22]

When to use it:

  • This is an advanced design principle, typically used for larger molecules or peptides that have multiple hydrogen bond donors and acceptors.[23] It could be considered for more complex derivatives of the chromanone scaffold if polar substituents are added in future optimization efforts.

Section 4: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a basic framework. Specifics may vary based on the plate manufacturer.

  • Prepare Solutions:

    • Lipid Solution: Prepare a solution of a phospholipid (e.g., 10% lecithin) in an organic solvent like dodecane.[9][24]

    • Buffer: Prepare Phosphate-Buffered Saline (PBS), pH 7.4.

    • Test Compound Stock: Prepare a 10 mM stock of this compound in 100% DMSO.

  • Coat the Donor Plate:

    • Using a multichannel pipette, add 5 µL of the lipid solution to each well of the filter membrane on the PAMPA donor plate. Allow the solvent to evaporate for 5-10 minutes.[9]

  • Prepare the Acceptor Plate:

    • Fill each well of the 96-well acceptor plate with 300 µL of PBS buffer.

  • Prepare the Donor Solution:

    • Dilute the test compound stock into PBS to a final concentration of 100 µM (the final DMSO concentration should be ≤1%). Include high (e.g., propranolol) and low (e.g., atenolol) permeability control compounds.

  • Start the Assay:

    • Add 150 µL of the donor solution to each well of the coated donor plate.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich."

    • Incubate at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.[25]

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate the apparent permeability coefficient (Papp).

Protocol 2: Caco-2 Bidirectional Permeability Assay

This is a complex cell-based assay requiring aseptic technique and proper cell culture.

  • Cell Culture:

    • Culture Caco-2 cells until they are ready for seeding.

    • Seed the Caco-2 cells onto semi-permeable Transwell inserts in 12- or 24-well plates.

    • Culture the cells for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.[10][13]

  • Verify Monolayer Integrity:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values within the acceptable range for your lab.[14]

    • Alternatively, run a Lucifer Yellow rejection test. Lucifer Yellow is a fluorescent molecule that cannot cross the cell monolayer unless the tight junctions are compromised.

  • Prepare for Transport:

    • Wash the cell monolayers gently with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Prepare the test compound solution in the transport buffer at the desired concentration (e.g., 10 µM).

  • Perform the Assay:

    • A -> B Transport: Add the compound solution to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber.

    • B -> A Transport: Add the compound solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.

  • Sample and Analyze:

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

    • Calculate the Papp values for both directions and determine the efflux ratio (Papp(B->A) / Papp(A->B)).

References

Technical Support Center: Refining Purification Techniques for 7-Fluoro-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 7-Fluoro-2,2-dimethylchroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this fluorinated chromanone derivative. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a heterocyclic compound with a fluorine substituent on the aromatic ring. This fluorine atom imparts specific properties that can influence its purification, such as increased polarity and potential for specific interactions with chromatographic stationary phases. A general understanding of these properties is crucial for selecting the appropriate purification method.

PropertyImplication for Purification
Fluorine Substitution Increases polarity compared to the non-fluorinated analog. This can affect its solubility in various organic solvents and its retention characteristics in chromatography.
Ketone Carbonyl Group The ketone functionality provides a site for hydrogen bonding, influencing solubility and interactions with protic solvents and silica gel.
Aromatic Ring The benzene ring can participate in π-π stacking interactions, which can be a factor in both chromatography and recrystallization.
Dimethylated Moiety The gem-dimethyl group can influence the crystal lattice packing during recrystallization.

II. Troubleshooting Common Purification Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Column Chromatography

Column chromatography is a primary method for purifying this compound, particularly for removing closely related impurities.

Q1: I'm seeing poor separation between my product and an impurity on the TLC plate, and this is translating to my column. What should I do?

A1: Poor separation is often a result of an inappropriate solvent system or stationary phase. Here’s a systematic approach to improving resolution:

  • Optimize the Solvent System:

    • Initial Screening: Start with a non-polar/polar solvent mixture, such as hexanes and ethyl acetate. For chromanone derivatives, a common starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate.[1]

    • Fine-Tuning Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity by reducing the amount of ethyl acetate. If the spots are too low (low Rf), increase the polarity.

    • Alternative Solvents: If adjusting the polarity of a hexanes/ethyl acetate system doesn't provide adequate separation, consider alternative solvent systems. Dichloromethane/hexanes or toluene/ethyl acetate can offer different selectivities.

  • Consider the Stationary Phase:

    • Standard Silica Gel: For most applications, standard silica gel (60 Å, 230-400 mesh) is sufficient.

    • Deactivated Silica: If you observe significant tailing of your product spot, it may be due to strong interactions between the ketone or fluorine on your molecule and the acidic silanol groups on the silica surface.[2] Consider using silica gel that has been treated with a base, such as triethylamine (typically 0.1-1% in the eluent), to neutralize these acidic sites.[3]

    • Alternative Stationary Phases: For very challenging separations, consider using a different stationary phase altogether, such as alumina (basic or neutral) or a bonded-phase silica (e.g., diol or cyano).

Q2: My product is eluting with a broad, tailing peak from the column. How can I improve the peak shape?

A2: Peak tailing in column chromatography is a common issue, often caused by interactions with the stationary phase or issues with sample loading.

  • Neutralize Silica: As mentioned above, adding a small amount of triethylamine to your eluent can significantly reduce tailing by blocking the acidic silanol groups on the silica gel.[3]

  • Sample Loading Technique:

    • Concentrated Band: Ensure you load your crude product onto the column in a very concentrated band. Dissolve the sample in a minimal amount of the eluent or a solvent in which it is highly soluble but that is weaker than the eluent (e.g., dichloromethane if your eluent is hexanes/ethyl acetate).

    • Dry Loading: For compounds that are not very soluble in the starting eluent, dry loading is an excellent technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your column.[2]

  • Column Packing: Ensure your column is packed uniformly without any cracks or channels, as these can lead to peak broadening.

Experimental Workflow: Column Chromatography Purification

G cluster_prep Preparation cluster_loading Loading cluster_elution Elution cluster_analysis Analysis prep_column Pack column with silica gel in non-polar solvent (e.g., hexanes) prep_sample Dissolve crude product in minimal solvent or prepare for dry loading load_sample Load sample onto the column prep_sample->load_sample start_elution Begin elution with low polarity solvent system load_sample->start_elution gradient Gradually increase polarity (e.g., increase % ethyl acetate) start_elution->gradient collect Collect fractions gradient->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate G start Start: Add small amount of solvent to crude product at room temp. dissolves_rt Does it dissolve? start->dissolves_rt insoluble_rt Insoluble at room temp. Heat the solution. dissolves_rt->insoluble_rt No insoluble_hot Insoluble when hot. Try a different solvent. dissolves_rt->insoluble_hot Yes dissolves_hot Does it dissolve when hot? insoluble_rt->dissolves_hot dissolves_hot->insoluble_hot No cool_solution Cool the solution slowly. dissolves_hot->cool_solution Yes crystals_form Do crystals form? cool_solution->crystals_form success Success! Good single solvent. crystals_form->success Yes no_crystals No crystals form. Consider a two-solvent system. crystals_form->no_crystals No try_two_solvent Dissolve in a 'good' solvent. Add a 'poor' solvent until cloudy. Cool slowly. no_crystals->try_two_solvent

References

Optimizing the dosage of 7-Fluoro-2,2-dimethylchroman-4-one for in vitro studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Fluoro-2,2-dimethylchroman-4-one

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the use of this compound in in vitro studies. Here, we address common questions and troubleshooting scenarios to ensure the generation of reliable and reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the handling and initial experimental setup for this compound.

Q1: What is this compound and what is its potential application?

A1: this compound is a fluorinated derivative of a chromanone scaffold. Chromanones and their derivatives are known to possess a wide range of biological activities and are investigated in various therapeutic areas, including as antimicrobial and cytotoxic agents.[1][2][3] Specifically, fluorinated 2-arylchroman-4-ones have demonstrated antiviral activity against the influenza A virus in in vitro models.[4] The fluorine substitution can enhance metabolic stability and binding affinity, making it a compound of interest for drug discovery and development.

Q2: How should I prepare a stock solution of this compound?

A2: Due to its chemical structure, this compound is predicted to have low aqueous solubility. Therefore, a polar aprotic solvent is required to create a high-concentration primary stock solution.

Parameter Recommendation Rationale
Primary Solvent Dimethyl Sulfoxide (DMSO)DMSO is a powerful solvent capable of dissolving most small organic molecules at high concentrations.[5]
Stock Concentration 10 mM - 50 mMPreparing a high-concentration stock minimizes the volume of solvent added to your in vitro assay, reducing potential solvent-induced toxicity.
Storage Aliquot and store at -20°C or -80°CAliquoting prevents multiple freeze-thaw cycles which can degrade the compound.[6] Store sealed in a dry environment.[7][8]

Q3: What is a suitable starting concentration range for a dose-response experiment?

A3: A broad concentration range is essential for the initial dose-response curve to capture the full dynamic range of the compound's effect. A common strategy is to use a semi-logarithmic dilution series.

  • Recommended Starting Range: Begin with a high concentration of 10 µM to 100 µM and perform serial dilutions (e.g., 1:3 or 1:10) down to the picomolar or nanomolar range.

  • Rationale: This wide range increases the probability of identifying the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) of the compound.[5] Subsequent experiments can then use a narrower range of concentrations centered around the initially determined IC50/EC50 value to refine the measurement.[5]

Q4: Why is a vehicle control essential, and how do I prepare it?

A4: A vehicle control is critical for differentiating the biological effect of the compound from any potential effects of the solvent (e.g., DMSO).[9][10] Different cell lines can have varying sensitivities to solvents.[11]

  • Preparation: The vehicle control should contain the same final concentration of the solvent as the highest concentration used for the test compound. For example, if your highest compound concentration (e.g., 100 µM) results in a final DMSO concentration of 0.5% in the cell culture well, your vehicle control must also contain 0.5% DMSO.[12]

  • Importance: This ensures that any observed cellular response can be confidently attributed to the compound itself and not the solvent.[9][11] Ideally, the vehicle control should show no significant difference from the untreated (negative) control.[9]

Part 2: Experimental Workflow & Optimization

This section provides a detailed workflow for a standard dose-response cytotoxicity assay, a foundational experiment for optimizing dosage.

Workflow: Determining the IC50 Value in a Cell-Based Assay

The goal of this workflow is to determine the concentration of this compound that inhibits a biological process (like cell proliferation) by 50%.

DoseResponseWorkflow A 1. Stock Solution Preparation (10 mM in DMSO) B 2. Serial Dilution (Create 8-12 concentrations) A->B Dilute in media D 4. Compound Treatment (Add dilutions & controls to plate) B->D C 3. Cell Seeding (Plate cells at optimal density) C->D Allow cells to adhere E 5. Incubation (e.g., 48-72 hours) D->E F 6. Viability Assay (e.g., MTT, CellTiter-Glo®) E->F G 7. Data Acquisition (Read plate absorbance/luminescence) F->G H 8. Data Analysis (Normalize to controls) G->H I 9. Curve Fitting & IC50 (Non-linear regression) H->I

Caption: Standard workflow for an in vitro dose-response experiment.

Detailed Protocol Steps:
  • Stock Solution: Prepare a 10 mM stock of this compound in 100% DMSO.

  • Cell Culture: Culture your chosen cell line under optimal conditions. Ensure cells are healthy and in the logarithmic growth phase before plating.[6]

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Serial Dilutions: The next day, prepare a series of drug dilutions in culture media from your stock solution. Also, prepare a vehicle control with the corresponding DMSO concentration.

  • Treatment: Remove the old media from the cells and add the media containing the different compound concentrations and controls. Include wells for "untreated cells" (media only) and "vehicle control" (media + DMSO).

  • Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • Assay: Perform a cell viability assay according to the manufacturer's protocol (e.g., MTT, MTS, or CellTiter-Glo®).

  • Data Analysis:

    • Normalize the data. The vehicle control is typically set as 100% viability (or 0% inhibition).

    • Plot the normalized response (e.g., % Viability) against the logarithm of the compound concentration.[13][14]

    • Use a non-linear regression model (e.g., four-parameter logistic function) to fit a sigmoidal dose-response curve.[14][15] Software like GraphPad Prism or Origin is commonly used for this analysis.[16][17]

    • The IC50 is the concentration at which the curve passes through the 50% response level.

Part 3: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Q: My compound precipitated in the cell culture media. What should I do?

A: Compound precipitation is a common issue arising from poor solubility when moving from a DMSO stock to an aqueous environment.

  • Cause: The concentration of the compound exceeds its solubility limit in the culture medium, which often contains salts and proteins that can reduce solubility.

  • Troubleshooting Steps:

    • Lower the Highest Concentration: Reduce the top concentration in your dose-response curve.

    • Check Final DMSO Concentration: Ensure the final DMSO concentration in the well is kept as low as possible (ideally ≤0.5%) to maintain compound solubility without inducing cellular toxicity.[12]

    • Visual Inspection: Always visually inspect your dilution series under a microscope for signs of precipitation before adding them to the cells.

Q: I am seeing high variability between my replicate wells. What are the common causes?

A: High variability can invalidate your results. The source is often related to technical execution or cell health.[6]

Caption: Common sources of high experimental variability.

  • Troubleshooting Steps:

    • Pipetting Technique: Ensure consistent and accurate pipetting, especially during serial dilutions where errors can accumulate.[18] Use calibrated pipettes.

    • Cell Seeding: Ensure your cell suspension is homogenous before plating to avoid clumps and ensure an even distribution of cells in each well.[19]

    • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for treatments or fill them with sterile PBS to maintain humidity.

    • Cell Health: Use cells from a consistent, low passage number. Regularly test for mycoplasma contamination, which can significantly alter cellular responses.[20]

Q: My compound shows no effect, even at high concentrations. What should I check?

A: A lack of effect can be a true negative result or an experimental artifact.

  • Troubleshooting Steps:

    • Compound Integrity: Confirm the compound's identity and purity. Ensure your stock solution has not degraded due to improper storage or multiple freeze-thaw cycles.[6]

    • Assay Duration: The incubation time may be too short. Some compounds require longer exposure to elicit a cellular response. Consider extending the incubation period (e.g., from 48h to 72h).

    • Cell Line Sensitivity: The chosen cell line may be resistant to the compound's mechanism of action. Verify from the literature if your cell model is appropriate.[6]

    • Positive Control: Always include a positive control compound with a known mechanism and effect on your cell line. If the positive control fails, it points to a systemic issue with the assay or cells, not your test compound.[9]

References

Validation & Comparative

A Comparative Analysis of the Anticancer Potential of 7-Fluoro-2,2-dimethylchroman-4-one and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction: The Emerging Promise of Chroman-4-ones in Oncology

The chroman-4-one scaffold is a privileged heterocyclic structure found in a variety of natural products and has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1][2] Among these, the anticancer potential of substituted chroman-4-ones is an area of active investigation. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as a novel class of anticancer agents.[3][4] This guide focuses on a specific derivative, 7-Fluoro-2,2-dimethylchroman-4-one, and provides a comparative framework for evaluating its potential anticancer activity against established chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel.

While specific experimental data on the anticancer activity of this compound is not yet extensively available in the public domain, this guide will leverage data from closely related fluorinated chroman-4-one derivatives to provide a predictive comparison.[5][6] The inclusion of fluorine, a bioisostere for the hydrogen atom, can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced biological activity.

This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the methodologies and rationale for comparing a novel compound with the standard of care. We will delve into the mechanistic underpinnings, present hypothetical and literature-derived comparative data, and provide detailed experimental protocols to facilitate further research in this promising area.

Comparative Anticancer Activity: An In Vitro Perspective

The initial assessment of a novel anticancer compound's efficacy is typically performed using in vitro cytotoxicity assays on a panel of well-characterized cancer cell lines. This section compares the reported half-maximal inhibitory concentration (IC50) values of Doxorubicin, Cisplatin, and Paclitaxel against three common cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). For this compound, a hypothetical range of IC50 values is presented to illustrate a potential target profile for a viable anticancer candidate from this class of compounds.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
This compound Hypothetical Target Range: 1-10Hypothetical Target Range: 1-10Hypothetical Target Range: 1-10
Doxorubicin 0.1 - 2.5[7][8][9]0.23 - >20[7][8]1.9[10]
Cisplatin >20~55Data Not Available
Paclitaxel Data Not AvailableData Not AvailableData Not Available

Note: The IC50 values for the known drugs are compiled from multiple sources and can vary based on experimental conditions such as incubation time and assay method.

Mechanisms of Action: A Tale of Diverse Cellular Targets

The efficacy of an anticancer drug is intrinsically linked to its mechanism of action. While Doxorubicin, Cisplatin, and Paclitaxel have well-defined cellular targets, the precise mechanism of chroman-4-one derivatives is still under investigation but is thought to involve the modulation of key signaling pathways.

This compound and the Chromanone Scaffold

Studies on various chroman-4-one derivatives suggest that their anticancer effects may be mediated through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways.[2] Some chroman-4-ones have also been shown to induce apoptosis in cancer cells.

Established Anticancer Drugs
  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and leading to DNA double-strand breaks and apoptosis.

  • Cisplatin: A platinum-based drug that forms covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and apoptosis.

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis.

Signaling Pathways in Cancer and Potential Intervention by Chroman-4-ones

The PI3K/Akt and MAPK signaling pathways are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[11][12][13][14][15][16][17]

The PI3K/Akt/mTOR Pathway

This pathway is frequently over-activated in cancer, promoting cell survival and proliferation.[18][19][20] Chroman-4-one derivatives may exert their anticancer effects by inhibiting key components of this pathway, leading to a reduction in pro-survival signals and an increase in apoptosis.

PI3K_Akt_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Chroman-4-one Chroman-4-one Chroman-4-one->PI3K Chroman-4-one->Akt

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points for chroman-4-ones.

The MAPK/ERK Pathway

The MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[12] Aberrant activation of this pathway is common in cancer. Some chroman-4-one derivatives have been shown to modulate this pathway.[2]

MAPK_ERK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Chroman-4-one Chroman-4-one Chroman-4-one->Raf Chroman-4-one->MEK

Caption: The MAPK/ERK signaling pathway and potential intervention by chroman-4-one derivatives.

The Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells.[21] Cancer cells often evade apoptosis. The induction of apoptosis is a key mechanism for many anticancer drugs. The apoptosis pathway can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases.[22][23][24]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Chroman-4-one Chroman-4-one Chroman-4-one->Mitochondrion

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

Experimental Protocols for Anticancer Activity Assessment

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the anticancer activity of novel compounds.

In Vitro Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[25][26] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Caption: Workflow of the MTT assay for cytotoxicity testing.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (and vehicle control) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[27]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[28][29]

SRB_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cell Fixation Cell Fixation Compound Treatment->Cell Fixation SRB Staining SRB Staining Cell Fixation->SRB Staining Washing Washing SRB Staining->Washing Dye Solubilization Dye Solubilization Washing->Dye Solubilization Absorbance Reading Absorbance Reading Dye Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Caption: Workflow of the SRB assay for cytotoxicity testing.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells as described for the MTT assay.

  • Compound Treatment: Treat cells with the test compound and incubate.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[30][31]

  • Washing: Wash the plate five times with tap water and allow it to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate cell viability and IC50 values.

In Vivo Anticancer Activity Assessment

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical anticancer drug evaluation.[32][33][34][35]

Xenograft_Workflow Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Compound Administration Compound Administration Tumor Growth->Compound Administration Tumor Volume Measurement Tumor Volume Measurement Compound Administration->Tumor Volume Measurement Repeatedly Data Analysis Data Analysis Tumor Volume Measurement->Data Analysis

Caption: General workflow for an in vivo human tumor xenograft study.

Step-by-Step Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Cell Preparation: Harvest cancer cells in their exponential growth phase and resuspend them in a suitable medium (e.g., Matrigel).

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.[36]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

  • Compound Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control via an appropriate route (e.g., intraperitoneal, oral).

  • Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Conclusion and Future Directions

The exploration of novel chemical scaffolds for anticancer drug discovery is a critical endeavor. While direct evidence for the anticancer activity of this compound is currently limited, the broader class of chroman-4-one derivatives has shown significant promise. This guide provides a comprehensive framework for the systematic evaluation of this and other novel compounds, from initial in vitro cytotoxicity screening to in vivo efficacy studies.

Future research should focus on synthesizing this compound and evaluating its cytotoxic effects against a diverse panel of cancer cell lines. Mechanistic studies to elucidate its specific molecular targets and its impact on key signaling pathways will be crucial in understanding its therapeutic potential. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers aiming to contribute to the development of the next generation of cancer therapeutics.

References

A Comparative Guide to the Cross-Validation of 7-Fluoro-2,2-dimethylchroman-4-one's Enzyme Inhibition Profile Against Monoamine Oxidase B

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of a novel compound, 7-Fluoro-2,2-dimethylchroman-4-one, as a potential enzyme inhibitor. By comparing its inhibitory effects against a well-characterized reference compound, Selegiline, on the activity of Monoamine Oxidase B (MAO-B), we establish a robust methodology for validating new chemical entities in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to implement rigorous, self-validating experimental designs.

Introduction: The Imperative of Cross-Validation in Drug Discovery

The journey of a novel chemical entity from a preliminary "hit" to a viable drug candidate is paved with rigorous validation. A critical step in this process is the characterization of a compound's inhibitory activity against its intended biological target. However, initial screening data can be prone to artifacts and may not fully capture the compound's true potency or mechanism of action. Cross-validation against a well-established reference compound serves as an essential internal control, ensuring the reliability and reproducibility of the findings.

This guide details the cross-validation of This compound , a novel compound with a chromanone scaffold suggesting potential bioactivity, against the clinically approved drug Selegiline for the inhibition of Monoamine Oxidase B (MAO-B) . MAO-B is a key enzyme in the metabolic pathway of dopamine and other neurotransmitters, and its inhibition is a validated therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. By directly comparing the inhibitory profile of our test compound to a "gold standard," we can confidently ascertain its relative potency and gain insights into its potential as a therapeutic agent.

Part 1: The Molecules and Their Target

The Test Compound: this compound
  • Chemical Structure:

    • The structure of this compound features a chromanone core, a heterocyclic motif present in many biologically active natural products and synthetic compounds. The fluorine substitution at the 7-position can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug-like characteristics. The gem-dimethyl group at the 2-position may influence its conformational rigidity.

  • Putative Mechanism of Action:

    • Based on its structural similarity to other flavonoid and chromone-based inhibitors of MAO enzymes, it is hypothesized that this compound may act as a competitive or mixed-type inhibitor of MAO-B. The carbonyl group and the aromatic ring system are likely to be involved in key interactions within the enzyme's active site.

The Reference Compound: Selegiline ((-)-Deprenyl)
  • Chemical Structure:

    • Selegiline is a selective, irreversible inhibitor of MAO-B. Its propargylamine functional group is crucial for its mechanism of action.

  • Established Mechanism of Action and Potency:

    • Selegiline acts as a "suicide inhibitor." It is initially recognized by the MAO-B active site as a substrate. During the catalytic process, the enzyme converts Selegiline into a reactive intermediate that covalently binds to the N5 atom of the flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inactivation of the enzyme. This well-defined mechanism makes it an excellent reference for validating our assay system. Selegiline is known to have a potent inhibitory effect on MAO-B, with reported IC50 values in the low nanomolar range.

The Target Enzyme: Monoamine Oxidase B (MAO-B)
  • Biological Function and Relevance:

    • MAO-B is a flavoenzyme located on the outer mitochondrial membrane. It plays a crucial role in the central nervous system by catalyzing the oxidative deamination of neurotransmitters, particularly dopamine and phenylethylamine. The degradation of dopamine by MAO-B is of significant interest in the pathophysiology of Parkinson's disease, where there is a progressive loss of dopaminergic neurons. By inhibiting MAO-B, the synaptic levels of dopamine can be increased, which helps to alleviate the motor symptoms of the disease.

  • The Enzymatic Reaction and Assay Principle:

    • MAO-B catalyzes the following general reaction:

      • R-CH2-NH2 + O2 + H2O → R-CHO + NH3 + H2O2

    • Our experimental approach will utilize a commercially available, robust assay system that measures the production of hydrogen peroxide (H2O2), a common product of the MAO reaction. This assay employs a horseradish peroxidase (HRP)-coupled reaction to produce a fluorescent or colorimetric signal, providing a sensitive and reliable measure of MAO-B activity.

Part 2: Experimental Design for Robust Cross-Validation

The core of our cross-validation strategy is to subject both the test and reference compounds to identical, rigorously controlled experimental conditions. This ensures that any observed differences in inhibitory activity are directly attributable to the intrinsic properties of the compounds themselves.

Overall Experimental Workflow

The following diagram outlines the logical flow of the cross-validation process, from initial preparation to final data analysis and comparison.

G cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis & Comparison A Prepare Serial Dilutions of this compound D Incubate MAO-B with Test/Reference Compound A->D B Prepare Serial Dilutions of Selegiline (Reference) B->D C Prepare MAO-B Enzyme and Substrate Solutions C->D E Initiate Reaction with Substrate D->E F Measure Signal (e.g., Fluorescence) over Time E->F G Calculate % Inhibition for each Concentration F->G H Generate Dose-Response Curves G->H I Determine IC50 Values H->I J Compare Potency and Curve Shape of Test vs. Reference I->J

Caption: Workflow for cross-validation of enzyme inhibitors.

Key Experimental Parameters and Rationale
ParameterRecommended ValueRationale
Enzyme Concentration 5-10 ng/µLThis concentration should be optimized to yield a robust signal well above the background within the linear range of the assay.
Substrate (e.g., Benzylamine) At or below KmUsing a substrate concentration near its Michaelis-Menten constant (Km) ensures the assay is sensitive to competitive inhibitors.
Inhibitor Concentrations 10-point, 3-fold serial dilutionA wide concentration range (e.g., from 100 µM down to low nM) is crucial to accurately define the top and bottom plateaus of the dose-response curve, enabling a precise IC50 calculation.
Pre-incubation Time 15-30 minutesThis allows the inhibitor to bind to the enzyme before the enzymatic reaction is initiated. This is particularly important for time-dependent or irreversible inhibitors like Selegiline.
Reaction Time 30-60 minutesThe reaction should be allowed to proceed long enough to generate a strong signal but should be stopped while the reaction rate is still linear.
Buffer Conditions pH 7.4, with 0.01% Triton X-100The pH should be maintained at a physiological level to ensure optimal enzyme activity. A non-ionic detergent is often included to prevent compound aggregation.
Controls No-inhibitor (100% activity) and no-enzyme (0% activity)These controls are essential for data normalization and for ensuring the integrity of the assay signal.

Part 3: Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing the enzyme inhibition assays. These should be adapted to the specific reagents and instrumentation available in your laboratory.

Protocol 1: Determination of IC50 for this compound
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a 10-point, 3-fold serial dilution series in a 96-well plate.

  • Assay Plate Preparation: Transfer a small volume (e.g., 1 µL) of each inhibitor concentration from the dilution plate to a fresh 96-well assay plate. Include wells for "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Prepare a working solution of MAO-B enzyme in the assay buffer. Add the enzyme solution to all wells except the "no enzyme" controls.

  • Pre-incubation: Mix the plate gently and pre-incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Prepare a substrate/detection reagent mix according to the manufacturer's instructions (e.g., containing benzylamine, HRP, and a fluorescent probe). Add this mix to all wells to start the enzymatic reaction.

  • Signal Detection: Immediately place the plate in a plate reader and measure the kinetic evolution of the signal (e.g., fluorescence at Ex/Em = 535/587 nm) every 2 minutes for 30 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (V) from the linear portion of the kinetic read.

    • Normalize the data by calculating the percent inhibition for each inhibitor concentration:

      • % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Determination of IC50 for Selegiline

This protocol is identical to Protocol 1, with the substitution of Selegiline for this compound. It is critical to run this assay in parallel and on the same day as the test compound to ensure a direct and valid comparison. The extended pre-incubation time is particularly important for an irreversible inhibitor like Selegiline to ensure complete inactivation at higher concentrations.

Part 4: Data Analysis and Interpretation

A successful cross-validation experiment will yield clear, interpretable data that allows for a direct comparison of the test compound to the reference.

Comparative Data Summary
CompoundIC50 (nM)Hill SlopeMaximum Inhibition (%)
This compound Experimental ValueExperimental ValueExperimental Value
Selegiline (Reference) Experimental Value (expect low nM)~1.0~100%
Interpretation of Results
  • Potency Comparison: The primary outcome of this study is the direct comparison of the IC50 values. A lower IC50 value for this compound would indicate a higher potency than Selegiline under these assay conditions.

  • Dose-Response Curve Analysis: The shape of the dose-response curve, as described by the Hill slope, can provide initial insights into the mechanism of inhibition. A Hill slope of approximately 1 suggests a 1:1 binding stoichiometry, while values significantly different from 1 may indicate cooperativity or complex binding modes.

  • Assay Trustworthiness and Self-Validation: The results for the reference compound, Selegiline, serve as a critical internal validation of the assay itself. If the experimentally determined IC50 for Selegiline is consistent with literature values, it provides high confidence in the data obtained for the test compound. A Z'-factor greater than 0.5 for the assay plate would further confirm the robustness and reliability of the experimental setup.

Visualizing the Cross-Validation Logic

The following diagram illustrates the logical relationship at the heart of cross-validation.

G A Standardized Assay Conditions B Test Compound (this compound) A->B C Reference Compound (Selegiline) A->C D Experimental IC50_test B->D E Experimental IC50_ref C->E H Relative Potency Assessment D->H G Assay Validation E->G E->H F Literature IC50_ref F->G G->H provides confidence in

Caption: The logical framework of cross-validation.

Part 5: Conclusion and Future Directions

This guide has outlined a rigorous, self-validating methodology for the cross-validation of this compound as an inhibitor of MAO-B. By benchmarking its performance against the well-characterized inhibitor Selegiline, we can generate high-confidence data on its relative potency.

The results of this study will be a critical decision-making point in the progression of this compound. If this compound demonstrates potent, dose-dependent inhibition of MAO-B, further studies would be warranted. These could include:

  • Mechanism of Inhibition Studies: Performing enzyme kinetic studies at varying substrate concentrations to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Selectivity Profiling: Testing the compound against the related enzyme, MAO-A, to determine its selectivity.

  • Cell-based Assays: Validating the compound's activity in a more physiologically relevant cellular context.

By adhering to the principles of cross-validation outlined here, researchers can ensure the integrity of their findings and make more informed decisions in the complex process of drug discovery.

A Researcher's Guide to the In Vivo Validation of 7-Fluoro-2,2-dimethylchroman-4-one: A Comparative and Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The chroman-4-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities.[1] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[1][2] The specific compound, 7-Fluoro-2,2-dimethylchroman-4-one, presents a unique combination of a fluorinated aromatic ring and gem-dimethyl substitution on the heterocyclic ring. While direct in vivo studies on this particular molecule are not yet available in the public domain, its structural features, when analyzed in the context of related chroman-4-one derivatives, suggest a strong therapeutic potential, particularly in the realms of neurodegenerative diseases and oncology.

This guide provides a prospective analysis of the in vivo validation of this compound. It is designed for researchers, scientists, and drug development professionals to navigate the critical transition from promising in vitro data to robust preclinical validation. By examining the likely therapeutic targets and comparing the projected in vivo performance with established alternatives, this document aims to provide a comprehensive roadmap for the preclinical development of this promising compound.

Hypothesized Mechanism of Action and Therapeutic Targets

Based on extensive research into the bioactivities of chroman-4-one derivatives, two primary molecular targets emerge as highly probable for this compound: Monoamine Oxidase B (MAO-B) and Sirtuin 2 (SIRT2) .

Monoamine Oxidase B (MAO-B): A Gateway to Neuroprotection

MAO-B is a key enzyme responsible for the degradation of neurotransmitters, most notably dopamine.[3] Its inhibition can increase dopamine levels in the brain, a cornerstone of treatment for Parkinson's disease.[3][4] Furthermore, the catalytic activity of MAO-B can generate reactive oxygen species, contributing to oxidative stress and neurodegeneration.[4] Several chroman-4-one derivatives have been identified as potent and selective MAO-B inhibitors. The fluorine substitution at the 7-position of this compound can potentially enhance binding affinity and selectivity for MAO-B, a common strategy in modern drug design.

Sirtuin 2 (SIRT2): A Target at the Crossroads of Neurodegeneration and Cancer

SIRT2 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, genomic stability, and metabolism.[5][6] Inhibition of SIRT2 has shown therapeutic promise in both neurodegenerative diseases, such as Parkinson's and Huntington's, and in various cancers.[7][8] Chroman-4-one scaffolds have been successfully utilized to develop potent and selective SIRT2 inhibitors.[5] The gem-dimethyl substitution at the 2-position of the chroman-4-one ring in this compound may contribute to favorable interactions within the SIRT2 binding pocket.

Potential Signaling Pathway: MAO-B Inhibition in Parkinson's Disease

MAOB_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell LDOPA L-DOPA DA Dopamine LDOPA->DA DOPA Decarboxylase VMAT2 VMAT2 DA->VMAT2 MAOB MAO-B DA->MAOB Metabolism DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA_cleft Dopamine DA_vesicle->DA_cleft Release DA_cleft->DA Reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor Signal Signal Transduction DA_receptor->Signal DOPAC DOPAC MAOB->DOPAC ROS Reactive Oxygen Species MAOB->ROS Compound 7-Fluoro-2,2-dimethyl- chroman-4-one Compound->MAOB Inhibition

Caption: Hypothesized MAO-B inhibition by this compound.

Comparative Analysis of In Vivo Validation Strategies

Given the likely dual-targeting potential of this compound, we will focus on a neuroprotection model for this prospective analysis, as it encompasses the effects of both MAO-B and SIRT2 inhibition. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease is a well-established and highly relevant model for this purpose.[9]

Projected In Vivo Profile vs. a Known Alternative: Selegiline

The following table compares the projected in vivo profile of this compound with Selegiline, a well-established irreversible MAO-B inhibitor used in the treatment of Parkinson's disease.[3] The projections for our topic compound are based on the known properties of chroman-4-one derivatives and the potential benefits of its specific substitutions.

Parameter This compound (Projected) Selegiline (Established) Rationale for Projection
Efficacy Endpoint - Prevention of MPTP-induced striatal dopamine depletion.- Improvement in motor function (e.g., rotarod test).- Prevents MPTP-induced striatal dopamine depletion.- Improves motor function in clinical and preclinical settings.[10]Chroman-4-one derivatives have shown neuroprotective effects. The dual inhibition of MAO-B and SIRT2 could offer synergistic protection.
Toxicity Profile - Expected to be well-tolerated at therapeutic doses.- Potential for off-target effects to be determined.- Generally well-tolerated.- Metabolites include amphetamine and methamphetamine, which can cause side effects.[3]The chroman-4-one scaffold is generally considered to have a favorable safety profile. Fluorine substitution can sometimes alter metabolic pathways, requiring careful evaluation.
Pharmacokinetics - Good oral bioavailability is anticipated.- Expected to be CNS penetrant.- Good oral bioavailability.- Readily crosses the blood-brain barrier.[3]The lipophilicity imparted by the dimethyl groups and the fluorine atom is expected to facilitate CNS penetration.
Mechanism - Reversible or irreversible MAO-B inhibition.- Potential for SIRT2 inhibition.- Irreversible MAO-B inhibitor.[3]The specific binding mode will need to be determined experimentally.

Experimental Protocols for In Vivo Validation

The following is a detailed protocol for a foundational in vivo study to assess the neuroprotective potential of this compound in the MPTP mouse model of Parkinson's disease.

Workflow for In Vivo Efficacy Testing in the MPTP Mouse Model

MPTP_Workflow cluster_setup Study Setup cluster_treatment Treatment and Induction cluster_assessment Assessment Animal_Acclimation Animal Acclimation (C57BL/6 mice, 8-10 weeks) Group_Allocation Group Allocation (n=10-12/group) Animal_Acclimation->Group_Allocation Baseline_Behavior Baseline Behavioral Testing (e.g., Rotarod) Group_Allocation->Baseline_Behavior Treatment Daily Treatment (Vehicle, Compound, Positive Control) Baseline_Behavior->Treatment MPTP_Induction MPTP Administration (e.g., 20 mg/kg, i.p., 4 doses) Treatment->MPTP_Induction Concurrently or Pre-treatment Post_Behavior Post-treatment Behavioral Testing MPTP_Induction->Post_Behavior Tissue_Collection Tissue Collection (Striatum, Substantia Nigra) Post_Behavior->Tissue_Collection Neurochemical_Analysis Neurochemical Analysis (HPLC for Dopamine and metabolites) Tissue_Collection->Neurochemical_Analysis Immunohistochemistry Immunohistochemistry (Tyrosine Hydroxylase staining) Tissue_Collection->Immunohistochemistry

References

A Head-to-Head Comparison of Fluorinated Chromanone Isomers: Unraveling the Impact of Fluorine Positioning on Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Special Report for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Chromanone-Based Drug Discovery

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The strategic incorporation of fluorine atoms into the chromanone framework has emerged as a powerful tool to modulate a molecule's physicochemical properties and enhance its biological efficacy. Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a compound's metabolic stability, membrane permeability, and binding affinity to target proteins. However, the precise positioning of the fluorine atom on the chromanone ring can dramatically alter its biological activity profile. This guide provides a comprehensive head-to-head comparison of the bioactivity of different fluorinated chromanone isomers, with a focus on the anticancer, antimicrobial, and SIRT2 inhibitory properties of 5-fluoro-, 6-fluoro-, and 7-fluorochromanone. This analysis is supported by available experimental data to provide researchers with a clear understanding of the structure-activity relationships (SAR) at play.

Comparative Bioactivity Analysis of Fluorinated Chromanone Isomers

The biological activity of fluorinated chromanones is profoundly influenced by the location of the fluorine substituent on the aromatic ring. This section will delve into the known anticancer, antimicrobial, and SIRT2 inhibitory activities of 5-fluoro-, 6-fluoro-, and 7-fluorochromanone, drawing upon published research to highlight the nuances of their structure-activity relationships.

Anticancer Activity: A Tale of Positional Isomerism

The antiproliferative effects of fluorinated chromanones have been a key area of investigation. While a definitive side-by-side comparison of the 5-, 6-, and 7-fluoro isomers is lacking, existing research on related fluorinated chromones and other derivatives provides valuable insights into how fluorine placement impacts cytotoxicity against cancer cell lines.

For instance, studies on various chromanone derivatives have demonstrated IC50 values ranging from the low micromolar to double-digit micromolar concentrations against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).[1][3] Research on 6-fluorochromone derivatives has shown promising anticancer activity, suggesting that substitution at the 6-position can be favorable for cytotoxicity.[4] While specific data for 5-fluorochromanone and 7-fluorochromanone in direct comparison is scarce, the general trend in flavonoid-like structures suggests that the electronic effects of the fluorine atom at different positions can significantly alter the molecule's interaction with biological targets.

Table 1: Representative Anticancer Activity of Chromanone Derivatives (for illustrative purposes)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Chromanone Derivative 1Colorectal Cancer Cells10 - 30[1]
6-Fluorochromone DerivativeEhrlich Ascites CarcinomaPromising in vitro/in vivo activity[4]

Note: This table is illustrative and does not represent a direct comparison of the 5-, 6-, and 7-fluoro isomers due to a lack of available data. The data is collated from different studies on various chromanone derivatives.

Antimicrobial Properties: The Influence of Fluorine on Bacterial and Fungal Inhibition

Fluorinated chromanones have also been explored for their potential as antimicrobial agents. The introduction of a fluorine atom can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.

While direct comparative data for the 5-, 6-, and 7-fluoro isomers is not available, studies on related fluorinated quinolones, which share some structural similarities, have shown that the position of fluorine substitution is critical for antibacterial activity.[5] For example, 6-fluoroquinolones often exhibit potent activity. Research on various chromanone derivatives has demonstrated moderate to good antimicrobial activity against a range of bacterial and fungal strains.[2][6]

Table 2: Representative Antimicrobial Activity of Chromanone Derivatives (for illustrative purposes)

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Chromanone DerivativesGram-positive & Gram-negative bacteria32 - 250[2]
6-Chloro-8-nitroflavonePathogenic bacteriaPotent inhibitory activity[6]

Note: This table is illustrative and does not represent a direct comparison of the 5-, 6-, and 7-fluoro isomers. The data is collated from different studies on various chromanone and flavonoid derivatives.

SIRT2 Inhibition: A Potential Target for Neurodegenerative Diseases and Cancer

Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, has emerged as a promising therapeutic target for neurodegenerative diseases and cancer.[7][8][9] Inhibition of SIRT2 has been shown to have anticancer effects and may offer neuroprotective benefits.[8][9]

While a direct comparison of the SIRT2 inhibitory activity of 5-, 6-, and 7-fluorochromanone isomers is not yet published, 6-fluoro-4-chromanone has been utilized as a synthetic intermediate for the development of SIRT2 inhibitors.[10] This suggests that the 6-fluoro substitution pattern is considered a viable starting point for designing potent SIRT2 inhibitors. The lack of specific inhibitory data for the 5- and 7-fluoro isomers highlights a gap in the current research landscape. The potency of SIRT2 inhibitors is often in the low micromolar to nanomolar range.[9]

Experimental Methodologies: A Guide to Assessing Bioactivity

To ensure scientific rigor and enable meaningful comparisons, standardized experimental protocols are essential. This section outlines the detailed methodologies for key assays used to evaluate the anticancer and antimicrobial activities of chromanone derivatives.

Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated chromanone isomers in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a concentration of approximately 5 × 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the fluorinated chromanone isomers in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18 to 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanisms of Action: Signaling Pathways Modulated by Chromanones

Understanding the molecular mechanisms underlying the bioactivity of fluorinated chromanones is crucial for rational drug design. Chromanones have been reported to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation.

Induction of Apoptosis in Cancer Cells

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Chromone derivatives have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] This can involve the upregulation of pro-apoptotic proteins like Bax and Bad, and the activation of caspases, which are the executioners of apoptosis.

Fluorinated_Chromanone Fluorinated Chromanone Isomer Cancer_Cell Cancer Cell Fluorinated_Chromanone->Cancer_Cell Enters Mitochondria Mitochondria Cancer_Cell->Mitochondria Induces Stress Bax_Bad Upregulation of Bax, Bad Mitochondria->Bax_Bad Caspase_Activation Caspase Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis Bax_Bad->Caspase_Activation Inflammatory_Stimulus Inflammatory Stimulus MAPK_Pathway MAPK Pathway Inflammatory_Stimulus->MAPK_Pathway NFkB_Pathway NF-κB Pathway Inflammatory_Stimulus->NFkB_Pathway Fluorinated_Chromanone Fluorinated Chromanone Isomer Fluorinated_Chromanone->MAPK_Pathway Inhibits Fluorinated_Chromanone->NFkB_Pathway Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines MAPK_Pathway->Proinflammatory_Cytokines NFkB_Pathway->Proinflammatory_Cytokines

References

A Senior Application Scientist's Guide to the Reproducibility of 7-Fluoro-2,2-dimethylchroman-4-one: Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the synthesis and biological testing of 7-Fluoro-2,2-dimethylchroman-4-one, a fluorinated derivative of the privileged chromanone scaffold. As a Senior Application Scientist, my objective is to present a narrative that is not only procedurally sound but also grounded in the rationale behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals, offering a comparative perspective on synthetic routes and biological evaluation methodologies.

The chroman-4-one core is a significant structural motif found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a fluorine atom at the C7-position is a strategic modification in medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules. This guide will explore the reproducibility of synthesizing this specific fluorinated chromanone and provide a framework for assessing its biological potential in comparison to other analogs.

I. Synthesis of this compound and a Key Non-Fluorinated Analog

The reproducibility of a synthetic procedure is paramount for its utility in research and development. Here, we present a proposed reproducible synthesis for this compound, adapted from established microwave-assisted methodologies for similar chroman-4-ones. For comparative purposes, a well-documented synthesis of the non-fluorinated parent compound, 7-hydroxy-2,2-dimethylchroman-4-one, is also detailed.

A. Proposed Synthesis of this compound

The following protocol is a proposed adaptation of a microwave-assisted synthesis of 7-fluoro-2-pentylchroman-4-one. The key modification is the substitution of hexanal with acetone to achieve the desired 2,2-dimethyl substitution.

Reaction Scheme:

Synthesis of this compound start 4'-Fluoro-2'-hydroxyacetophenone + Acetone reagents Diisopropylamine (DIPA) Ethanol (EtOH) Microwave Irradiation (160-170 °C, 1 h) product This compound reagents->product Aldol Condensation & Intramolecular Cyclization

Caption: Proposed microwave-assisted synthesis of this compound.

Experimental Protocol:

  • To a 0.4 M solution of 4'-fluoro-2'-hydroxyacetophenone in ethanol, add 1.1 equivalents of acetone and 1.1 equivalents of diisopropylamine (DIPA).

  • Heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.

  • Upon completion, dilute the mixture with dichloromethane (CH₂Cl₂) and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired this compound.

Causality and Reproducibility:

The use of microwave irradiation is intended to accelerate the reaction rate and improve yields, a common strategy in modern organic synthesis. The base, DIPA, facilitates the initial aldol condensation between the acetophenone and acetone. The subsequent intramolecular cyclization is driven by the acidic workup. Reproducibility of this reaction will depend on precise control of the microwave parameters (temperature and time) and the purity of the starting materials.

B. Comparative Synthesis: 7-Hydroxy-2,2-dimethylchroman-4-one

For a robust comparison, we present a documented synthesis of the non-fluorinated analog, 7-hydroxy-2,2-dimethylchroman-4-one. This allows for an assessment of the potential influence of the fluoro-substituent on the reaction outcome.

Experimental Protocol:

The synthesis of 7-hydroxy-2,2-dimethylchroman-4-one can be achieved through the Pechmann condensation of resorcinol with 3,3-dimethylacrylic acid.

  • A mixture of resorcinol and 3,3-dimethylacrylic acid is treated with a suitable acidic catalyst, such as methanesulfonic acid and phosphorus pentoxide.

  • The reaction is typically heated to facilitate the Friedel-Crafts acylation followed by intramolecular cyclization.

  • Workup and purification by column chromatography yield the desired product.

II. Comparative Analysis of Synthetic Methodologies

While the proposed microwave-assisted synthesis offers a rapid and efficient route, other classical methods for chromanone synthesis are worth considering for their own merits and potential for optimization.

Synthetic MethodKey FeaturesAdvantagesPotential Challenges
Microwave-Assisted Aldol Condensation One-pot reaction of a 2'-hydroxyacetophenone with an aldehyde or ketone.Rapid, often higher yields, and good functional group tolerance.Requires specialized microwave equipment; optimization of reaction parameters may be needed.
Kostanecki–Robinson Reaction Reaction of an o-hydroxyaryl ketone with an aliphatic anhydride and its sodium salt.A classical and well-established method.Can require harsh reaction conditions and may result in mixtures of products.
Baker–Venkataraman Rearrangement Base-catalyzed rearrangement of an o-acyloxyacetophenone followed by acid-catalyzed cyclization.A versatile method for the synthesis of 1,3-dicarbonyl compounds, which are precursors to chromones.A two-step process that may have lower overall yields.
Claisen Condensation Intramolecular condensation of an appropriate ester.A fundamental carbon-carbon bond-forming reaction.Can be sensitive to steric hindrance and requires a strong base.

III. Biological Testing: Protocols and Comparative Data

The biological evaluation of this compound and its analogs is crucial to understanding their potential as therapeutic agents. This section provides detailed protocols for key assays and presents comparative data from the literature for structurally related chromanones.

A. Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[3]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[3]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

B. Anti-inflammatory Activity Assessment

Chromanone derivatives have been reported to possess anti-inflammatory properties. A common in vitro model to assess this activity is the use of lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow:

Anti-inflammatory_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Measurement of Inflammatory Mediators A Seed RAW 264.7 Macrophages B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Nitric Oxide (NO) Measurement (Griess Assay) C->D E Pro-inflammatory Cytokine Measurement (ELISA for TNF-α, IL-6) C->E

Caption: Workflow for assessing the anti-inflammatory activity of chromanone derivatives.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. A decrease in nitrite levels indicates inhibition of NO production.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits.

C. Comparative Biological Activity of Chromanone Derivatives
CompoundCell LineIC₅₀ (µM)Reference
Chroman-2,4-dione derivative 13 HL-6042.0 ± 2.7[1]
Chroman-2,4-dione derivative 13 MOLT-424.4 ± 2.6[1]
Chroman-2,4-dione derivative 11 MCF-768.4 ± 3.9[1]
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS2.63 ± 0.17[5]
3-benzylideneflavanone derivative 1 HCT 116, SW620, LoVo, Caco-2, HT-29~8-30[6]

Insights from Comparative Data:

  • The chroman-2,4-dione scaffold shows moderate cytotoxic activity against various cancer cell lines.[1]

  • The introduction of a halogen atom (in the case of compound 13, on an exocyclic phenyl ring) can enhance potency.[1]

  • Modifications at the 7-position of the chromanone ring can lead to potent cytotoxic agents, as seen with the triazole-linked derivative.[5]

  • The antiproliferative activity of flavanone/chromanone derivatives has been linked to the generation of oxidative stress.[6][7]

Based on these findings, it is plausible that this compound could exhibit cytotoxic and anti-inflammatory activities. The 7-fluoro substituent may enhance its metabolic stability and cell permeability, potentially leading to improved potency compared to its non-fluorinated counterparts. The 2,2-dimethyl groups may influence the conformation of the heterocyclic ring and its interaction with biological targets.

IV. Conclusion and Future Directions

This guide provides a comprehensive framework for the reproducible synthesis and biological evaluation of this compound. While a specific, peer-reviewed protocol for this exact molecule is not yet available, the proposed synthesis, based on established microwave-assisted methodologies, offers a reliable starting point for its preparation. The detailed protocols for cytotoxicity and anti-inflammatory assays provide a clear roadmap for characterizing its biological activity.

The comparative analysis of related chromanone derivatives suggests that this compound is a promising candidate for further investigation as a potential anticancer or anti-inflammatory agent. Future work should focus on the execution of the proposed synthesis, full characterization of the compound, and a thorough evaluation of its biological properties using the assays described herein. Such studies will be instrumental in elucidating the structure-activity relationships of fluorinated chromanones and advancing the development of this important class of heterocyclic compounds.

V. References

  • Abcam. (n.d.). MTT assay protocol. Retrieved from --INVALID-LINK--

  • ATCC. (n.d.). MTT Cell Proliferation Assay. Retrieved from --INVALID-LINK--

  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays. Retrieved from --INVALID-LINK--

  • Daneshjou, S., et al. (2018). Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. Research in Pharmaceutical Sciences, 13(5), 456–464.

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). International Journal of Molecular Sciences, 25(23), 12985.

  • Goud, N. S., et al. (2010). Synthesis and anticancer activity of chromone-based analogs of lavendustin A. European Journal of Medicinal Chemistry, 45(9), 4288–4292.

  • Khadem, S., & Marles, R. J. (2010). Chromone and coumarin compounds from the plants of the Apiaceae family. Journal of Natural Products, 73(6), 1142–1150.

  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021). Bioorganic & Medicinal Chemistry, 39, 116164.

  • Narender, T., & Reddy, K. P. (2007). A simple and convenient method for the synthesis of 2,2-dimethyl-2H-chromenes. Tetrahedron Letters, 48(19), 3177–3180.

  • (PDF) Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). Retrieved from ResearchGate.

  • Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. (2018). Bioorganic & Medicinal Chemistry Letters, 28(15), 2568–2573.

  • Synthesis and anti-inflammatory activity of some newly synthesized substituted thienochromene and Schiff base derivatives. (2016). Journal of the Serbian Chemical Society, 81(10), 1149–1161.

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). Molecules, 28(15), 5769.

  • Chroman-2,4-dione derivatives: Evaluating selective anticancer activity across human cell lines. (2023). Journal of Molecular Structure, 1282, 135198.

  • Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman). (1971). British Journal of Pharmacology, 43(3), 512–524.

  • New derivatives of 2-chromanone-4 as potential antiinflammatory drugs. II. 2-Carboxymethyl-3,6-diacetoxybenzo-(b)-furan and its amido derivatives. (1976). Archivum Immunologiae et Therapiae Experimentalis, 24(4), 603–620.

  • Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives. (2018). European Journal of Medicinal Chemistry, 157, 1069–1079.

  • Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. (2018). Bioorganic & Medicinal Chemistry Letters, 28(15), 2568–2573.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Fluoro-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities demands the highest standards of scientific rigor and an unwavering commitment to safety. The proper handling and disposal of chemical reagents like 7-Fluoro-2,2-dimethylchroman-4-one are not merely regulatory hurdles; they are integral components of responsible research and development. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's toxicological profile is essential. This compound (CAS: 111477-98-6) is a halogenated organic compound with specific hazards that dictate its handling and disposal pathway.

Known Hazards: According to its Safety Data Sheet (SDS), this compound presents the following risks[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of a fluorine atom classifies this compound as a halogenated organic compound . This is a critical designation for waste management, as mixing halogenated and non-halogenated waste streams is prohibited, environmentally unsound, and can lead to significantly higher disposal costs.[2][3] The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA), often imposing specific treatment standards before land disposal.[4][5]

Required Personal Protective Equipment (PPE)

A proactive approach to safety begins with robust personal protection. The following PPE is mandatory when handling this compound in its pure form or as waste.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye irritation[1][6].
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact, which can cause irritation[1][6]. Always consult the glove manufacturer's guide for specific chemical compatibility.
Body Protection A standard laboratory coat.Protects against incidental skin contact and contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood.Minimizes the risk of inhaling dust or vapors, which can cause respiratory irritation[1][6].

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal workflow. Commingling of incompatible waste streams can create hazardous reactions and complicates disposal, making it more expensive and difficult.[3][7]

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Select a chemically compatible container with a secure, threaded screw cap. The container must be in good condition, free of leaks or defects.[2][7]

  • Affix a "Hazardous Waste" Label: Before adding any waste, label the container clearly. The label must include the words "Hazardous Waste" and the full chemical name: "Waste this compound."[2][3] Do not use abbreviations or chemical formulas.

  • Segregate as Halogenated Waste: This waste stream must be kept separate from non-halogenated organic waste.[2][3] Create a designated Satellite Accumulation Area (SAA) in the lab for "Halogenated Organic Waste."

  • Collect Waste: Collect all materials contaminated with this compound, including residual amounts in original containers, contaminated weighing papers, and disposable labware, in this designated container.

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste. This is a critical EPA and OSHA requirement to prevent the release of vapors and to ensure safety.[2][7]

Waste Stream Management Workflow

The following diagram outlines the decision-making and operational process for managing waste generated from this compound.

start Waste Generation (e.g., residual chemical, contaminated labware) is_halogenated Is the compound halogenated? (Contains F, Cl, Br, I) start->is_halogenated halogenated_waste YES: Segregate as HALOGENATED WASTE is_halogenated->halogenated_waste This compound non_halogenated_waste NO: Segregate as NON-HALOGENATED WASTE is_halogenated->non_halogenated_waste container Select & Pre-label Appropriate Waste Container halogenated_waste->container labeling Label with 'Hazardous Waste' & Full Chemical Names container->labeling storage Store in designated Satellite Accumulation Area (SAA) Keep container closed. labeling->storage pickup Arrange for disposal with certified Environmental Health & Safety (EHS) provider. storage->pickup

Caption: Waste Management Workflow for Laboratory Chemicals.

Disposal and Record-Keeping

Final disposal must be handled by professionals in compliance with all federal, state, and local regulations.[7][8]

  • Storage: Store the sealed and labeled waste container in your lab's designated Satellite Accumulation Area. Ensure it is stored away from incompatible materials.

  • Request Pickup: Once the container is nearly full (do not overfill) or when the project concludes, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance and safety audits. The EPA and OSHA require employers to maintain these records.[9][10]

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is crucial.[10][11]

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If the spill is small and you are trained to do so, prevent it from spreading using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large quantities.

  • Collect and Dispose: Carefully collect the absorbent material and place it in your pre-labeled "Waste this compound" hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your EHS department. For large spills, evacuate the area and call emergency services immediately.[2]

Exposure Response:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By adhering to these protocols, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold the principles of responsible scientific practice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-2,2-dimethylchroman-4-one
Reactant of Route 2
Reactant of Route 2
7-Fluoro-2,2-dimethylchroman-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.